molecular formula C4H8N2O B1289449 Azetidine-3-carboxamide CAS No. 740768-99-4

Azetidine-3-carboxamide

Numéro de catalogue: B1289449
Numéro CAS: 740768-99-4
Poids moléculaire: 100.12 g/mol
Clé InChI: VALZSZJVEFACEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Azetidine-3-carboxamide is a useful research compound. Its molecular formula is C4H8N2O and its molecular weight is 100.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-4(7)3-1-6-2-3/h3,6H,1-2H2,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALZSZJVEFACEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591629
Record name Azetidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740768-99-4
Record name Azetidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Azetidine-3-carboxamide" basic properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Azetidine-3-carboxamide: Core Properties and Structure

Introduction

This compound is a saturated four-membered heterocyclic compound containing a nitrogen atom and a carboxamide group at the 3-position. The azetidine ring, a strained cyclic amine, is a valuable scaffold in medicinal chemistry due to its ability to impart conformational rigidity and unique physicochemical properties to molecules.[1] Derivatives of the azetidine core, including those with carboxamide moieties, are explored for a variety of biological activities. This document provides a technical overview of the fundamental properties, structure, and synthetic considerations for this compound, intended for researchers and professionals in drug development.

Core Properties and Structure

This compound is most commonly available and handled as its hydrochloride salt to improve stability and solubility. The properties of both the free base and its hydrochloride salt are summarized below.

Structural Information

The structure of this compound consists of a central azetidine ring with a primary amide group attached to the third carbon atom.

  • IUPAC Name: this compound

  • Molecular Formula: C₄H₈N₂O

  • Canonical SMILES: C1C(NC1)C(=O)N

  • InChI: 1S/C4H8N2O/c5-4(7)3-1-6-2-3/h3,6H,1-2H2,(H2,5,7)

  • InChIKey: BVHAZJRRJVJSES-UHFFFAOYSA-N[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its corresponding carboxylic acid, which provides context for its physical characteristics. Data for the commercially available hydrochloride salt is included where specified.

PropertyValueSource(s)
Molecular Weight 100.12 g/mol (Calculated)
Appearance Solid[2]
CAS Number 124668-45-7 (hydrochloride salt)[2]
Melting Point 286°C (for Azetidine-3-carboxylic acid)[3]
Boiling Point 189.47 °C at 760 mmHg (for Azetidine-3-carboxylic acid)[3]
Solubility No data available

Synthesis and Experimental Protocols

The synthesis of this compound typically starts from its corresponding carboxylic acid, Azetidine-3-carboxylic acid, which can be synthesized through various routes. A common strategy involves the cyclization of a suitably substituted propane derivative.

General Synthesis of Azetidine-3-carboxylic Acid

The synthesis of the azetidine ring is a well-documented process. One general approach involves the intramolecular cyclization of a γ-amino alcohol or a γ-haloamine.[4] For instance, the synthesis can start from a Baylis-Hillman adduct which undergoes a one-pot annulation with an N-arylphosphoramidate to yield an azetidine-3-carboxylate precursor.[5]

Conversion to this compound: A General Protocol

The conversion of a carboxylic acid to a primary amide is a standard transformation in organic synthesis. The following is a generalized, representative protocol for this conversion.

Objective: To convert N-protected Azetidine-3-carboxylic acid to the corresponding primary amide, followed by deprotection.

Materials:

  • N-Boc-Azetidine-3-carboxylic acid (starting material)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM) as solvent

  • Ammonia (NH₃) solution (e.g., 0.5 M in 1,4-dioxane or aqueous)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent for deprotection

  • Diatomaceous earth for filtration

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation: To a solution of N-Boc-Azetidine-3-carboxylic acid in anhydrous DCM, slowly add thionyl chloride or oxalyl chloride at 0 °C. The reaction is stirred at room temperature until the conversion to the acid chloride is complete, as monitored by an appropriate method (e.g., IR spectroscopy showing the disappearance of the carboxylic acid O-H stretch).

  • Amidation: The reaction mixture containing the newly formed acid chloride is then slowly added to a cooled (0 °C) solution of ammonia. This results in the formation of N-Boc-Azetidine-3-carboxamide. The reaction is allowed to proceed to completion.

  • Work-up and Isolation: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc-Azetidine-3-carboxamide. Purification can be achieved by column chromatography.

  • Deprotection: The purified N-Boc-Azetidine-3-carboxamide is dissolved in a suitable solvent (like DCM or dioxane), and a strong acid such as TFA or a solution of HCl is added to remove the Boc protecting group. The reaction is stirred at room temperature until completion.

  • Final Product Isolation: The solvent is removed under reduced pressure. If an HCl salt is formed, it can be precipitated with a non-polar solvent like diethyl ether and collected by filtration to yield this compound hydrochloride.

The following diagram illustrates the general workflow for the synthesis.

G General Synthetic Workflow for this compound start N-Boc-Azetidine-3-carboxylic Acid step1 Acid Chloride Formation (e.g., SOCl₂, DCM) start->step1 step2 Amidation (NH₃ solution) step1->step2 step3 Purification step2->step3 step4 Boc Deprotection (e.g., TFA or HCl) step3->step4 end_product This compound step4->end_product

Caption: General synthetic workflow for this compound.

Biological and Medicinal Context

While many derivatives of the azetidine scaffold have been explored for their biological activities, data on the parent this compound is limited. For context, related structures such as (R)-azetidine-2-carboxamides have been investigated as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[6][7] Interestingly, one study noted that changing the core from an azetidine-2-carboxamide to an this compound resulted in a loss of this inhibitory activity, highlighting the critical role of substituent positioning on the azetidine ring for biological function.[6]

Other substituted azetidinyl carboxamides have been developed as a novel class of herbicides that inhibit the acyl-ACP thioesterase enzyme in plants.[8] These examples underscore the utility of the azetidine carboxamide scaffold as a starting point for the development of new bioactive molecules.

Safety Information

For the hydrochloride salt of this compound, the following safety information is noted:

  • GHS Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2]

  • Hazard Statement: H302 (Harmful if swallowed)[2]

Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Conclusion

This compound is a foundational chemical structure with significant potential in medicinal chemistry and drug discovery. Its rigid, four-membered ring offers a unique conformational constraint that can be exploited in the design of novel therapeutic agents. While the biological profile of the parent compound is not extensively detailed, its derivatives have shown promise in various applications. The synthetic routes to this compound are accessible through standard organic chemistry transformations, making it a readily available building block for further research and development.

References

An In-depth Technical Guide to the Synthesis of Azetidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways and mechanisms involved in the preparation of azetidine-3-carboxamide, a valuable building block in medicinal chemistry. The document details the synthesis of the azetidine core, followed by the crucial amidation step to yield the final product. Experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate a thorough understanding for researchers in drug development and organic synthesis.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique conformational constraints and ability to serve as bioisosteres for other functional groups. This compound, in particular, is a key structural motif found in a variety of biologically active compounds. Its synthesis is of considerable importance for the development of novel therapeutics. This guide will focus on the most common and practical approaches to its synthesis, starting from readily available precursors.

Synthetic Pathways

The synthesis of this compound can be broadly divided into two key stages: the construction of the azetidine ring, specifically azetidine-3-carboxylic acid or a protected precursor, and the subsequent amidation of the carboxylic acid functionality.

Synthesis of the Azetidine Core: N-Boc-Azetidine-3-carboxylic Acid

A common and practical precursor for this compound is N-Boc-azetidine-3-carboxylic acid. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and controlled reactivity during subsequent synthetic transformations. A reliable route to this intermediate starts from 1-benzylazetidin-3-ol.

The overall synthetic pathway is depicted below:

G A 1-Benzylazetidin-3-ol B tert-Butyl 3-hydroxyazetidine-1-carboxylate A->B 1. H2, Pd/C 2. (Boc)2O C tert-Butyl 3-oxoazetidine-1-carboxylate B->C TEMPO, NaClO D N-Boc-Azetidine-3-carboxylic Acid C->D Oxidation

Figure 1: Synthesis of N-Boc-Azetidine-3-carboxylic Acid.

Amidation of N-Boc-Azetidine-3-carboxylic Acid

The final step in the synthesis is the conversion of the carboxylic acid to the primary amide. This is typically achieved using standard peptide coupling reagents to activate the carboxylic acid, followed by the addition of an ammonia source.

A general workflow for the amidation process is outlined below:

G cluster_0 Activation cluster_1 Amination cluster_2 Deprotection (Optional) A N-Boc-Azetidine-3-carboxylic Acid C Activated Intermediate (e.g., OAt-ester) A->C B Coupling Reagent (e.g., HATU) B->C E N-Boc-Azetidine-3-carboxamide C->E D Ammonia Source (e.g., NH4Cl, DIPEA) D->E G This compound E->G F Acid (e.g., TFA) F->G

Figure 2: General Workflow for Amidation and Deprotection.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of N-Boc-azetidine-3-carboxamide, a direct precursor to the final product.

StepStarting MaterialReagentsSolventTemperatureTimeYieldReference
Debenzylation & Boc Protection1-Benzylazetidin-3-olH₂, 5% Pd/C; (Boc)₂OTHFRoom Temp.20 h91%[1]
Oxidation to Ketonetert-Butyl 3-hydroxyazetidine-1-carboxylateTEMPO, KBr, NaClO, KHCO₃CH₂Cl₂/Water-15 to 5 °C0.5 h-[1]
Amidation N-Boc-Azetidine-3-carboxylic AcidHATU, DIPEA, NH₄ClDMFRoom Temp.16 hHigh
Deprotection N-Boc-Azetidine-3-carboxamideTrifluoroacetic acid (TFA)CH₂Cl₂Room Temp.2 hHigh

Note: Yields for the amidation and deprotection steps are generally high but specific values were not found in the immediate search results. These are representative conditions based on standard peptide coupling and Boc-deprotection protocols.

Experimental Protocols

Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate[1]
  • To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL) was added 5% Pd/C (1.75 g).

  • The reaction mixture was stirred at room temperature under a hydrogen atmosphere for 20 hours.

  • Upon completion, the mixture was filtered, and the filtrate was concentrated under vacuum to give the crude azetidin-3-ol.

  • The crude product was dissolved in a suitable solvent and di-tert-butyl dicarbonate ((Boc)₂O) was added.

  • The reaction was stirred until completion, followed by workup and purification to afford tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid (33.8 g, 91% yield).

Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate[1]
  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL) was added a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at -15 to 5 °C.

  • A mixture of KHCO₃ (104 g) and NaClO (86 g, 12% aqueous solution) in water (389 mL) was then added slowly, and the reaction was stirred for 30 minutes.

  • The reaction was quenched with a 15% aqueous solution of sodium thiosulfate (100 mL).

  • The mixture was extracted with ethyl acetate, washed with water, and the solvent was removed under vacuum to yield the product.

Representative Protocol for the Synthesis of N-Boc-Azetidine-3-carboxamide

This is a representative protocol based on standard amidation procedures, as a specific literature procedure with detailed quantities for this exact transformation was not identified in the initial search.

  • To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 equiv) in DMF were added HATU (1.1 equiv) and DIPEA (2.5 equiv).

  • The mixture was stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Ammonium chloride (1.5 equiv) was then added, and the reaction mixture was stirred at room temperature for 16 hours.

  • The reaction was quenched with water and extracted with ethyl acetate.

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography to afford N-Boc-azetidine-3-carboxamide.

Representative Protocol for the Deprotection of N-Boc-Azetidine-3-carboxamide

This is a representative protocol based on standard Boc-deprotection procedures.

  • N-Boc-azetidine-3-carboxamide (1.0 equiv) was dissolved in dichloromethane.

  • Trifluoroacetic acid (10 equiv) was added, and the reaction mixture was stirred at room temperature for 2 hours.

  • The solvent was removed under reduced pressure.

  • The residue was co-evaporated with a suitable solvent (e.g., toluene) to remove excess TFA.

  • The crude product, this compound trifluoroacetate salt, can be used as such or neutralized with a suitable base.

Reaction Mechanisms

Mechanism of Amide Bond Formation using HATU

The amidation of a carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) proceeds through the formation of a highly reactive OAt-ester intermediate.

G cluster_0 Activation Step cluster_1 Nucleophilic Attack RCOOH N-Boc-Azetidine-3-carboxylic Acid ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base HATU HATU Base Base (DIPEA) Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + NH3 Ammonia NH3 (from NH4Cl + Base) Ammonia->Tetrahedral Amide N-Boc-Azetidine-3-carboxamide Tetrahedral->Amide - HOAt HOAt HOAt

Figure 3: Mechanism of HATU-mediated Amide Formation.

The carboxylic acid is first deprotonated by the base (DIPEA). The resulting carboxylate attacks the HATU reagent to form the OAt-active ester, which is highly susceptible to nucleophilic attack. Ammonia, generated in situ from ammonium chloride and the base, then attacks the carbonyl carbon of the active ester, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates HOAt (1-hydroxy-7-azabenzotriazole) to furnish the desired amide.

Conclusion

The synthesis of this compound is a multi-step process that relies on the robust construction of the azetidine ring followed by a reliable amidation reaction. The use of a Boc-protecting group facilitates the synthesis by allowing for controlled reactions and high yields. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug discovery and development to synthesize this important molecule and its derivatives. Further optimization of the amidation and deprotection steps can be tailored to specific laboratory conditions and desired purity profiles.

References

The Discovery and Development of Azetidine-3-carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties. Its inherent ring strain and conformational rigidity offer a valuable tool for designing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Among the various substituted azetidines, the azetidine-3-carboxamide core has emerged as a promising template for the discovery of bioactive molecules across diverse therapeutic areas. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound derivatives and their analogs, with a focus on their potential as enzyme inhibitors and antiviral agents.

Synthesis of the this compound Scaffold and its Derivatives

The construction of the this compound core and its subsequent derivatization are crucial steps in the exploration of this chemical space. Several synthetic strategies have been employed to access these valuable building blocks.

A common approach involves the use of a protected azetidine-3-carboxylic acid as a key intermediate. For instance, commercially available 1-Boc-azetidine-3-carboxylic acid can be converted to a Weinreb amide, which then serves as a versatile precursor for the introduction of various substituents at the 3-position via reaction with organometallic reagents. Subsequent manipulation of the carbonyl group and deprotection of the nitrogen allows for the coupling with desired amine fragments to furnish the final this compound analogs.[1]

Another strategy involves the modification of a pre-formed azetidine ring. For example, derivatives of 3-bromoazetidine-3-carboxylic acid can be synthesized and subsequently reacted with a variety of nucleophiles to introduce diversity at the 3-position. The resulting carboxylic acid can then be converted to the corresponding carboxamide through standard amide coupling procedures.

The synthesis of specific N-substituted azetidinyl pyrazole carboxamides, which have shown promise as herbicides, begins with the preparation of the requisite pyrazole carboxylic acids. These are then coupled with the appropriate benzyl azetidine intermediates to yield the target compounds.[1]

This compound Derivatives as Acyl-ACP Thioesterase Inhibitors

A novel class of azetidinyl carboxamides has been identified as potent inhibitors of the plant-specific enzyme acyl-ACP thioesterase (FAT).[1] This enzyme plays a critical role in fatty acid biosynthesis in plants, making it an attractive target for the development of new herbicides.

Structure-Activity Relationship (SAR)

Initial screening identified a 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazol-4-yl-substituted azetidinyl carboxamide (compound 10 ) and a 3-(methoxymethyl)-1-methyl-1H-pyrazol-4-yl-substituted azetidinyl carboxamide (compound 11a ) as having significant herbicidal activity and inhibitory potential against acyl-ACP thioesterase.[1] Further exploration of the structure-activity relationship revealed several key insights:

  • Substitution on the Azetidine Nitrogen: The nature of the substituent on the azetidine nitrogen significantly impacts activity.

  • Pyrazole Moiety: The substitution pattern on the pyrazole ring is crucial for target engagement.

Quantitative Data

The inhibitory activity of these compounds against acyl-ACP thioesterase is presented in the table below.

CompoundStructurepI50 (FAT@LEMPA)[1]
10 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazol-4-yl-substituted azetidinyl carboxamide5.0
11a 3-(methoxymethyl)-1-methyl-1H-pyrazol-4-yl-substituted azetidinyl carboxamide5.6
Experimental Protocols

General Procedure for the Synthesis of Azetidinyl Pyrazole Carboxamides: [1]

  • Synthesis of Pyrazole Carboxylic Acids: Substituted β-keto esters are condensed with DMF-DMA, followed by treatment with methylhydrazine in refluxing ethanol to yield the pyrazole core. Subsequent ester hydrolysis affords the desired pyrazole carboxylic acids.

  • Synthesis of Benzyl Azetidines: 1-Boc-azetidine-3-carboxylic acid is converted to the corresponding Weinreb amide. Reaction with an in-situ generated aryllithium reagent introduces the phenyl moiety. The ketone is then reduced to an alcohol, followed by a Barton-McCombie deoxygenation to yield the benzyl azetidine. Finally, the Boc group is removed to provide the free azetidine.

  • Amide Coupling: The synthesized pyrazole carboxylic acid is coupled with the appropriate benzyl azetidine using standard amide coupling reagents (e.g., HATU, HOBt, EDC) in a suitable solvent like DMF to yield the final azetidinyl pyrazole carboxamide.

Acyl-ACP Thioesterase Inhibition Assay: [1]

The in vitro inhibitory activity of the compounds against acyl-ACP thioesterase is determined using a biochemical assay. The specific protocol involves incubating the enzyme with the test compound at various concentrations and measuring the enzyme's activity, typically by monitoring the release of a product or the consumption of a substrate. The pI50 value, which is the negative logarithm of the IC50 value, is then calculated to quantify the potency of the inhibitor.

Logical Relationships in SAR

The following diagram illustrates the logical relationship in the structure-activity relationship studies of these herbicidal azetidine-3-carboxamides.

SAR_Logic cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Core Scaffold Azetidine_N_Sub Azetidine N-Substituent Scaffold->Azetidine_N_Sub Modify Pyrazole_Sub Pyrazole Substituents Scaffold->Pyrazole_Sub Modify Activity Herbicidal Activity & FAT Inhibition Azetidine_N_Sub->Activity Impacts Pyrazole_Sub->Activity Impacts Antiviral_Workflow Start Protected Azetidine-2-carboxylic Acid & L-Alanyl Carboxamides Coupling Solution-Phase Peptide Coupling Start->Coupling Purification Chromatographic Purification Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay Anti-HCMV Cell-based Assay Characterization->Bioassay SAR Structure-Activity Relationship Analysis Bioassay->SAR

References

Biological activity of novel "Azetidine-3-carboxamide" compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Novel Azetidine-3-carboxamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a privileged structure in medicinal chemistry, offering a unique combination of conformational rigidity and metabolic stability that has been exploited in the development of several marketed drugs[1][2]. As a four-membered nitrogen-containing heterocycle, it serves as a versatile building block for creating novel therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antidiabetic properties[2]. The incorporation of an azetidine ring can significantly influence the pharmacological properties of a molecule[1].

Within the broader class of azetidine-containing compounds, azetidine-carboxamides have emerged as a particularly fruitful area of investigation. This technical guide provides a comprehensive overview of the biological activities of novel "this compound" compounds. It is important to note at the outset that much of the recent, highly detailed research in the public domain has focused on the closely related Azetidine-2-carboxamide scaffold, particularly in the context of STAT3 inhibition. In fact, for this specific target, shifting the carboxamide group from the 2- to the 3-position of the azetidine ring has been shown to result in a loss of activity[3][4].

However, this does not diminish the therapeutic potential of this compound derivatives. Indeed, this guide will illuminate the distinct and promising biological activities that have been identified for this scaffold in other therapeutic areas, including the inhibition of Interleukin-2-inducible T-cell Kinase (ITK), antibacterial and anticancer applications, and herbicidal activity. To provide a comprehensive understanding of the current research landscape, we will first briefly review the significant findings for azetidine-2-carboxamide compounds as a benchmark before delving into the specific biological profile of the titular this compound derivatives.

Azetidine-2-Carboxamide Derivatives as Potent STAT3 Inhibitors: A Comparative Overview

Recent breakthroughs in cancer research have identified the Signal Transducer and Activator of Transcription 3 (STAT3) protein as a key therapeutic target. The development of small-molecule STAT3 inhibitors has led to the investigation of (R)-azetidine-2-carboxamide analogues, which have demonstrated sub-micromolar potency. These compounds represent a significant improvement over earlier proline-based inhibitors[3][4].

Quantitative Data: In Vitro Activity of Azetidine-2-Carboxamide STAT3 Inhibitors

The following table summarizes the in vitro activity of key (R)-azetidine-2-carboxamide derivatives against STAT3 and related proteins. The data is primarily derived from Electrophoretic Mobility Shift Assays (EMSA), which measure the inhibition of STAT3 DNA-binding activity, and Isothermal Titration Calorimetry (ITC), which determines the binding affinity to the STAT3 protein.

CompoundEMSA IC50 (μM) vs STAT3EMSA IC50 (μM) vs STAT1EMSA IC50 (μM) vs STAT5ITC KD (nM) vs STAT3Cellular EC50 (μM) in MDA-MB-231 cellsReference
5a 0.52 - 0.55> 18> 18-> 10[3][4]
5o 0.38----[3][4]
8i 0.34----[3][4]
7e ----0.9 - 1.9[3]
7f ----0.9 - 1.9[3]
7g ---8800.9 - 1.9[3]
9k ---9600.9 - 1.9[3]
7a ----2.7[3][4]
7b ----4.4[3][4]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. KD: Dissociation constant.

Notably, while compounds with a carboxylic acid motif (like 5a) showed high potency in cell-free assays, they exhibited low cellular activity. Esterification of the carboxylic acid (e.g., in compounds 7e, 7f, 7g) improved cell permeability and cellular potency[3][4].

Experimental Protocols: Key Assays for STAT3 Inhibition

1. Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity:

  • Principle: This assay assesses the ability of a compound to inhibit the binding of the STAT3 protein to its specific DNA response element.

  • Methodology:

    • Nuclear extracts containing active STAT3 are prepared from human breast cancer cells (e.g., MDA-MB-231).

    • The extracts are pre-incubated with varying concentrations of the test compound.

    • A radiolabeled double-stranded oligonucleotide probe containing the STAT3 binding site is added to the mixture.

    • The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

    • The gel is dried and exposed to X-ray film to visualize the DNA-protein complexes.

    • The intensity of the band corresponding to the STAT3:DNA complex is quantified to determine the IC50 value[4]. A supershift analysis using a specific anti-STAT3 antibody can be performed to confirm the identity of the protein in the complex[4].

2. Isothermal Titration Calorimetry (ITC) for STAT3 Binding Affinity:

  • Principle: ITC directly measures the heat change that occurs upon binding of a ligand (the inhibitor) to a protein (STAT3), allowing for the determination of the binding affinity (KD).

  • Methodology:

    • A solution of the purified STAT3 protein is placed in the sample cell of the calorimeter.

    • The test compound is loaded into the injection syringe.

    • The compound is titrated into the protein solution in a series of small injections.

    • The heat released or absorbed during each injection is measured.

    • The resulting data is fitted to a binding model to calculate the dissociation constant (KD)[3].

3. Cell Viability and Apoptosis Assays:

  • Principle: These assays determine the effect of the compounds on cancer cell growth and survival.

  • Methodology:

    • Human breast cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231, MDA-MB-468) are seeded in multi-well plates.

    • The cells are treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

    • Apoptosis (programmed cell death) can be evaluated by methods such as Annexin V/propidium iodide staining followed by flow cytometry[3].

Signaling Pathway Visualization

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK/Src Kinases Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 JAK->STAT3_inactive 3. Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation DNA DNA Dimer->DNA 6. DNA Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 7. Transcription Activation Inhibitor Azetidine-2-carboxamide Inhibitors Inhibitor->Dimer Inhibits DNA Binding

Caption: STAT3 signaling pathway and the point of intervention by Azetidine-2-carboxamide inhibitors.

Biological Activities of Novel this compound Derivatives

While the 3-carboxamide isomer proved ineffective against STAT3, research has uncovered its potential in other therapeutic domains. The following sections detail the synthesis, biological evaluation, and known mechanisms of action for these novel compounds.

Interleukin-2-inducible T-cell Kinase (ITK) Inhibition

This compound derivatives have been explored as a novel scaffold for the selective inhibition of ITK, a crucial enzyme in T-cell signaling, with potential applications in treating T-cell leukemia[5].

The cytotoxic activity of these compounds was evaluated against various leukemia cell lines.

CompoundScaffoldR GroupJurkat IC50 (μM)CCRF-CEM IC50 (μM)Reference
9 Phenyl-azetidine-3-carboxamide3-Fluorophenyl11.211.8[5]
22 Furan-azetidine-3-carboxamide3,5-Difluorophenyl1.11.2[5]
38 Trifluoroethyl-azetidine-3-carboxamide-44.929.95[6]
39 Trifluoroethyl-azetidine-3-carboxamide->5026.75[6]

IC50: Half-maximal inhibitory concentration.

Compound 22 showed high potency, while compound 9 was noted for its improved selectivity[5]. Western blot analysis confirmed that compound 9 effectively reduced the phosphorylation of ITK and its downstream target ERK1/2 in Jurkat cells, supporting its on-target inhibition of the ITK signaling pathway[5].

General Synthetic Pathway: The synthesis of these derivatives typically involves a multi-step process:

  • Amide Coupling: 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid is coupled with a desired amine (e.g., aniline, furan-2-ylmethanamine) using a coupling agent like HATU.

  • Boc Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA), to yield the free amine.

  • Nucleophilic Substitution: The resulting this compound intermediate is reacted with a di-halogenated pyridazinone (e.g., 4-bromo-6-chloropyridazin-3(2H)-one).

  • Suzuki-Miyaura Coupling: The final step involves a palladium-catalyzed Suzuki coupling reaction with various boronic acids to introduce diversity at the C-6 position of the pyridazinone core[6][7].

Synthesis_Workflow Start_Acid Boc-Azetidine-3- Carboxylic Acid Step1 Amide Coupling (HATU, DIPEA) Start_Acid->Step1 Amine Amine (R1-NH2) Amine->Step1 Intermediate1 Boc-Protected Amide Step1->Intermediate1 Step2 Boc Deprotection (TFA) Intermediate1->Step2 Intermediate2 This compound Intermediate Step2->Intermediate2 Step3 Nucleophilic Substitution Intermediate2->Step3 Pyridazinone Di-halogenated Pyridazinone Pyridazinone->Step3 Intermediate3 Bromo-Pyridazinone Adduct Step3->Intermediate3 Step4 Suzuki Coupling (Pd catalyst) Intermediate3->Step4 Boronic_Acid Boronic Acid (R2-B(OH)2) Boronic_Acid->Step4 Final_Product Final ITK Inhibitor Step4->Final_Product

Caption: General synthetic workflow for this compound based ITK inhibitors.

Antibacterial and Anticancer Activities

A series of novel N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones have been synthesized and evaluated for their antimicrobial and anti-proliferative activities[8]. This work demonstrates the utility of the this compound scaffold as a C-7 substituent in modifying the biological profile of known antibacterial agents.

CompoundAntibacterial MIC (μg/mL) vs MRSAAntibacterial MIC (μg/mL) vs E. coli ATCC 35218Anticancer ActivityReference
6i 0.25 - 16.000.25 - 16.00-[8]
6c --Good growth inhibition vs MCF-7, HCT-116, A549[8]
6g --Good growth inhibition vs MCF-7, HCT-116, A549[8]
6h --Most active vs MCF-7, superior to ciprofloxacin[8]

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus.

Compound 6i demonstrated promising antibacterial activity, while compounds 6c , 6g , and 6h showed significant growth inhibition against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines[8].

Multi-step Synthesis: The synthesis involved a multi-step pathway to couple the this compound moiety to the fluoroquinolone core at the C-7 position via a methyl-hydrazino linker[8].

In Vitro Antimicrobial Activity:

  • Method: The minimum inhibitory concentration (MIC) was determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure: A serial dilution of the test compounds was prepared in a liquid growth medium in microtiter plates. Bacterial strains (e.g., S. aureus, E. coli) were added to each well, and the plates were incubated. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth[8].

In Vitro Anti-proliferative Activity:

  • Method: The sulforhodamine B (SRB) assay is a common method for assessing cell density based on the measurement of cellular protein content.

  • Procedure: Cancer cell lines were seeded and allowed to attach. The cells were then treated with the test compounds for a specified duration. After treatment, the cells were fixed, washed, and stained with SRB dye. The bound dye was solubilized, and the absorbance was measured to determine the extent of cell growth inhibition[8].

Herbicidal Activity

Azetidinyl pyrazole carboxamides have been investigated as a novel class of herbicides that function by inhibiting acyl-ACP thioesterase (FAT), an enzyme involved in fatty acid synthesis in plants[9].

Research in this area has focused on understanding the structure-activity relationship of the azetidinyl pyrazole carboxamide scaffold to optimize its herbicidal efficacy. This has involved synthesizing a range of analogues and testing them in both in vitro target affinity assays and in vivo plant pre-emergence application tests[9]. The goal is to identify structural motifs that provide potent target inhibition coupled with effective weed control in commercially important species[9].

In Vitro FAT Affinity Assay:

  • Principle: Measures the ability of the compounds to bind to and inhibit the acyl-ACP thioesterase enzyme.

  • Methodology: Specific protocols involve isolating the target enzyme (e.g., from Lemna paucicostata, LEMPA) and using a substrate-based assay to measure enzymatic activity in the presence and absence of the inhibitors. The concentration required to inhibit 50% of the enzyme's activity (IC50) is determined[9].

In Vivo Herbicidal Efficacy Test:

  • Principle: Assesses the real-world effectiveness of the compounds in controlling weed growth.

  • Methodology:

    • Seeds of various weed species are planted in soil.

    • The test compounds are applied to the soil surface (pre-emergence application) or directly to the foliage of young plants (post-emergence).

    • The plants are grown under controlled greenhouse conditions.

    • Herbicidal damage is assessed visually after a set period, and the dose required to achieve a certain level of control (e.g., 80% or 90%) is determined[9].

Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of novel bioactive compounds. While initial investigations into its potential as a STAT3 inhibitor were less fruitful compared to its 2-carboxamide isomer, subsequent research has successfully identified distinct and potent activities in other therapeutic and agrochemical areas. The development of this compound derivatives as ITK inhibitors for T-cell malignancies, as dual antibacterial/anticancer agents when appended to fluoroquinolones, and as novel herbicides targeting the FAT enzyme, all underscore the rich chemical space and biological potential of this moiety.

The data and protocols presented in this guide highlight the ongoing efforts to explore and optimize this scaffold. For researchers and drug development professionals, the this compound core offers a compelling starting point for the design of next-generation therapeutic and agricultural agents, with ample opportunities for further structural modification and biological evaluation. Continued exploration of this scaffold is warranted and is likely to yield further novel compounds with significant biological impact.

References

The Azetidine-3-carboxamide Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer a unique structural motif that can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and aqueous solubility. While the azetidine-2-carboxamide scaffold has been extensively explored, its regioisomer, the azetidine-3-carboxamide core, presents a distinct and compelling scaffold for the design of novel therapeutics. This technical guide provides an in-depth overview of the this compound scaffold, focusing on its synthesis, biological activities, and potential applications in drug discovery.

Synthesis of this compound Derivatives

The synthesis of substituted azetidine-3-carboxamides can be achieved through various synthetic routes. A common strategy involves the construction of the azetidine ring followed by functionalization at the 3-position.

General Synthetic Protocol for N-Substituted Azetidine-3-carboxamides

A versatile method for the synthesis of N-substituted azetidine-3-carboxamides involves the amidation of a pre-formed azetidine-3-carboxylic acid.

Step 1: Synthesis of N-Boc-azetidine-3-carboxylic acid

Commercially available azetidine-3-carboxylic acid can be protected with a tert-butyloxycarbonyl (Boc) group to facilitate subsequent reactions.

  • To a solution of azetidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), a base such as sodium hydroxide is added.

  • Di-tert-butyl dicarbonate (Boc₂O) is then added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction is stirred until completion, and the N-Boc-azetidine-3-carboxylic acid is isolated and purified.

Step 2: Amide Coupling

The protected azetidine-3-carboxylic acid is then coupled with a desired amine to form the carboxamide.

  • To a solution of N-Boc-azetidine-3-carboxylic acid in an appropriate solvent (e.g., dichloromethane or dimethylformamide), a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) are added.

  • The desired amine is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion.

  • The product is then isolated and purified using standard techniques such as column chromatography.

Step 3: Deprotection (if necessary)

If the Boc protecting group needs to be removed, it can be achieved under acidic conditions.

  • The N-Boc-azetidine-3-carboxamide derivative is dissolved in a suitable solvent (e.g., dichloromethane or dioxane).

  • A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added.

  • The reaction is monitored until the deprotection is complete.

  • The final product is isolated after removal of the solvent and any excess acid.

Biological Activity of this compound Derivatives

The this compound scaffold has been investigated for its potential to modulate the activity of various biological targets, including kinases and transporters.

As STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. Its aberrant activation is implicated in various cancers, making it an attractive target for cancer therapy.

While the (R)-azetidine-2-carboxamide scaffold has been identified as a potent inhibitor of STAT3, a study comparing it to the this compound core revealed a significant drop in activity for the latter. In one study, changing the scaffold from an (R)-azetidine-2-carboxamide to an this compound resulted in a loss of STAT3 inhibitory activity.[1] This highlights the critical importance of the carboxamide position for effective interaction with the STAT3 protein.

As GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby regulating its concentration and signaling. Inhibitors of GATs have therapeutic potential in treating neurological disorders such as epilepsy.

Azetidine-3-carboxylic acid derivatives have been explored as conformationally constrained analogs of GABA and have shown inhibitory activity against GATs.

Quantitative Data

The following table summarizes the inhibitory activity of selected azetidine-3-carboxylic acid derivatives against GABA transporters.

Compound IDTargetIC50 (µM)
12d GAT-315.3 ± 4.5
18e GAT-331.0 ± 4.7
18b GAT-126.6 ± 3.3

Data sourced from a study on azetidine derivatives as GABA uptake inhibitors.[1]

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This assay is used to determine the ability of a compound to inhibit the binding of the STAT3 protein to its DNA consensus sequence.

Materials:

  • Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).

  • Radiolabeled high-affinity sis-inducible element (hSIE) probe.

  • Test compounds (this compound derivatives).

  • Polyacrylamide gel and electrophoresis apparatus.

  • Phosphorimager or autoradiography film.

Procedure:

  • Pre-incubate the nuclear extracts containing activated STAT3 with varying concentrations of the test compound for 30 minutes at room temperature.

  • Add the radiolabeled hSIE probe to the mixture and incubate for an additional 20-30 minutes to allow for DNA-protein binding.

  • Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the bands.

  • Quantify the intensity of the bands corresponding to the STAT3-DNA complex. The concentration of the compound that inhibits 50% of the STAT3-DNA binding is determined as the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule, allowing for the determination of binding affinity (K D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

  • Purified recombinant STAT3 protein.

  • Test compound (this compound derivative).

  • ITC instrument.

  • Appropriate buffer solution.

Procedure:

  • Prepare a solution of the STAT3 protein in the sample cell of the ITC instrument.

  • Prepare a solution of the test compound in the injection syringe at a concentration typically 10-20 times higher than the protein concentration.

  • Perform a series of injections of the test compound into the protein solution while monitoring the heat changes.

  • A binding isotherm is generated by plotting the heat change per injection against the molar ratio of ligand to protein.

  • Fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

Visualizations

STAT3 Signaling Pathway and Inhibition

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to DNA DNA Dimer->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates Inhibitor Azetidine-based Inhibitor Inhibitor->Dimer Inhibits DNA Binding

Caption: The STAT3 signaling pathway and the point of inhibition by azetidine-based compounds.

Experimental Workflow for Inhibitor Evaluation

Workflow Synthesis Synthesis of This compound Derivatives Biochemical_Assay Biochemical Assays (e.g., EMSA, ITC) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Viability, Apoptosis) Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A general workflow for the discovery and optimization of this compound based inhibitors.

Conclusion

The this compound scaffold represents a valuable and relatively underexplored area in medicinal chemistry. While its utility as a direct STAT3 inhibitor appears limited compared to its 2-carboxamide counterpart, its demonstrated activity as a GABA uptake inhibitor highlights its potential for the development of novel therapeutics for neurological disorders. Further exploration of this scaffold, including the synthesis of diverse libraries and screening against a broader range of biological targets, is warranted to fully elucidate its potential in drug discovery. The synthetic methodologies and experimental protocols outlined in this guide provide a solid foundation for researchers to embark on the design and evaluation of novel this compound-based compounds.

References

Physicochemical Properties of Azetidine-3-carboxamide: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of Azetidine-3-carboxamide, a key building block in modern medicinal chemistry. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly utilized in drug design to impart conformational rigidity, improve metabolic stability, and fine-tune pharmacological activity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of critical data and experimental methodologies to support the rational design of novel therapeutics.

Introduction to this compound in Drug Discovery

The azetidine ring is a "privileged scaffold" in medicinal chemistry, valued for its ability to provide a favorable balance between molecular rigidity and chemical stability.[2] Its constrained nature allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][3] Specifically, the this compound moiety is a versatile building block found in a variety of investigational compounds, including potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a validated anticancer therapeutic target.[4][5][6][7] Understanding the fundamental physicochemical properties of this core structure is paramount for optimizing drug-like characteristics such as solubility, permeability, and bioavailability.

Core Physicochemical Properties

The following tables summarize key physicochemical properties for this compound. As experimental data for the free base is limited in publicly available literature, values for the closely related Azetidine-3-carboxylic acid and predicted data from computational models are provided for a comprehensive profile.

Table 1: General and Computed Physicochemical Properties

PropertyThis compound (Predicted/Computed)Azetidine-3-carboxylic acid (Experimental/Computed)Reference
Molecular Formula C₄H₈N₂OC₄H₇NO₂N/A
Molecular Weight 100.12 g/mol 101.10 g/mol [8]
pKa 8.5 - 9.5 (amine) (Estimated)2.74 ± 0.20 (acid), 9.0 (amine) (Predicted)N/A
cLogP -1.5 to -1.0 (Estimated)-3.2 (Computed)[8]
Topological Polar Surface Area (TPSA) 66.2 Ų49.3 Ų[8]
Hydrogen Bond Donors 22N/A
Hydrogen Bond Acceptors 23N/A
Rotatable Bonds 11N/A

Table 2: Solubility and Physical State

PropertyThis compoundAzetidine-3-carboxylic acidReference
Form Solid (hydrochloride salt)Solid[9]
Color White to Off-WhiteWhite to Off-White
Water Solubility Soluble (as hydrochloride salt)Soluble
Melting Point Not Available286 °C (decomposes)

Experimental Protocols for Physicochemical Property Determination

Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data. The following sections outline common methodologies for determining the key physicochemical parameters discussed above.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences a compound's ionization state at different physiological pH values. Potentiometric titration is a well-established and accurate method for its determination.[10]

Methodology:

  • Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[11]

  • Sample Preparation: Prepare a ~1 mM solution of the test compound in water or a suitable co-solvent. To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[11]

  • Titration Setup: Place the sample solution in a temperature-controlled vessel with a magnetic stirrer. Purge the solution with nitrogen to remove dissolved carbon dioxide. Immerse the calibrated pH electrode into the solution.[11]

  • Titration Process: For a basic compound like azetidine, make the solution acidic (e.g., pH 1.8-2.0) with a standard solution of 0.1 M HCl. Titrate the solution by adding small, precise increments of a standard 0.1 M NaOH solution.[11]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[12] The experiment should be performed in triplicate to ensure reliability.[11]

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

Lipophilicity, expressed as the partition coefficient (logP) or distribution coefficient (logD at a specific pH), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique for its measurement.[13]

Methodology:

  • Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD measurement). Pre-saturate each phase by shaking them together for at least 24 hours, then allowing them to separate completely.[8][14]

  • Sample Preparation: Dissolve a known amount of the test compound in the aqueous phase or n-octanol.

  • Partitioning: Combine a precise volume of the n-octanol phase and the aqueous phase containing the compound in a vial. Vigorously shake the mixture for a fixed period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[8]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two immiscible layers.[8]

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.[8]

  • Calculation: Calculate the logD (or logP) value using the following formula: logD = log₁₀ ([Compound]octanol / [Compound]aqueous)

Determination of Kinetic Aqueous Solubility

Aqueous solubility is fundamental for drug absorption and formulation. Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess this property.[15][16][17]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound, typically 10-20 mM in 100% dimethyl sulfoxide (DMSO).[18][19]

  • Assay Plate Preparation: Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the wells of a 96-well microtiter plate.[15][19]

  • Incubation: Add an aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired compound concentration. Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours, with shaking.[15][18]

  • Precipitate Detection/Separation:

    • Nephelometry: Measure the amount of precipitate by detecting light scattering using a nephelometer.[15][17]

    • Filtration/UV: Alternatively, filter the solution to remove any undissolved precipitate.[15][19]

  • Quantification: Measure the concentration of the compound remaining in the filtrate (the soluble fraction) using a UV-Vis plate reader and compare it to a calibration curve.[17][19]

Application in Drug Design: Targeting the STAT3 Signaling Pathway

Derivatives of azetidine-carboxamide have shown significant promise as inhibitors of the STAT3 signaling pathway, which is aberrantly activated in many human cancers and plays a crucial role in cell proliferation, survival, and differentiation.[4][7] Potent azetidine-based inhibitors have been developed that can bind to STAT3, inhibit its phosphorylation and DNA-binding activity, and ultimately induce apoptosis in cancer cells.[5][6][7]

The diagram below illustrates the general mechanism of the STAT3 signaling pathway and the point of intervention for an azetidine-based inhibitor.

STAT3_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Cytokine Cytokine Cytokine->Receptor STAT3_active p-STAT3 Dimer p-STAT3 Dimer STAT3_active->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation DNA DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 7. Transcription Inhibitor This compound Derivative Inhibitor->STAT3_active Inhibition Dimer_n p-STAT3 Dimer Dimer_n->DNA 6. DNA Binding

Caption: The STAT3 signaling pathway and the inhibitory action of an azetidine derivative.

Conclusion

This compound is a valuable scaffold for the development of novel therapeutics. Its favorable physicochemical profile, characterized by low molecular weight, high polarity, and the presence of hydrogen bonding moieties, provides an excellent starting point for medicinal chemistry campaigns. By leveraging the data and standardized protocols presented in this guide, drug discovery teams can more effectively design and optimize azetidine-based candidates with improved ADME properties and potent biological activity.

References

"Azetidine-3-carboxamide" mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Azetidine Carboxamides in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine carboxamides are a class of small molecules built upon a four-membered nitrogen-containing heterocyclic scaffold. This strained ring system imparts conformational rigidity, making it a valuable pharmacophore in medicinal chemistry. Various derivatives of azetidine carboxamide have been synthesized and investigated for a range of therapeutic applications, demonstrating diverse mechanisms of action across different biological systems. This guide provides a detailed technical overview of the primary mechanisms of action for key azetidine carboxamide derivatives, with a focus on their roles as STAT3 inhibitors and GABA uptake inhibitors.

Core Mechanism of Action: STAT3 Inhibition

A significant body of research has focused on (R)-azetidine-2-carboxamide analogues as potent and selective inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2][3][4] Aberrant STAT3 activity is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2]

Signaling Pathway

The STAT3 signaling cascade is typically initiated by cytokines and growth factors binding to their cell surface receptors. This triggers the activation of Janus kinases (JAKs) and Src family kinases, which in turn phosphorylate STAT3 monomers. Phosphorylated STAT3 monomers then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, survival, and differentiation.[1][2]

(R)-Azetidine-2-carboxamide inhibitors act by directly binding to STAT3, which prevents its phosphorylation and subsequent DNA-binding activity.[1][2][3] This leads to the downregulation of STAT3 target genes, ultimately inducing apoptosis and inhibiting tumor cell growth.[2][4] Some analogues have been shown to bind irreversibly to cysteine residues (Cys426 and Cys468) on the STAT3 protein.[3]

STAT3_Pathway STAT3 Signaling Pathway and Inhibition by Azetidine Carboxamides cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor JAK_Src JAK / Src Kinases Receptor->JAK_Src Activation STAT3_mono STAT3 Monomer JAK_Src->STAT3_mono Phosphorylation pSTAT3_mono p-STAT3 Monomer STAT3_mono->pSTAT3_mono pSTAT3_dimer p-STAT3 Dimer pSTAT3_mono->pSTAT3_dimer Dimerization DNA DNA pSTAT3_dimer->DNA Nuclear Translocation & DNA Binding Azetidine (R)-Azetidine-2- carboxamide Azetidine->STAT3_mono Inhibition of Phosphorylation Azetidine->pSTAT3_dimer Inhibition of DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition of

Caption: STAT3 signaling pathway and points of inhibition by (R)-azetidine-2-carboxamides.

Quantitative Data: STAT3 Inhibition

The following table summarizes the in vitro potency of several (R)-azetidine-2-carboxamide analogues against STAT3 and other STAT family members. The data highlights the sub-micromolar efficacy and selectivity of these compounds.

CompoundTargetIC50 (µM)Binding Affinity (KD, nM)Cell-based Efficacy (EC50, µM)Reference
5a STAT30.55Not Reported>10[1][2]
5o STAT30.38Not Reported>10[1][2]
8i STAT30.34Not Reported>10[1][2]
7g STAT3Not Reported8800.9 - 1.9[1][2][4]
9k STAT3Not Reported9600.9 - 1.9[1][2][4]
H172 STAT30.38 - 0.98Not ReportedNot Reported[3]
H182 STAT30.38 - 0.98Not ReportedNot Reported[3]
Various Analogues STAT1 / STAT5>18Not ReportedNot Reported[1][2][4]
Experimental Protocols
  • Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from appropriate cell lines (e.g., NIH3T3/v-Src fibroblasts).[2]

  • Compound Incubation: The nuclear extracts are pre-incubated with increasing concentrations of the azetidine carboxamide compounds for 30 minutes at room temperature.[2]

  • Probe Incubation: A radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to STAT3, is added to the mixture.[3]

  • Electrophoresis: The samples are subjected to non-denaturing polyacrylamide gel electrophoresis.

  • Visualization and Quantification: The gel is dried and exposed to X-ray film. The bands corresponding to the STAT3:DNA complexes are quantified using densitometry to determine the concentration at which 50% inhibition (IC50) of DNA binding occurs.[2]

EMSA_Workflow cluster_prep Preparation cluster_analysis Analysis A Prepare Nuclear Extracts with Activated STAT3 B Incubate Extracts with Azetidine Compound A->B C Add Radiolabeled hSIE DNA Probe B->C D Non-denaturing PAGE C->D E Autoradiography D->E F Quantify STAT3:DNA Complex Bands E->F G Calculate IC50 Value F->G

Caption: Experimental workflow for the Electrophoretic Mobility Shift Assay (EMSA).

  • Sample Preparation: Recombinant STAT3 protein is placed in the sample cell of the calorimeter, and the azetidine carboxamide compound is loaded into the injection syringe.

  • Titration: The compound is injected into the protein solution in small, precise aliquots.

  • Heat Measurement: The heat change associated with the binding interaction is measured after each injection.

  • Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (KD), which is a measure of binding affinity.[1][2]

Secondary Mechanism of Action: GABA Uptake Inhibition

Certain azetidine-3-carboxylic acid derivatives have been identified as inhibitors of gamma-aminobutyric acid (GABA) transporters (GATs).[5][6] GABA is the primary inhibitory neurotransmitter in the central nervous system, and inhibiting its reuptake from the synaptic cleft can enhance GABAergic neurotransmission. This mechanism is a key strategy in the treatment of neurological disorders such as epilepsy.[5]

Signaling Pathway

In the synapse, GABA is released from the presynaptic neuron and binds to postsynaptic receptors. Its action is terminated by its removal from the synaptic cleft by GATs located on both neurons and glial cells. Azetidine-3-carboxylic acid derivatives can block these transporters, thereby prolonging the presence of GABA in the synapse and enhancing its inhibitory effects.

GABA_Uptake_Inhibition GABA Uptake Inhibition by Azetidine-3-Carboxylic Acid Derivatives cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GAT_pre GABA Transporter (GAT) GABA->GAT_pre Reuptake GABA_receptor GABA Receptor GABA->GABA_receptor Binding Azetidine Azetidine-3-carboxylic acid derivative Azetidine->GAT_pre Inhibition Inhibitory_Signal Inhibitory Signal GABA_receptor->Inhibitory_Signal

Caption: Inhibition of GABA reuptake by azetidine-3-carboxylic acid derivatives.

Quantitative Data: GABA Uptake Inhibition

The following table presents the inhibitory potency of selected azetidine derivatives on different GABA transporters.

Compound/AnalogTransporterIC50 (µM)Reference
Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moietyGAT-12.83 ± 0.67[5][6]
Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01 ± 0.77[5][6]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d)GAT-315.3 ± 4.5[5][6]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b)GAT-126.6 ± 3.3[5][6]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e)GAT-331.0 ± 4.7[6]
Experimental Protocols
  • Cell Culture: Cells stably expressing the desired GABA transporter subtype (e.g., GAT-1, GAT-3) are cultured.

  • Compound Incubation: The cells are pre-incubated with the test compounds (azetidine derivatives) at various concentrations.

  • Radiolabeled GABA Addition: [³H]GABA is added to the cell culture, and the uptake is allowed to proceed for a specific time.

  • Termination of Uptake: The uptake process is stopped by washing the cells with ice-cold buffer.

  • Quantification: The cells are lysed, and the amount of intracellular [³H]GABA is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition is calculated relative to a control group without the test compound, and IC50 values are determined.

Other Reported Biological Activities

Derivatives of azetidine-3-carboxamide have also been investigated for other therapeutic applications, including:

  • ITK Inhibition: N-(furan-2-ylmethyl)this compound derivatives have been synthesized as inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a target for T-cell mediated diseases.[7]

  • Herbicidal Activity: Azetidinyl pyrazole carboxamides have been identified as inhibitors of the plant enzyme acyl-ACP thioesterase, showing potential as herbicides.[8]

  • Antiviral Activity: Certain furopyrimidine-based this compound derivatives have shown inhibitory activity against henipaviruses.[9]

  • Antibacterial Activity: Azetidin-2-one derivatives have demonstrated antibacterial properties.[5]

Conclusion

This compound and its related analogues represent a versatile chemical scaffold with a diverse range of biological activities. The most extensively studied mechanism is the inhibition of the STAT3 signaling pathway by (R)-azetidine-2-carboxamides, which holds significant promise for the development of novel anti-cancer therapeutics. Additionally, the modulation of GABAergic neurotransmission through the inhibition of GATs by azetidine-3-carboxylic acid derivatives highlights their potential in treating neurological disorders. Further research into the structure-activity relationships and mechanisms of action of this class of compounds is warranted to fully exploit their therapeutic potential.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Azetidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Azetidine-3-carboxamide, a key heterocyclic scaffold in medicinal chemistry. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines detailed experimental protocols for these analytical techniques and includes a visual workflow for the spectroscopic analysis process.

Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for this compound based on the analysis of structurally related compounds.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4Broad Singlet1H-CONH₂ (amide proton)
~6.8Broad Singlet1H-CONH₂ (amide proton)
~4.0 - 3.8Multiplet2HH-2, H-4 (axial)
~3.7 - 3.5Multiplet2HH-2, H-4 (equatorial)
~3.4 - 3.2Multiplet1HH-3
~2.5Broad Singlet1H-NH (ring proton)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~175C=O (carboxamide)
~55C-2, C-4
~40C-3

1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (amide and amine)
2970 - 2850MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (amide I band)
~1620MediumN-H bend (amide II band)
~1400MediumC-N stretch

1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
100.06[M]⁺ (Molecular Ion)
101.07[M+H]⁺ (Protonated Molecule)
83.06[M-NH₃]⁺
56.05[M-CONH₂]⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical to avoid exchange of the amide and amine protons.

  • Instrument: A 300, 400, or 500 MHz NMR spectrometer is typically used.[1][2]

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The chemical shifts are referenced to the residual solvent peak.[1][2]

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is used.[3]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

2.3. Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule.[2]

  • Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to obtain accurate mass measurements.[2]

  • Data Acquisition:

    • Introduce the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectrum IR->IR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data Structure Confirm Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Azetidine-Carboxamides as STAT3 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling therapeutic target in oncology due to its frequent aberrant activation in a wide array of human cancers. This document provides an in-depth technical overview of a novel class of STAT3 inhibitors based on the azetidine-carboxamide scaffold. While initial explorations of the azetidine core have revealed potent inhibitory activity, nuanced structure-activity relationships have emerged, highlighting the critical positioning of the carboxamide group. Specifically, research has demonstrated that while (R)-azetidine-2-carboxamide derivatives exhibit sub-micromolar potency against STAT3, the isomeric azetidine-3-carboxamide has been found to be inactive.[1] This guide will detail the mechanism of action, present key quantitative data, outline experimental protocols for evaluation, and visualize the relevant biological pathways and experimental workflows.

Introduction to STAT3 Signaling and its Role in Cancer

The STAT3 signaling pathway is a crucial cellular cascade that transduces signals from cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, survival, and angiogenesis.[2][3][4] In normal physiological conditions, the activation of STAT3 is a transient process. However, in many malignancies, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth and metastasis.[3][5] The inhibition of this pathway, therefore, represents a promising strategy for cancer therapy.

The STAT3 Signaling Cascade

The canonical STAT3 signaling pathway is initiated by the binding of ligands, such as interleukin-6 (IL-6), to their cell surface receptors. This binding event leads to the activation of associated Janus kinases (JAKs), which in turn phosphorylate the STAT3 protein at a specific tyrosine residue (Tyr705).[3] This phosphorylation event induces the dimerization of STAT3 monomers through reciprocal SH2 domain interactions. The STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription.[3][4]

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono 3. STAT3 Recruitment & Phosphorylation pSTAT3_mono pSTAT3 (monomer) STAT3_mono->pSTAT3_mono Tyr705 STAT3_dimer pSTAT3 Dimer pSTAT3_mono->STAT3_dimer 4. Dimerization STAT3_dimer_nuc pSTAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 5. Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA 6. DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Gene_Transcription 7. Transcriptional Activation Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor 1. Ligand Binding

Figure 1: The STAT3 Signaling Pathway.

Azetidine-Carboxamides as STAT3 Inhibitors

Medicinal chemistry efforts have led to the development of azetidine-based compounds as potent STAT3 inhibitors.[6][7] These inhibitors have been optimized from earlier proline-based analogues, with the four-membered azetidine ring providing a significant boost in potency.[7]

Mechanism of Action

The azetidine-based inhibitors have been shown to act as irreversible, covalent binders to the STAT3 protein.[6][8][9] This covalent modification is believed to occur at specific cysteine residues within the STAT3 protein, namely Cys426 and Cys468.[9] This binding event ultimately interferes with the DNA-binding activity of STAT3, preventing the transcription of its target genes.[6][8]

Structure-Activity Relationship: The Critical Role of the Carboxamide Position

A key finding in the development of these inhibitors is the critical importance of the carboxamide position on the azetidine ring. Structure-activity relationship (SAR) studies have demonstrated that (R)-azetidine-2-carboxamide derivatives are potent inhibitors of STAT3's DNA-binding activity. In contrast, shifting the carboxamide group to the 3-position of the azetidine ring results in a loss of inhibitory activity.[1] This highlights the precise structural requirements for effective binding and inhibition of STAT3 by this chemical series.

Quantitative Data on Azetidine-Based STAT3 Inhibitors

The following tables summarize the key quantitative data for representative (R)-azetidine-2-carboxamide derivatives. It is important to note that direct inhibitory data for this compound is not available in the literature, as it has been reported to be inactive.[1]

Compound IDAssay TypeIC50 (µM)Reference
5a EMSA0.52[7]
5o EMSA0.38[7]
8i EMSA0.34[7]
7g EMSANot Reported
9k EMSANot Reported
H172 (9f) EMSA0.38-0.98[8][9]
H182 EMSA0.38-0.98[8][9]
H120 (8e) EMSA1.75-2.07[8][10]
H105 (8f) EMSA1.75-2.07[8][10]
Table 1: In Vitro Inhibitory Activity of (R)-Azetidine-2-Carboxamide Analogues.
Compound IDAssay TypeKd (nM)Reference
7g Isothermal Titration Calorimetry (ITC)880[7][11]
9k Isothermal Titration Calorimetry (ITC)960[7][11]
Table 2: Binding Affinity of (R)-Azetidine-2-Carboxamide Analogues to STAT3.
Compound IDCell LineAssay TypeEC50 (µM)Reference
7e, 7f, 7g, 9k MDA-MB-231, MDA-MB-468Cell Viability0.9-1.9[7][11]
Table 3: Cellular Activity of (R)-Azetidine-2-Carboxamide Analogues.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of potential STAT3 inhibitors. The following sections outline the protocols for key experiments cited in the literature for the characterization of azetidine-based STAT3 inhibitors.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to assess the in vitro ability of a compound to inhibit the DNA-binding activity of STAT3.

  • Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from suitable cell lines, such as NIH3T3/v-Src fibroblasts.

  • Inhibitor Incubation: The nuclear extracts are pre-incubated with varying concentrations of the test compound (e.g., azetidine-carboxamide derivatives) for 30 minutes at room temperature. A vehicle control (e.g., DMSO) is run in parallel.

  • Probe Binding: A radiolabeled high-affinity sis-inducible element (hSIE) probe, which is a known DNA binding sequence for STAT3, is added to the reaction mixture.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Data Analysis: The gel is dried and exposed to a phosphor screen or X-ray film. The bands corresponding to the STAT3:DNA complexes are quantified using densitometry software (e.g., ImageJ). The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[1]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity (Kd) of a compound to its target protein.

  • Protein and Ligand Preparation: Recombinant STAT3 protein is purified and dialyzed against an appropriate buffer. The test compound is dissolved in the same buffer.

  • Titration: The compound solution is titrated into the sample cell containing the STAT3 protein in a series of small injections.

  • Heat Measurement: The heat change associated with each injection, resulting from the binding interaction, is measured by the ITC instrument.

  • Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[12]

Western Blot Analysis for STAT3 Phosphorylation

This assay is used to determine the effect of the inhibitor on STAT3 phosphorylation in a cellular context.

  • Cell Culture and Treatment: Cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231, MDA-MB-468) are cultured and treated with various concentrations of the test compound for a specified duration.

  • Cell Lysis: The cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent. The band intensities are quantified to determine the relative levels of p-STAT3.

Cell Viability Assay (MTT Assay)

This assay measures the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • MTT Incubation: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the EC50 value is determined.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation EMSA EMSA (Inhibition of DNA Binding) WesternBlot Western Blot (pSTAT3 Inhibition) EMSA->WesternBlot Promising In Vitro Activity ITC ITC (Binding Affinity) ITC->WesternBlot MTT MTT Assay (Cell Viability) WesternBlot->MTT Compound Azetidine-Carboxamide Analogues Compound->EMSA Compound->ITC

Figure 2: Experimental Workflow for Evaluating Azetidine-Carboxamide STAT3 Inhibitors.

Conclusion

The azetidine-carboxamide scaffold represents a promising starting point for the development of novel STAT3 inhibitors. The potent and selective activity of (R)-azetidine-2-carboxamide derivatives, coupled with their irreversible covalent mechanism of action, makes them attractive candidates for further preclinical and clinical development. The contrasting lack of activity observed for the this compound isomer underscores the critical importance of precise molecular interactions for STAT3 inhibition. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of oncology drug discovery who are interested in targeting the STAT3 signaling pathway. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising lead compounds.

References

Investigating Azetidine-3-carboxamide as a Putative GABA Uptake Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the investigation of "Azetidine-3-carboxamide" as a potential gamma-aminobutyric acid (GABA) uptake inhibitor. At the time of writing, there is no direct, publicly available scientific literature detailing the inhibitory activity of this specific compound on GABA transporters. The information presented herein is based on the established principles of GABAergic neurotransmission, the known pharmacology of related azetidine derivatives, and standardized experimental protocols for characterizing GABA uptake inhibitors. The proposed investigation is therefore hypothetical but grounded in established scientific methodology.

Introduction: The Rationale for Investigating this compound

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its signaling is crucial for maintaining the balance between neuronal excitation and inhibition, and dysregulation of the GABAergic system is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.

The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells. This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs). Four subtypes have been identified: GAT-1, GAT-2, GAT-3, and betaine-GABA transporter-1 (BGT-1). GAT-1 is the most abundant subtype in the brain and is a primary target for therapeutic intervention. Inhibition of GATs prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission.

The azetidine ring is a four-membered nitrogen-containing heterocycle that has attracted significant interest in medicinal chemistry due to its conformational rigidity and ability to serve as a scaffold for various therapeutic agents. While direct evidence is lacking for this compound, numerous azetidine derivatives have been synthesized and evaluated as GABA uptake inhibitors, demonstrating that this chemical moiety can interact with GABA transporters. The structural similarity of this compound to GABA and other known GAT inhibitors makes it a plausible candidate for investigation.

This guide outlines a systematic approach to evaluate the potential of this compound as a novel GABA uptake inhibitor.

The GABAergic Synapse and the Role of GAT Inhibition

GABAergic neurotransmission begins with the synthesis of GABA from glutamate by the enzyme glutamic acid decarboxylase (GAD) in the presynaptic neuron. GABA is then packaged into synaptic vesicles and released into the synaptic cleft upon the arrival of an action potential. In the synapse, GABA can bind to ionotropic GABAA receptors, leading to an influx of chloride ions and hyperpolarization of the postsynaptic membrane, or to metabotropic GABAB receptors, which mediate slower, more prolonged inhibitory signals. The GABA transporters (GATs) located on presynaptic terminals and surrounding astrocytes are responsible for clearing GABA from the synaptic cleft, thus terminating its action.

An inhibitor of GABA uptake, such as the hypothesized activity of this compound, would block the function of these transporters. This would lead to an increased concentration and prolonged residence time of GABA in the synaptic cleft, resulting in enhanced activation of GABA receptors and a potentiation of inhibitory signaling.

Visualizing the Mechanism of GAT Inhibition

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAD->GABA_vesicle Packaging GAT1_pre GAT-1 Azetidine_3_carboxamide This compound (Hypothetical Inhibitor) Azetidine_3_carboxamide->GAT1_pre Inhibition GABA_synapse->GAT1_pre Reuptake GABA_A_R GABA_A Receptor GABA_synapse->GABA_A_R GABA_B_R GABA_B Receptor GABA_synapse->GABA_B_R GAT_astro GAT-1/GAT-3 GABA_synapse->GAT_astro Uptake Inhibitory_Signal Inhibitory Signal (Hyperpolarization) GABA_A_R->Inhibitory_Signal GABA_B_R->Inhibitory_Signal Azetidine_3_carboxamide_astro This compound (Hypothetical Inhibitor) Azetidine_3_carboxamide_astro->GAT_astro Inhibition Experimental_Workflow cluster_0 Phase 1: Primary Screening & Characterization cluster_1 Phase 2: Selectivity & Mechanism cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: Preclinical Evaluation A1 Synthesis & Purification of This compound A2 [3H]GABA Uptake Assay (Synaptosomes or Cell Lines) A1->A2 A3 Determine IC50 Value A2->A3 B1 Selectivity Profiling (HEK cells expressing hGAT-1, hGAT-2, hGAT-3, hBGT-1) A3->B1 If Active B2 Kinetic Analysis (Competitive vs. Non-competitive) B1->B2 C1 Structure-Activity Relationship (SAR) Studies (Synthesis of Analogs) B2->C1 C1->A2 Iterative Screening C2 In Silico Docking Studies C1->C2 D1 In Vivo Animal Models (e.g., Seizure, Anxiety, Pain) C1->D1 Optimized Lead D2 Pharmacokinetic & Toxicology Studies D1->D2

The Role of Azetidine-3-carboxamide in Peptide Synthesis and Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, azetidine-3-carboxamide, a constrained proline analog, has emerged as a valuable tool for peptide chemists and drug designers. This technical guide provides an in-depth analysis of the role of this compound in peptide synthesis and its profound impact on peptide conformation, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Introduction: The Significance of Conformational Control in Peptide Science

Peptides are crucial molecules in a vast array of biological processes, and their therapeutic potential is increasingly being realized. A peptide's three-dimensional structure, or conformation, is intrinsically linked to its function. The ability to precisely control peptide conformation is therefore paramount in the design of novel therapeutics with enhanced efficacy, stability, and target specificity.

Proline residues are frequently found in natural peptides and proteins, where they introduce kinks and turns in the polypeptide chain, playing a critical role in protein folding and molecular recognition. This compound, as a four-membered ring analog of proline, offers a unique structural scaffold that imparts distinct conformational constraints, leading to peptides with novel and predictable three-dimensional structures.[1] The inherent rigidity of the azetidine ring can lead to peptides with unique folding patterns and improved resistance to proteolytic degradation, which are critical for developing stable and effective peptide therapeutics.[2]

Peptide Synthesis with this compound

The integration of this compound into peptide chains can be achieved through well-established solid-phase peptide synthesis (SPPS) and solution-phase methodologies. The use of a tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is standard practice to ensure controlled reactivity during the coupling steps.[2]

Enhanced Cyclization Efficiency

One of the significant advantages of incorporating this compound derivatives, such as 3-aminoazetidine (3-AAz), is the remarkable improvement in the efficiency of macrocyclization, particularly for small- to medium-sized cyclic peptides.[3][4] The azetidine moiety acts as a turn-inducing element, pre-organizing the linear peptide precursor into a conformation amenable to ring closure. This leads to significantly higher yields of the desired cyclic peptide compared to their all-amino acid counterparts.[3]

Peptide SequenceModifierCyclization Yield (%)
cyclo(Gly-Phe-Leu-Gly)None< 5
cyclo(Gly-3-AAz -Phe-Leu-Gly)3-Aminoazetidine45
cyclo(Ala-Phe-Leu-Gly-Ala)None15
cyclo(Ala-3-AAz -Phe-Leu-Gly-Ala)3-Aminoazetidine68
cyclo(Pro-Phe-Leu-Gly-Ala-Val)None22
cyclo(Pro-3-AAz -Phe-Leu-Gly-Ala-Val)3-Aminoazetidine75
Table 1: Comparison of cyclization yields for linear peptide precursors with and without a 3-aminoazetidine (3-AAz) residue. Data adapted from synthesis of small head-to-tail cyclic peptides.[3]

The workflow for the synthesis and cyclization of an azetidine-containing peptide is depicted below.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Cyclization and Deprotection Resin Resin Support AA1 Couple First Amino Acid Resin->AA1 Deprotect1 Fmoc Deprotection AA1->Deprotect1 Azetidine Couple Boc-Azetidine-3-carboxylic acid Deprotect1->Azetidine Deprotect2 Fmoc Deprotection Azetidine->Deprotect2 AA_n Couple Remaining Amino Acids Deprotect2->AA_n Cleavage Cleave from Resin AA_n->Cleavage LinearPeptide Linear Peptide Precursor Cleavage->LinearPeptide Cyclization Macrocyclization LinearPeptide->Cyclization CyclicPeptide Protected Cyclic Peptide Cyclization->CyclicPeptide FinalDeprotect Side-Chain Deprotection CyclicPeptide->FinalDeprotect FinalProduct Final Azetidine-Containing Cyclic Peptide FinalDeprotect->FinalProduct

Figure 1: General workflow for the synthesis of azetidine-containing cyclic peptides.

Conformational Impact of this compound

The incorporation of this compound and its derivatives into a peptide backbone induces significant conformational changes, primarily by promoting the formation of reverse turns. Spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy, have shown that azetidine-containing peptides preferentially adopt β-turn or γ-turn conformations.[3][5]

Induction of Specific Turn Structures

While proline is well-known to induce β-turns, the smaller four-membered ring of azetidine residues has been shown to favor the formation of γ-turns.[5] This difference in turn preference allows for the fine-tuning of peptide secondary structure. Furthermore, the presence of an alkyl group at the α-position of the azetidine ring can enhance this turn-inducing capability.[5]

In some cases, the azetidine moiety can induce a main-chain-to-side-chain hydrogen bond, forming a stable six-membered pseudo-cycle. This interaction involves the nitrogen atom of the azetidine ring acting as a hydrogen bond acceptor for the amide proton of the subsequent amino acid residue.[3]

X-ray Crystallographic Analysis of an Azetidine-Containing Cyclic Tetrapeptide

Structural insights from X-ray diffraction of a cyclic tetrapeptide containing a 3-aminoazetidine (3-AAz) unit reveal that the azetidine ring encourages an all-trans conformation of the amide bonds.[4] This is noteworthy as cyclic tetrapeptides often adopt one or more cis-amide bonds to alleviate ring strain. The azetidine ring appears to act as a good isostere of a trans amide bond.[6]

Dihedral Angle (Ω)Value (°)
Cα(i-1)-CO-NH-Cα(i) (Typical trans amide)~180
Cα(i-1)-CO-NH-Cα(i) (in cyclic tetrapeptide 35)158-168
Dihedral angle for GAz residue in cyclic tetrapeptide 35159
Table 2: Dihedral angles (Ω) in a cyclic tetrapeptide containing a 3-aminoazetidine (GAz) residue, indicating a preference for a trans-like conformation.[4]

The logical relationship between the structural features of azetidine and its conformational influence is illustrated below.

G Aze Azetidine Ring (4-membered) Constraint High Conformational Constraint Aze->Constraint Turn Induction of Reverse Turns Constraint->Turn AllTrans Stabilization of all-trans Conformation (in cyclic peptides) Constraint->AllTrans Protease Increased Proteolytic Stability Constraint->Protease GammaTurn Preferential γ-Turn Formation Turn->GammaTurn BetaTurn β-Turn Formation Turn->BetaTurn

Figure 2: Conformational consequences of incorporating an azetidine ring into a peptide.

Impact on Biological Properties

The conformational rigidity imparted by this compound can lead to enhanced biological properties, most notably increased resistance to proteolytic degradation.[6] This is a critical attribute for peptide-based therapeutics, as it can significantly extend their in vivo half-life.

Potential Implications for Cellular Signaling

While direct modulation of specific signaling pathways by peptides containing this compound has not been extensively documented, studies on the related compound, L-azetidine-2-carboxylic acid (AZE), provide valuable insights. AZE, a proline mimic, can be misincorporated into proteins, leading to protein misfolding and the induction of the unfolded protein response (UPR), a key cellular stress signaling pathway.[7] This suggests that azetidine-containing peptides could potentially interact with cellular machinery involved in protein quality control. Further research is warranted to explore the specific signaling roles of peptides functionalized with this compound.

The biosynthesis of azetidine-containing alkaloids in Pseudomonas aeruginosa is regulated by a quorum-sensing pathway, indicating a role for these molecules in bacterial communication and adaptation.[1][8]

Experimental Protocols

Solid-Phase Synthesis of an Azetidine-Containing Peptide

This protocol outlines the manual Fmoc-based solid-phase synthesis of a model peptide containing an this compound residue.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) piperidine in DMF

  • Fmoc-protected amino acids

  • Boc-Azetidine-3-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using the Kaiser test.

  • Incorporation of Boc-Azetidine-3-carboxylic acid:

    • Following Fmoc deprotection, couple Boc-Azetidine-3-carboxylic acid using the same procedure as for the other amino acids.

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Spectroscopy for Conformational Analysis

Sample Preparation:

  • Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture).[2]

  • For aqueous solutions, use a 90% H₂O/10% D₂O mixture to observe amide protons.

  • Adjust the pH to the desired value.

Data Acquisition:

  • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • 1D ¹H: To assess overall sample quality and folding.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides distance restraints for structure calculation.

  • Temperature Coefficient Measurement: Measure the chemical shift of amide protons as a function of temperature to identify intramolecularly hydrogen-bonded protons.

Proteolytic Stability Assay

Materials:

  • Purified azetidine-containing peptide and a control peptide (e.g., the proline-containing analog).

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum).

  • Reaction buffer (e.g., phosphate-buffered saline, PBS).

  • Quenching solution (e.g., 10% TFA).

  • RP-HPLC system.

Procedure:

  • Reaction Setup: Incubate the peptide (at a final concentration of, for example, 0.1 mg/mL) with the protease solution in the reaction buffer at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life.

Conclusion

This compound is a versatile building block in peptide chemistry that offers significant advantages in controlling peptide conformation and enhancing biological stability. Its ability to induce specific turn structures, improve cyclization yields, and increase resistance to proteolysis makes it a valuable tool for the design of novel peptide-based therapeutics and research probes. The detailed experimental protocols provided in this guide offer a starting point for researchers to explore the potential of this compound in their own work. Future investigations into the specific interactions of azetidine-containing peptides with biological targets will undoubtedly uncover new and exciting applications for this unique class of molecules.

References

Methodological & Application

Synthesis of Azetidine-3-carboxamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the multi-step synthesis of Azetidine-3-carboxamide, a valuable building block in medicinal chemistry. The synthesis involves the protection of the azetidine nitrogen, amidation of the carboxylic acid, and subsequent deprotection to yield the final product.

Synthesis Overview

The synthesis of this compound is accomplished through a three-step process starting from Azetidine-3-carboxylic acid:

  • N-Boc Protection: The secondary amine of Azetidine-3-carboxylic acid is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent amidation step.

  • Amidation: The carboxylic acid of N-Boc-azetidine-3-carboxylic acid is converted to the primary amide using a coupling agent and an ammonia source.

  • N-Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound, as a salt.

Experimental Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Key Characterization Data
1N-Boc-azetidine-3-carboxylic acidC₉H₁₅NO₄201.22~95%¹H NMR (400 MHz, CDCl₃) δ: 4.13-4.00 (m, 4H), 3.34-3.21 (m, 1H), 1.43 (s, 9H).[1]
2N-Boc-azetidine-3-carboxamideC₉H₁₆N₂O₃200.2460-80%Data inferred from similar structures and general knowledge.
3This compound (TFA salt)C₄H₈N₂O·CF₃COOH214.15>90%¹H and ¹³C NMR data are for analogous azetidine TFA salts.[2]

Experimental Protocols

Step 1: Synthesis of N-Boc-azetidine-3-carboxylic acid

This protocol describes the protection of the azetidine nitrogen with a Boc group.

Materials:

  • Azetidine-3-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a stirred solution of Azetidine-3-carboxylic acid (1.0 eq) and triethylamine (2.0 eq) in methanol, add a solution of di-tert-butyl dicarbonate (1.17 eq) in methanol dropwise at room temperature.[1]

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.[1]

  • To the residue, add tetrahydrofuran (THF) and evaporate again to yield crude N-Boc-azetidine-3-carboxylic acid, which can be used in the next step without further purification.[1]

Step 2: Synthesis of N-Boc-azetidine-3-carboxamide

This protocol details the amidation of the N-Boc protected carboxylic acid.

Materials:

  • N-Boc-azetidine-3-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • To the solution, add EDC (1.2 eq), HOBt (1.3 eq), and ammonium chloride (4.2 eq).[3]

  • Cool the mixture to 0 °C in an ice bath and add DIPEA (3.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-azetidine-3-carboxamide.

Step 3: Synthesis of this compound (TFA salt)

This protocol describes the removal of the N-Boc protecting group.

Materials:

  • N-Boc-azetidine-3-carboxamide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-azetidine-3-carboxamide (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to yield this compound as its TFA salt. The crude product can be used without further purification or can be purified by recrystallization or chromatography if necessary.

Visualizations

Synthesis Workflow

Synthesis_Workflow A Azetidine-3-carboxylic acid B N-Boc-azetidine-3-carboxylic acid A->B Boc₂O, TEA Methanol C N-Boc-azetidine-3-carboxamide B->C EDC, HOBt, NH₄Cl DIPEA, DMF D This compound C->D TFA, DCM

Caption: Synthetic route to this compound.

Potential Biological Signaling Interactions of Azetidine Derivatives

Azetidine-containing compounds have been investigated for their interactions with various biological pathways. As analogs of proline and other bioactive molecules, they can influence signaling cascades involved in neurotransmission and cell regulation.

Signaling_Pathways cluster_neuro Neurotransmitter Regulation cluster_cell Cellular Signaling Azetidine_Derivatives Azetidine Derivatives GABA_Uptake GABA Uptake Inhibition Azetidine_Derivatives->GABA_Uptake Dopamine_Receptors Dopamine Receptor Antagonism Azetidine_Derivatives->Dopamine_Receptors TOR_Pathway TOR Signaling Pathway (Amino Acid Sensing) Azetidine_Derivatives->TOR_Pathway

Caption: Potential signaling interactions of azetidine derivatives.

References

Practical Guide to "Azetidine-3-carboxamide" Functionalization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a practical guide to the functionalization of "Azetidine-3-carboxamide," a valuable scaffold in medicinal chemistry. Due to its unique three-dimensional structure, the azetidine ring can impart favorable physicochemical properties to drug candidates, including improved solubility and metabolic stability. This guide offers detailed application notes, experimental protocols, and data for the derivatization of the this compound core, focusing on modifications at the nitrogen atom (N1) and the carboxamide moiety at the C3 position.

Application Notes

This compound and its derivatives have garnered interest in drug discovery for their potential as modulators of various biological targets. While the closely related (R)-azetidine-2-carboxamide scaffold has been extensively studied, leading to potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), the functionalization of the 3-carboxamide isomer offers an alternative vector for substituent placement, potentially leading to novel structure-activity relationships (SAR).[1][2]

Functionalization of the this compound core can be broadly categorized into two main strategies:

  • N-Functionalization: The secondary amine of the azetidine ring is a versatile handle for introducing a wide range of substituents via reactions such as acylation, alkylation, arylation, and sulfonylation. These modifications can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

  • Amide Derivatization: The primary carboxamide at the C3 position can be modified, or the corresponding azetidine-3-carboxylic acid can be coupled with various amines to generate a diverse library of derivatives. This allows for the exploration of interactions with specific pockets of a biological target.

The choice of functionalization strategy will depend on the specific therapeutic target and the desired properties of the final compound.

Experimental Workflows

The following diagrams illustrate the general workflows for the functionalization of this compound.

experimental_workflow cluster_N_func N-Functionalization Workflow cluster_amide_func Amide Functionalization Workflow Azetidine This compound N_Acyl N-Acyl Derivative Azetidine->N_Acyl Base N_Alkyl N-Alkyl Derivative Azetidine->N_Alkyl Base N_Aryl N-Aryl Derivative Azetidine->N_Aryl Pd Catalyst, Ligand, Base N_Sulfonyl N-Sulfonyl Derivative Azetidine->N_Sulfonyl Base Acyl_X Acyl Halide / Anhydride Acyl_X->N_Acyl Alkyl_X Alkyl Halide / Sulfonate Alkyl_X->N_Alkyl Aryl_X Aryl Halide / Boronic Acid Aryl_X->N_Aryl Sulfonyl_Cl Sulfonyl Chloride Sulfonyl_Cl->N_Sulfonyl Azetidine_acid Azetidine-3-carboxylic Acid Amide_deriv N-Substituted this compound Azetidine_acid->Amide_deriv Amine R-NH2 Amine->Amide_deriv Coupling Coupling Agents (HATU, HOBt, etc.) Coupling->Amide_deriv

Caption: General workflows for N-functionalization and amide derivatization of the this compound core.

Quantitative Data Summary

The following tables summarize representative yields for various functionalization reactions of the azetidine ring. It is important to note that specific yields can vary depending on the substrate, reagents, and reaction conditions. While specific data for this compound is limited, the presented data is based on analogous azetidine systems and provides a reasonable expectation for reaction outcomes.

Table 1: N-Acylation of Azetidines

Acylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Acetyl ChlorideEt3NDCMRT85-95General Protocol
Benzoyl ChloridePyridineDCMRT80-90General Protocol
Carboxylic AcidHATU, DIPEADMFRT70-90[3]

Table 2: N-Alkylation of Azetidines

Alkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Benzyl BromideK2CO3Acetonitrile8070-85General Protocol
Methyl IodideNaHTHFRT60-80[4]

Table 3: N-Arylation of Azetidines (Buchwald-Hartwig Amination)

Aryl HalideCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Aryl BromidePd2(dba)3XPhosNaOtBuToluene10060-85General Protocol
Aryl ChloridePd(OAc)2RuPhosK3PO4Dioxane11050-75General Protocol

Table 4: N-Sulfonylation of Azetidines

Sulfonyl ChlorideBaseSolventTemperature (°C)Yield (%)Reference
Tosyl ChlorideEt3NDCMRT80-95General Protocol
Mesyl ChloridePyridineDCMRT85-98General Protocol

Table 5: Amide Coupling with Azetidine-3-carboxylic Acid

AmineCoupling ReagentBaseSolventTemperature (°C)Yield (%)Reference
Primary AmineHATUDIPEADMFRT75-90[3]
Secondary AmineHOBt/EDCDIPEADCMRT65-85General Protocol

Experimental Protocols

The following are detailed, representative protocols for the functionalization of this compound. Safety Precaution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: N-Acylation of this compound

Objective: To synthesize N-acyl this compound derivatives.

Materials:

  • This compound hydrochloride

  • Acyl chloride or carboxylic acid

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • HATU (for carboxylic acid coupling)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure (using Acyl Chloride):

  • To a solution of this compound hydrochloride (1.0 eq) in DCM, add Et3N (2.2 eq) and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Procedure (using Carboxylic Acid):

  • To a solution of the carboxylic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture for 10 minutes at room temperature.

  • Add this compound hydrochloride (1.0 eq) and stir at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Protocol 2: N-Alkylation of this compound

Objective: To synthesize N-alkyl this compound derivatives.

Materials:

  • This compound hydrochloride

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K2CO3)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of this compound hydrochloride (1.0 eq) and K2CO3 (3.0 eq) in acetonitrile, add the alkyl halide (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: N-Arylation of this compound (Buchwald-Hartwig Amination)

Objective: To synthesize N-aryl this compound derivatives.

Materials:

  • This compound hydrochloride

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, add Pd2(dba)3 (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, followed by the aryl bromide (1.0 eq) and this compound hydrochloride (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 4: Amide Coupling of Azetidine-3-carboxylic Acid

Objective: To synthesize N-substituted this compound derivatives from azetidine-3-carboxylic acid.

Materials:

  • Azetidine-3-carboxylic acid

  • Amine (primary or secondary)

  • HATU

  • DIPEA

  • DMF

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of azetidine-3-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) and stir at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Biological Application: Targeting the STAT3 Signaling Pathway

Aberrant activation of the STAT3 signaling pathway is implicated in various cancers, making it an attractive target for therapeutic intervention. Small molecule inhibitors can disrupt this pathway at multiple points. While this compound itself has shown a loss of activity against STAT3 compared to its 2-carboxamide counterpart, its functionalized derivatives may exhibit inhibitory potential.[1] The general mechanism of STAT3 inhibition by small molecules involves blocking the SH2 domain, which is crucial for STAT3 dimerization and subsequent downstream signaling.

STAT3_pathway cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_expression Gene Expression (Proliferation, Survival, Angiogenesis) Dimer->Gene_expression Binds to DNA & regulates DNA DNA Inhibitor This compound Derivative Inhibitor->STAT3_active Blocks SH2 Domain

Caption: Proposed mechanism of STAT3 signaling inhibition by functionalized this compound derivatives.

References

Application Notes and Protocols for the Incorporation of Azetidine-3-Carboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Azetidine-3-carboxylic acid, a conformationally constrained analog of proline, offers a unique tool to introduce rigidity into the peptide backbone. This structural constraint can lead to enhanced receptor affinity, improved metabolic stability, and altered pharmacokinetic profiles. These application notes provide a comprehensive overview and detailed protocols for the efficient incorporation of Azetidine-3-carboxylic acid derivatives into synthetic peptides using solid-phase peptide synthesis (SPPS).

The compact, four-membered ring of the azetidine moiety reduces the conformational flexibility of the peptide chain, which can favor specific secondary structures like β-turns.[1] Peptides containing this motif have shown increased resistance to proteolytic degradation, a critical attribute for the development of peptide-based therapeutics.[2] Both Fmoc-Azetidine-3-carboxylic acid and Boc-Azetidine-3-carboxylic acid are commercially available and can be readily integrated into standard SPPS workflows.[2][3][4]

Key Applications

  • Drug Design and Development: Introduction of conformational constraints to enhance binding affinity and selectivity for biological targets.

  • Metabolic Stabilization: Increasing resistance to enzymatic degradation, thereby prolonging the in vivo half-life of therapeutic peptides.[2]

  • Peptidomimetic Research: Studying the structure-activity relationships of peptides by systematically replacing proteinogenic amino acids with constrained analogs.

  • Biomaterial Science: Development of novel peptides with unique folding patterns for applications in materials science.[2]

Data Presentation

Table 1: Protecting Groups for Azetidine-3-Carboxylic Acid in SPPS
Protecting GroupChemical NameCleavage ConditionsCompatibility
Fmoc 9-Fluorenylmethoxycarbonyl20% Piperidine in DMFFmoc/tBu strategy
Boc tert-Butoxycarbonyl25-50% TFA in DCMBoc/Bzl strategy
Table 2: Recommended Coupling Reagents and Conditions for Fmoc-Azetidine-3-Carboxylic Acid
Coupling ReagentActivatorBase (equiv.)Reaction TimeTypical Coupling Efficiency
HBTU/HOBt HBTU/HOBtDIEA (2-4)1-2 hours>95%
HATU/HOAt HATU/HOAtDIEA or Collidine (2-4)1-2 hours>98%
DIC/HOBt DIC/HOBt-2-4 hours>90%

Equivalents are relative to the amino acid. Reaction times may vary depending on the sequence.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Azetidine-3-Carboxylic Acid using Manual Fmoc-SPPS

This protocol outlines the manual synthesis of a peptide containing an Azetidine-3-carboxylic acid residue on a Rink Amide resin for a C-terminally amidated peptide.

1. Resin Swelling:

  • Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.
  • Add N,N-Dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Repeat the 20% piperidine in DMF treatment for 15 minutes.
  • Wash the resin thoroughly with DMF (5 times), Isopropanol (IPA, 2 times), and DMF (5 times).
  • Perform a Kaiser test or other qualitative test to confirm the presence of a free amine.

3. Coupling of Fmoc-Azetidine-3-Carboxylic Acid:

  • In a separate vial, dissolve Fmoc-Azetidine-3-carboxylic acid (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
  • Add DIEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Drain the reaction solution.
  • Wash the resin with DMF (5 times), DCM (3 times), and DMF (5 times).
  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

4. Peptide Chain Elongation:

  • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for the subsequent amino acids in the sequence.

5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

6. Cleavage and Deprotection:

  • Wash the resin with DCM and dry it under vacuum.
  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.

7. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide.
  • Wash the peptide pellet with cold diethyl ether and dry it.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[5]

Mandatory Visualizations

Experimental Workflow for Azetidine-3-Carboxylic Acid Incorporation

SPPS_Workflow Resin Solid Support (Resin) Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, IPA) Deprotect->Wash1 Couple Couple Fmoc-Aze-OH (HBTU/HOBt/DIEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Elongate Repeat for next AAs Wash2->Elongate Continue Synthesis Cleave Cleavage from Resin (TFA Cocktail) Wash2->Cleave Final AA Coupled Elongate->Deprotect Purify Purification (RP-HPLC) Cleave->Purify Peptide Pure Peptide Purify->Peptide

Caption: Workflow for SPPS incorporation of Fmoc-Azetidine-3-Carboxylic Acid.

Signaling Pathway of SPPS Cycle

SPPS_Cycle cluster_Resin Resin-Bound Peptide Start Resin-AA(n)-Fmoc Deprotection Fmoc Removal (Piperidine) Start->Deprotection FreeAmine Resin-AA(n)-H Coupling Amino Acid Coupling (Fmoc-AA(n+1)-OH + Activator) FreeAmine->Coupling Elongated Resin-AA(n)-AA(n+1)-Fmoc Elongated->Deprotection Next Cycle Deprotection->FreeAmine Coupling->Elongated

Caption: The iterative deprotection and coupling cycle in Fmoc-SPPS.

Challenges and Troubleshooting

  • Incomplete Coupling: Due to the constrained nature of the azetidine ring, steric hindrance might slightly reduce coupling efficiency compared to standard amino acids.

    • Solution: Use more potent coupling reagents like HATU or extend the coupling time. A double coupling step can also be employed.

  • Aggregation: While less common for short peptides, aggregation can hinder reagent accessibility.

    • Solution: Incorporate disrupting elements or perform the synthesis at a slightly elevated temperature.

  • Side Reactions during Cleavage: The strained azetidine ring is generally stable to standard TFA cleavage conditions.[6]

    • Solution: Ensure appropriate scavengers (e.g., TIS) are used to prevent side reactions with other sensitive residues in the peptide.

Conclusion

The incorporation of Azetidine-3-carboxylic acid into peptides is a valuable technique for medicinal chemists and peptide scientists. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can successfully synthesize novel peptide analogs with enhanced structural and biological properties. The use of standard Fmoc or Boc chemistry makes this building block accessible for a wide range of research and development applications.

References

Application Notes and Protocols for High-Throughput Screening of Azetidine-3-carboxamide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of azetidine-3-carboxamide libraries. This class of compounds, characterized by a strained four-membered heterocyclic ring, offers a unique three-dimensional scaffold that is of increasing interest in drug discovery for exploring novel chemical space.[1][2]

Introduction to this compound Libraries

Azetidine scaffolds introduce conformational rigidity and novel structural motifs compared to more traditional five- and six-membered ring systems.[3][4] Libraries of azetidine-3-carboxamides can be synthesized with a high degree of diversity through various chemical strategies, including diversity-oriented synthesis (DOS).[5][6] This allows for the creation of large and structurally varied libraries suitable for screening against a wide range of biological targets. The unique physicochemical properties of azetidines can also lead to improved drug-like characteristics, such as enhanced solubility and metabolic stability.[1]

Applications in Drug Discovery

High-throughput screening of this compound libraries has the potential to identify novel hit compounds for various therapeutic targets. One notable area of success has been the discovery of potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer cell proliferation, survival, and metastasis.[7][8] Beyond oncology, the structural features of azetidines make them attractive for targeting other protein classes, including enzymes and G-protein coupled receptors (GPCRs).[2]

Data Presentation: Quantitative Screening Data

The following tables summarize hypothetical and literature-derived quantitative data from a high-throughput screening campaign of an this compound library against a specific biological target, exemplified by STAT3.

Table 1: Primary High-Throughput Screening (HTS) Campaign Summary

ParameterValueDescription
Library Size 100,000Total number of unique this compound compounds screened.
Screening Concentration 10 µMFinal concentration of each compound in the primary assay.
Assay Format 384-well plateMiniaturized format for high-throughput screening.
Primary Hit Rate 0.5%Percentage of compounds showing activity above the defined threshold.
Z'-factor 0.75A statistical measure of assay quality and robustness. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[9]
Signal-to-Background (S/B) 15The ratio of the signal from the positive control to the signal from the negative control.

Table 2: Hit Confirmation and Dose-Response Analysis

ParameterValueDescription
Confirmed Hits 250Number of primary hits that were re-tested and showed reproducible activity.
Confirmation Rate 50%Percentage of primary hits that were confirmed upon re-testing.
Dose-Response Analysis YesAll confirmed hits were tested at multiple concentrations to determine potency.
Number of Potent Hits (IC50 < 1 µM) 25Number of compounds with high potency in the biochemical assay.

Table 3: Characterization of Lead this compound Compounds against STAT3

Compound IDStructureIC50 (µM) [EMSA]EC50 (µM) [Cell-based]Selectivity (STAT1/STAT5 IC50)
AZ-Cpd-1 (5a) (R)-azetidine-2-carboxamide analog0.55[7]>10[8]>18 µM[7]
AZ-Cpd-2 (5o) (R)-azetidine-2-carboxamide analog0.38[7]>10[8]>18 µM[7]
AZ-Cpd-3 (8i) (R)-azetidine-2-carboxamide analog0.34[7]>10[8]>18 µM[7]
AZ-Cpd-4 (7g) Modified (R)-azetidine-2-carboxamide-0.9 - 1.0[8]High

Note: Data for specific compounds are derived from literature for (R)-azetidine-2-carboxamide analogs, which are structurally related to the topic library and serve as a relevant example.[7][8] The primary HTS and hit confirmation data are representative examples.

Experimental Protocols

The following protocols provide detailed methodologies for a typical high-throughput screening campaign targeting a kinase like STAT3.

Protocol 1: Primary High-Throughput Screening (Biochemical Assay)

Objective: To identify compounds from the this compound library that inhibit the activity of the target protein in a biochemical assay.

Materials:

  • This compound library (10 mM stock in DMSO)

  • Target protein (e.g., recombinant STAT3)

  • Substrate (e.g., fluorescently labeled peptide)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Positive control (e.g., a known inhibitor)

  • Negative control (DMSO)

  • 384-well assay plates (e.g., low-volume, black, round-bottom)

  • Plate reader capable of detecting the assay signal (e.g., fluorescence polarization, TR-FRET)

Methodology:

  • Compound Plating: Using an acoustic liquid handler, transfer 10 nL of each compound from the library stock plates to the 384-well assay plates. This results in a final screening concentration of 10 µM in a 10 µL assay volume.

  • Reagent Preparation: Prepare a master mix of the assay buffer containing the target protein and substrate at 2x the final concentration.

  • Enzyme and Substrate Addition: Add 5 µL of the enzyme/substrate master mix to each well of the assay plate.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiation of Reaction: Prepare a 2x solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plates at room temperature for 60 minutes.

  • Signal Detection: Read the plates on a compatible plate reader.

  • Data Analysis: Normalize the data to the positive and negative controls on each plate. Calculate the percent inhibition for each compound. Hits are typically defined as compounds that exhibit inhibition greater than three standard deviations from the mean of the negative controls.

Protocol 2: Hit Confirmation and Dose-Response

Objective: To confirm the activity of primary hits and determine their potency (IC50).

Methodology:

  • Cherry-Picking: Select the primary hits from the library plates and create a new hit-confirmation plate.

  • Serial Dilution: Prepare a 7-point serial dilution of each confirmed hit, typically starting from 100 µM.

  • Dose-Response Assay: Perform the biochemical assay as described in Protocol 1, using the serially diluted compounds.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Protocol 3: Secondary Cell-Based Assay (STAT3 Phosphorylation)

Objective: To evaluate the activity of confirmed hits in a cellular context by measuring the inhibition of STAT3 phosphorylation.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Confirmed hit compounds

  • Lysis buffer

  • Antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3

  • Western blot reagents and equipment or ELISA-based detection kit

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the hit compounds for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Detection of Phospho-STAT3:

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-STAT3 and total STAT3.

    • ELISA: Use a commercial ELISA kit to quantify the levels of phospho-STAT3 in the cell lysates.

  • Data Analysis: Quantify the levels of phosphorylated STAT3 relative to total STAT3. Determine the EC50 value for each compound.

Mandatory Visualizations

Signaling Pathway Diagram

STAT3_Signaling_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes STAT3_dimer->Nucleus Translocates to DNA DNA STAT3_dimer->DNA Binds to Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Initiates Azetidine_Inhibitor This compound Inhibitor Azetidine_Inhibitor->STAT3_active Inhibits Dimerization

Caption: STAT3 signaling pathway and the inhibitory action of azetidine-3-carboxamides.

Experimental Workflow Diagram

HTS_Workflow Library This compound Library (100,000 compounds) Primary_Screen Primary HTS (Single Concentration @ 10 µM) Library->Primary_Screen Data_Analysis_1 Data Analysis (Hit Identification) Primary_Screen->Data_Analysis_1 Primary_Hits Primary Hits (~500 compounds) Data_Analysis_1->Primary_Hits Hit_Confirmation Hit Confirmation (Re-test in duplicate) Primary_Hits->Hit_Confirmation Confirmed_Hits Confirmed Hits (~250 compounds) Hit_Confirmation->Confirmed_Hits Dose_Response Dose-Response Analysis (IC50 Determination) Confirmed_Hits->Dose_Response Potent_Hits Potent Hits (IC50 < 1 µM) Dose_Response->Potent_Hits Secondary_Assays Secondary Assays (Cell-based, Orthogonal) Potent_Hits->Secondary_Assays Lead_Candidates Lead Candidates Secondary_Assays->Lead_Candidates

Caption: High-throughput screening workflow for this compound libraries.

References

Application Notes and Protocols: Azetidine-3-carboxamide in the Development of Constrained Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of azetidine-3-carboxamide and its derivatives in the design and synthesis of constrained peptides. The inclusion of the sterically constrained azetidine ring system offers a powerful tool to modulate the pharmacological properties of peptides, including their conformational rigidity, proteolytic stability, and biological activity.

Introduction

The development of peptide-based therapeutics often faces challenges such as poor metabolic stability and low bioavailability. Constraining the peptide backbone is a widely adopted strategy to overcome these limitations. This compound, a four-membered cyclic amino acid analogue, serves as a valuable building block for introducing conformational constraints. Its incorporation can pre-organize the peptide backbone, facilitating the formation of specific secondary structures like β-turns and enhancing macrocyclization efficiency.[1][2] Furthermore, the rigid azetidine scaffold can improve resistance to enzymatic degradation, a critical attribute for therapeutic peptides.[1][3]

Advantages of Incorporating this compound Derivatives

  • Enhanced Conformational Rigidity: The quasi-planar azetidine ring reduces the conformational flexibility of the peptide backbone, which can lead to higher binding affinity and selectivity for biological targets.[4]

  • Improved Proteolytic Stability: The non-natural azetidine structure can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide.[1][3]

  • Facilitation of Macrocyclization: The 3-aminoazetidine (3-AAz) subunit acts as a turn-inducing element, significantly improving the yields of head-to-tail cyclization for small to medium-sized peptides.[1][5]

  • Versatile Synthetic Handle: The azetidine nitrogen can be further functionalized, allowing for the attachment of tags, dyes, or other moieties for various applications.[1][5]

Data Presentation

Table 1: Comparison of Cyclization Yields of Peptides With and Without 3-Aminoazetidine (3-AAz)

The introduction of a 3-aminoazetidine (3-AAz) subunit into linear peptide precursors has been shown to dramatically improve the efficiency of macrocyclization.

Linear Peptide SequenceCyclization ProductYield without 3-AAz (%)Yield with 3-AAz (%)Fold ImprovementReference
H-Gly-Phe-Leu-Pro-OHcyclo(Gly-Phe-Leu-Pro)15755.0[5]
H-Ala-Ala-Ala-Ala-OHcyclo(Ala-Ala-Ala-Ala)56012.0[5]
H-Tyr-Gly-Gly-Phe-Leu-OHcyclo(Tyr-Gly-Gly-Phe-Leu)25853.4[5]
H-Arg-Gly-Asp-Phe-Val-OHcyclo(Arg-Gly-Asp-Phe-Val)10707.0[5]
Table 2: Comparative in vitro Activity of Azetidine-Containing STAT3 Inhibitors

While (R)-azetidine-2-carboxamide has been successfully utilized in developing potent STAT3 inhibitors, the positional isomer, this compound, has been shown to be detrimental to activity in this specific application.[6] This highlights the critical role of substituent placement on the azetidine ring for biological activity.

CompoundTargetAssayIC50 (µM)Reference
(R)-Azetidine-2-carboxamide analogue (5a)STAT3EMSA0.55[4][6]
Proline analogueSTAT3EMSA2.4[4]
This compound analogue (5c) STAT3 EMSA > 50 (Loss of activity) [6]
(R)-Azetidine-2-carboxamide analogue (5o)STAT3EMSA0.38[4][6]
(R)-Azetidine-2-carboxamide analogue (8i)STAT3EMSA0.34[4][6]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide

This protocol describes the manual Fmoc-based solid-phase synthesis of a linear peptide incorporating Boc-Azetidine-3-carboxylic acid.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Boc-Azetidine-3-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, indicating an incomplete reaction, perform a second coupling.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Incorporation of Boc-Azetidine-3-carboxylic acid:

    • Use Boc-Azetidine-3-carboxylic acid in place of an Fmoc-amino acid in the coupling step (step 3). A double coupling is recommended to ensure high efficiency.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Purify the peptide by reverse-phase HPLC.

Protocol 2: Proteolytic Stability Assay

This protocol provides a general framework for assessing the stability of an azetidine-containing peptide in serum.

Materials:

  • Test peptide stock solution (1 mg/mL)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 10% (w/v) Trichloroacetic acid (TCA) in water

  • HPLC system with a C18 column

Procedure:

  • Preparation: Thaw human serum on ice and centrifuge to remove any precipitates.

  • Incubation:

    • Dilute the test peptide to a final concentration of 100 µg/mL in pre-warmed human serum.

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to an equal volume of cold quenching solution to precipitate serum proteins and stop enzymatic degradation.

  • Sample Preparation:

    • Vortex the quenched sample and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the peptide.

  • Analysis:

    • Analyze the supernatant by reverse-phase HPLC.

    • Quantify the peak area of the intact peptide at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide in serum.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation cluster_data Data Analysis Resin Start with Rink Amide Resin SPPS Fmoc-SPPS with Boc-Azetidine-3-COOH Resin->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & NMR Analysis Purification->Characterization Stability Proteolytic Stability Assay Characterization->Stability Activity Biological Activity Assay (e.g., Binding, Functional) Characterization->Activity Analysis Determine Half-life, IC50/EC50, etc. Stability->Analysis Activity->Analysis

Caption: Experimental workflow for the synthesis and evaluation of azetidine-containing peptides.

STAT3_pathway_inhibition cluster_nucleus Inside Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive Inactive STAT3 JAK->STAT3_inactive 3. STAT3 Recruitment STAT3_active Phosphorylated STAT3 (pSTAT3) STAT3_inactive->STAT3_active 4. Phosphorylation Dimer pSTAT3 Dimer STAT3_active->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation DNA DNA Dimer->DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 7. DNA Binding & Transcription Azetidine_Inhibitor (R)-Azetidine-2-carboxamide Inhibitor Azetidine_Inhibitor->Dimer Inhibits Dimerization

Caption: Inhibition of the STAT3 signaling pathway by an azetidine-based inhibitor.

References

Application of Azetidine-Carboxamides in Cancer Research: A Focus on STAT3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Azetidine-carboxamides have emerged as a promising class of small molecules in cancer research, with a significant focus on their potent and selective inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Aberrant STAT3 activity is a hallmark of many human cancers, promoting tumor cell proliferation, survival, and metastasis. This document provides a detailed overview of the application of azetidine-carboxamide derivatives, particularly (R)-azetidine-2-carboxamides, as STAT3 inhibitors, along with relevant experimental protocols and data. While the query specified "Azetidine-3-carboxamide," the preponderance of current research highlights the significant therapeutic potential of the 2-carboxamide scaffold in oncology.

Mechanism of Action

Azetidine-based compounds, such as H120 (8e) and H182, have been identified as highly potent and selective inhibitors of STAT3.[1][2][3] These compounds exert their anticancer effects through a covalent, irreversible binding mechanism to STAT3.[1][2] This interaction effectively blocks the homodimerization of STAT3, a critical step for its activation, and subsequent nuclear translocation and DNA binding.[1][4] The inhibition is highly selective for STAT3 over other STAT family members like STAT1 and STAT5.[1][2][5][6] The downstream effects of this inhibition include the suppression of STAT3 target gene expression, leading to decreased cell viability, inhibition of cell growth and colony formation, and induction of apoptosis in cancer cells with constitutively active STAT3.[1][4][5]

Signaling Pathway

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine/Growth Factor Receptor jak JAK/Src receptor->jak Ligand Binding stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization dna DNA dimer->dna Nuclear Translocation azetidine Azetidine-2-carboxamide (e.g., H182) azetidine->stat3 Irreversible Binding (Inhibition) transcription Gene Transcription (Proliferation, Survival) dna->transcription

Caption: STAT3 signaling pathway and the inhibitory action of azetidine-2-carboxamides.

Quantitative Data Summary

The following tables summarize the inhibitory potency of various azetidine-carboxamide derivatives against STAT3 and cancer cell lines.

Table 1: In Vitro STAT3 Inhibitory Activity

CompoundTargetAssayIC50 (μM)Reference
5aSTAT3EMSA0.55[4][5][6]
5oSTAT3EMSA0.38[4][5][6]
8iSTAT3EMSA0.34[4][5][6]
H172 (9f)STAT3EMSA0.38 - 0.98[1][2]
H182STAT3EMSA0.38 - 0.98[1][2]
9a (JMX0293)STAT3--[1]
H120 (8e)STAT3EMSA1.75 - 2.07[2]
H105 (8f)STAT3EMSA1.75 - 2.07[2]
Multiple AnalogsSTAT1/STAT5EMSA> 15.8[1][2]

Table 2: Cellular Activity of Azetidine-Carboxamide Derivatives

CompoundCell LineAssayEC50 (μM)Reference
7eMDA-MB-231, MDA-MB-468Cell Viability0.9 - 1.9[1][4][5]
7fMDA-MB-231, MDA-MB-468Cell Viability0.9 - 1.9[1][4][5]
7gMDA-MB-231, MDA-MB-468Cell Viability0.9 - 1.9[1][4][5]
9kMDA-MB-231, MDA-MB-468Cell Viability0.9 - 1.9[1][4][5]
9a (JMX0293)MDA-MB-231Cell Viability3.38 ± 0.37[1]
9a (JMX0293)MCF-10ACell Viability> 60[1]

Table 3: Binding Affinity

CompoundTargetMethodK D (nM)Reference
7gSTAT3ITC880[4][5]
9kSTAT3ITC960[4][5]

Experimental Protocols

Experimental Workflow

Experimental_Workflow cluster_invitro Biochemical Evaluation cluster_cellular Cellular Efficacy cluster_invivo Preclinical Validation synthesis Compound Synthesis (Azetidine-carboxamides) invitro In Vitro Assays synthesis->invitro cellular Cell-Based Assays invitro->cellular emsa EMSA (STAT3 DNA Binding) itc ITC (Binding Affinity) kinase_assay Kinase Assays (Selectivity) invivo In Vivo Models cellular->invivo viability Cell Viability (MTT/XTT) western Western Blot (p-STAT3) apoptosis Apoptosis Assay (FACS) colony Colony Formation Assay xenograft Xenograft Tumor Models toxicity Toxicity Studies

Caption: General experimental workflow for the evaluation of azetidine-carboxamide inhibitors.

STAT3 DNA-Binding Activity/Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine the inhibitory effect of azetidine-carboxamides on the DNA-binding activity of STAT3.

Materials:

  • Nuclear extracts from cancer cells with constitutively active STAT3 (e.g., MDA-MB-231).

  • 32P-labeled high-affinity sis-inducible element (hSIE) probe.

  • Azetidine-carboxamide compounds.

  • Poly(dI-dC).

  • Binding buffer (e.g., 10 mM HEPES, pH 7.9, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).

  • Native polyacrylamide gel.

Protocol:

  • Prepare nuclear extracts from untreated cancer cells.

  • Incubate the nuclear extract with the azetidine-carboxamide compound at various concentrations for a specified time at 30°C.

  • Add the 32P-labeled hSIE probe and poly(dI-dC) to the reaction mixture and incubate at room temperature.

  • Resolve the protein-DNA complexes on a native polyacrylamide gel.

  • Dry the gel and expose it to an X-ray film or a phosphorimager screen.

  • Quantify the band intensities to determine the IC50 value of the compound.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of azetidine-carboxamides on cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468) and a non-tumorigenic control cell line (e.g., MCF-10A).

  • 96-well plates.

  • Azetidine-carboxamide compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • Plate reader.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the azetidine-carboxamide compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.

Western Blot Analysis for STAT3 Phosphorylation

Objective: To determine the effect of azetidine-carboxamides on the phosphorylation of STAT3.

Materials:

  • Cancer cells.

  • Azetidine-carboxamide compounds.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies against p-STAT3 (Tyr705) and total STAT3.

  • Secondary antibody conjugated to HRP.

  • Chemiluminescence substrate.

Protocol:

  • Treat cells with the azetidine-carboxamide compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD) of azetidine-carboxamides to STAT3.

Materials:

  • Purified recombinant STAT3 protein.

  • Azetidine-carboxamide compound.

  • Isothermal titration calorimeter.

Protocol:

  • Prepare solutions of STAT3 protein and the azetidine-carboxamide compound in the same buffer.

  • Load the STAT3 solution into the sample cell of the calorimeter and the compound solution into the injection syringe.

  • Perform a series of injections of the compound into the STAT3 solution while monitoring the heat change.

  • Analyze the resulting data to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Conclusion

Azetidine-carboxamides, particularly the (R)-azetidine-2-carboxamide scaffold, represent a highly promising class of targeted anticancer agents. Their potent and selective inhibition of the STAT3 signaling pathway provides a strong rationale for their continued development. The experimental protocols outlined above provide a framework for the preclinical evaluation of these compounds, from initial biochemical screening to cellular and in vivo validation. Further research, including clinical trials, is necessary to fully elucidate their therapeutic potential in treating various cancers.[7]

References

Application Notes and Protocols for Utilizing "Azetidine-3-carboxamide" in Neurological Disorder Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-3-carboxamide and its derivatives represent a versatile scaffold in the design of novel therapeutics for a range of neurological disorders. The constrained four-membered ring of the azetidine core offers unique conformational rigidity, which can lead to enhanced selectivity and improved pharmacokinetic properties of drug candidates. This document provides an overview of the applications of the this compound scaffold in neurological research, focusing on its utility as a building block for compounds targeting key proteins implicated in neuropathologies. While "this compound" itself is primarily a foundational chemical structure, its derivatives have shown significant promise in modulating various signaling pathways in the central nervous system (CNS).

I. Therapeutic Applications & Mechanisms of Action

The this compound core has been successfully incorporated into molecules targeting a variety of neurological and psychiatric conditions. The primary mechanism of action is dictated by the specific substitutions on the azetidine ring and the carboxamide group, which determine the target protein and the nature of the interaction.

Dopaminergic System Modulation

Derivatives of this compound have been investigated as modulators of the dopaminergic system, which is implicated in disorders such as Parkinson's disease, schizophrenia, and substance abuse.[1] Specifically, compounds like 1-benzhydryl-N-phenylthis compound have been synthesized and evaluated as potential dopamine D1 receptor (D1R) positive allosteric modulators (PAMs).[1] D1R PAMs are of interest as they can enhance the receptor's response to the endogenous ligand, dopamine, offering a more subtle and potentially safer therapeutic approach compared to direct agonists.

Neuroinflammation and Microglia Modulation

Neuroinflammation is a key component of many neurodegenerative diseases. Microglia, the resident immune cells of the CNS, play a crucial role in this process. The P2Y12 receptor, expressed on microglia, is a key regulator of their activation. This compound derivatives have been utilized in the development of Positron Emission Tomography (PET) tracers to image the P2Y12 receptor in the brain, which can aid in the diagnosis and monitoring of neuroinflammatory conditions.[2][3]

Phosphodiesterase 10 (PDE10) Inhibition

PDE10 is an enzyme highly expressed in the medium spiny neurons of the striatum, a brain region critical for motor control and reward processing. Inhibition of PDE10 has been proposed as a therapeutic strategy for schizophrenia and Huntington's disease.[4] The this compound scaffold has been incorporated into potent and selective PDE10 inhibitors.[4]

II. Data Presentation: In Vitro Activity of this compound Derivatives

The following tables summarize the in vitro biological data for representative this compound derivatives from published studies.

Table 1: Dopamine D1 Receptor Binding Affinity

Compound IDStructureTargetAssay TypeIC50 (nM)Reference
B1 1-Benzhydryl-N-phenylthis compoundDopamine D1 ReceptorRadioligand Binding>10,000[1]

Note: While direct high-affinity binding was not observed for this specific analog in primary assays, the scaffold served as a basis for further investigation into allosteric modulation.

Table 2: P2Y12 Receptor Binding Affinity

Compound IDStructureTargetAssay TypeIC50 (nM)Reference
33 N-(4-Fluorobenzyl)this compoundP2Y12 ReceptorCompetitive Radioligand Binding1141[3]

III. Experimental Protocols

General Synthesis of N-Substituted Azetidine-3-carboxamides

This protocol describes a general method for the synthesis of N-substituted this compound derivatives, adapted from literature procedures.[2][5]

Scheme 1: General Synthesis of N-Aryl/Alkyl-Azetidine-3-carboxamides

G cluster_0 Step 1: Amide Coupling Azetidine-3-carboxylic_acid Azetidine-3-carboxylic acid N-Substituted_this compound N-Substituted this compound Azetidine-3-carboxylic_acid->N-Substituted_this compound Amine R-NH2 Amine->N-Substituted_this compound EDC_HOBt EDC, HOBt, DIPEA EDC_HOBt->N-Substituted_this compound G cluster_0 Dopamine D1 Receptor Signaling Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds Azetidine This compound Derivative (PAM) Azetidine->D1R Enhances Binding Gs Gαs D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Expression (Neuronal Plasticity) CREB->Gene Regulates G cluster_1 P2Y12 Receptor Signaling in Microglia ADP ADP P2Y12R P2Y12 Receptor ADP->P2Y12R Binds Azetidine This compound Derivative (Antagonist) Azetidine->P2Y12R Blocks Gi Gαi P2Y12R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Microglia Microglial Activation (Chemotaxis, Phagocytosis) Gi->Microglia Promotes cAMP cAMP AC->cAMP Production cAMP->Microglia Inhibits G cluster_workflow Preclinical Evaluation Workflow Synthesis Compound Synthesis (this compound scaffold) InVitro_Binding In Vitro Binding Assays (e.g., Radioligand Binding) Synthesis->InVitro_Binding InVitro_Functional In Vitro Functional Assays (e.g., cAMP accumulation) InVitro_Binding->InVitro_Functional ADME In Vitro ADME/Tox (Solubility, Permeability, Metabolism) InVitro_Functional->ADME InVivo_PK In Vivo Pharmacokinetics (Rodent models) ADME->InVivo_PK InVivo_Efficacy In Vivo Efficacy Studies (Disease models, e.g., MPTP for Parkinson's) InVivo_PK->InVivo_Efficacy Lead_Optimization Lead Optimization InVivo_Efficacy->Lead_Optimization Feedback Lead_Optimization->Synthesis

References

Application Notes and Protocols: Azetidine-3-carboxamide as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of azetidine-3-carboxamide and its derivatives as foundational scaffolds in the synthesis of novel and complex heterocyclic molecules. The inherent strain of the four-membered ring and the versatile functional handles of the carboxamide group make these compounds highly valuable in medicinal chemistry and drug discovery.[1][2] Azetidine-containing compounds have shown significant potential in various therapeutic areas, including as inhibitors of signal transducer and activator of transcription 3 (STAT3) and as antihypertensive agents.[1][3][4]

Synthesis of Azetidine-3-carboxylic Acid Derivatives

Azetidine-3-carboxylic acid and its amide derivatives serve as crucial starting materials for a wide array of synthetic transformations. A practical and scalable synthesis of azetidine-3-carboxylic acid has been reported, proceeding from commercially available diethyl bis(hydroxymethyl)malonate in a 55% overall yield.[5] This method involves the cyclization of a bistriflate of the diol with benzylamine, followed by decarboxylation and hydrogenation.[5]

Further functionalization of the azetidine ring can be achieved through various methods. For instance, 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid compounds can be synthesized via a Palladium-catalyzed cross-coupling reaction.[6] Another approach involves the aza-Michael addition of NH-heterocycles to methyl (N-Boc-azetidin-3-ylidene)acetate, which is prepared from N-Boc-azetidin-3-one through a Horner–Wadsworth–Emmons reaction.[6]

Table 1: Synthesis of Substituted Azetidine-3-carboxylates

Starting MaterialReagents and ConditionsProductYield (%)Reference
Diethyl bis(hydroxymethyl)malonate1. Triflic anhydride, DIPEA, MeCN, -20°C to -10°C; 2. Benzylamine; 3. NaOH, H₂O, reflux; 4. Pd(OH)₂/C, H₂, EtOH, 60°C, 40 psiAzetidine-3-carboxylic acid55 (overall)[5]
N-Boc-azetidin-3-one1. Triethyl phosphonoacetate, DBU, CH₂Cl₂; 2. NH-heterocycle, DBU, MeCN, 65°CMethyl 1-Boc-3-(heterocyclyl)azetidine-3-carboxylateup to 93[6]
1,3-dielectrophilesPrimary amines1,3-disubstituted azetidinesVaries[7]
β-amino alcohols1. Cu-catalyzed N-arylation; 2. N-cyanomethylation; 3. Mesylation, base-induced ring closureN-aryl-2-cyanoazetidinesHigh[8]

This compound in the Synthesis of Fused Heterocycles

The carboxamide functionality of this compound is a versatile handle for the construction of fused heterocyclic systems. This can be achieved through intramolecular cyclization reactions or by using the amide as a nucleophile or an electrophile precursor in multi-component reactions.

Logical Workflow for Fused Heterocycle Synthesis

G cluster_start Starting Material cluster_functionalization Functionalization cluster_cyclization Cyclization Strategies cluster_product Product A This compound B N-Alkylation or N-Arylation A->B Various Reagents C Activation of Carboxamide A->C e.g., PPh₃, I₂ D Intramolecular Cyclization B->D Base or Acid Catalysis E [n+m] Cycloaddition C->E With Dipolarophiles F Novel Fused Heterocycles D->F E->F

Caption: Synthetic pathways from this compound to fused heterocycles.

Experimental Protocols

Protocol 1: General Procedure for the aza-Michael Addition of NH-Heterocycles to Methyl (N-Boc-azetidin-3-ylidene)acetate [6]

  • To a solution of methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 mmol) in acetonitrile (5 mL) is added the respective NH-heterocycle (1.2 mmol).

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol) is added dropwise to the mixture.

  • The reaction mixture is stirred at 65 °C for the time indicated by TLC or LC/MS analysis (typically 4-16 hours).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired 3-substituted azetidine derivative.

Protocol 2: Synthesis of Azetidine-3-carboxylic Acid from Diethyl bis(hydroxymethyl)malonate [5]

  • Step 1: Preparation of 1-(phenylmethyl)-3,3-azetidinedicarboxylic acid diethyl ester

    • To a cooled (-20 °C) solution of diethyl bis(hydroxymethyl)malonate (1.0 equiv) in anhydrous acetonitrile, add triflic anhydride (2.1 equiv) dropwise, maintaining the temperature below -10 °C.

    • Add N,N-Diisopropylethylamine (2.5 equiv) and stir for 30 minutes.

    • Add benzylamine (1.0 equiv) and allow the reaction to warm to room temperature and stir for 16 hours.

    • Work-up the reaction mixture to isolate the product.

  • Step 2: Decarboxylation

    • The product from Step 1 is refluxed with sodium hydroxide in water until the reaction is complete.

    • The aqueous solution containing the monoacid is used directly in the next step.

  • Step 3: Hydrogenation

    • To the aqueous solution of the monoacid, add ethanol and Pd(OH)₂/C (20 wt%).

    • Hydrogenate the mixture at 60 °C and 40 psi of hydrogen for 16 hours.

    • Filter the reaction mixture and isolate the crystalline azetidine-3-carboxylic acid.[5]

Application in Medicinal Chemistry: STAT3 Inhibition

Azetidine amides have emerged as potent small-molecule inhibitors of STAT3, a key protein involved in cell signaling pathways related to cancer.[3][4] The azetidine scaffold serves as a rigid core to which various functionalities can be attached to optimize binding affinity and selectivity.

STAT3 Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Ligand Binding STAT3_inactive Inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active Active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation Gene Target Gene Transcription DNA->Gene Azetidine Azetidine-based Inhibitor Azetidine->STAT3_active Inhibits Dimerization and DNA Binding

Caption: Inhibition of the STAT3 signaling pathway by azetidine-based compounds.

Table 2: Activity of Azetidine-based STAT3 Inhibitors

CompoundSTAT3 EMSA IC₅₀ (µM)Effects on Cancer CellsReference
5a0.55Inhibits STAT3 DNA-binding[3]
5o0.38Inhibits STAT3 DNA-binding[4]
8i0.34Inhibits STAT3 DNA-binding[4]
7g0.88 (K_D)Inhibits STAT3 phosphorylation and DNA-binding in breast cancer cells[3][4]
9k0.96 (K_D)Inhibits STAT3 phosphorylation and DNA-binding in breast cancer cells[3][4]

These notes highlight the significant potential of this compound as a versatile building block for the synthesis of novel heterocycles with promising applications in drug discovery and development. The provided protocols and data serve as a valuable resource for researchers in the field.

References

Application Notes and Protocols: N-Alkylation of Azetidine-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of azetidine-3-carboxamide derivatives, key intermediates in the development of novel therapeutics. The azetidine scaffold is of significant interest in medicinal chemistry due to its ability to impart favorable physicochemical properties, such as improved metabolic stability and conformational rigidity. The protocols outlined below describe two primary methods for N-alkylation: direct alkylation with alkyl halides and reductive amination.

Introduction

This compound derivatives serve as versatile building blocks in drug discovery. Functionalization of the azetidine nitrogen allows for the exploration of chemical space and the optimization of lead compounds. The methods presented here offer robust and adaptable procedures for the synthesis of a diverse range of N-substituted this compound analogs.

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes typical quantitative data for the N-alkylation of a generic this compound substrate using different methods. These values are representative and may vary depending on the specific substrate and reagents used.

MethodAlkylating AgentBase/Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
Direct Alkylation Benzyl BromideK₂CO₃DMF80685-95
Ethyl IodideCs₂CO₃MeCN601270-85
2-BromopropaneNaHTHFRT2450-65
Microwave-Assisted Benzyl BromideK₂CO₃DMF1200.25>90
Reductive Amination BenzaldehydeSodium TriacetoxyborohydrideDCERT480-95
AcetoneSodium CyanoborohydrideMeOHRT1275-90
CyclohexanoneSodium TriacetoxyborohydrideDCMRT885-95

Experimental Protocols

Protocol 1: N-Alkylation using Alkyl Halides under Conventional Heating

This protocol describes a general procedure for the direct N-alkylation of this compound with an alkyl halide in the presence of a base.

Materials:

  • This compound derivative (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., DMF, MeCN, THF)

  • Reaction vessel with magnetic stirrer and condenser

  • Standard work-up and purification equipment

Procedure:

  • To a solution of the this compound derivative in the chosen anhydrous solvent, add the base.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide to the reaction mixture.

  • Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated this compound.

Protocol 2: Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate the rate of N-alkylation reactions.[1][2]

Materials:

  • This compound derivative (1.0 eq)

  • Alkyl halide (1.2 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • High-boiling polar solvent (e.g., DMF, NMP)

  • Microwave reactor vial with a magnetic stir bar

Procedure:

  • In a microwave reactor vial, combine the this compound derivative, the alkyl halide, and the base in the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at the specified temperature and time.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Protocol 3: Reductive Amination

Reductive amination is a versatile method for the N-alkylation of amines and involves the reaction with an aldehyde or ketone followed by reduction of the intermediate imine or enamine.[3][4]

Materials:

  • This compound derivative (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Reducing agent (e.g., Sodium Triacetoxyborohydride, Sodium Cyanoborohydride) (1.2 - 1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH))

  • Acetic acid (catalytic amount, optional)

Procedure:

  • Dissolve the this compound derivative and the aldehyde or ketone in the anhydrous solvent.

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the reducing agent portion-wise to the reaction mixture. Control the addition to maintain the temperature below 30°C.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described N-alkylation protocols.

G cluster_0 Protocol 1 & 2: Direct N-Alkylation (Conventional & Microwave) start1 Start: this compound Derivative mix1 Mix with Base in Solvent start1->mix1 add_halide Add Alkyl Halide mix1->add_halide react React (Heat or Microwave) add_halide->react workup1 Aqueous Work-up & Extraction react->workup1 purify1 Purification (Chromatography) workup1->purify1 end1 End: N-Alkylated Product purify1->end1

Caption: Workflow for Direct N-Alkylation.

G cluster_1 Protocol 3: Reductive Amination start2 Start: this compound Derivative mix2 Mix with Aldehyde/Ketone in Solvent start2->mix2 imine_formation Imine/Enamine Formation (Optional: Acetic Acid) mix2->imine_formation add_reductant Add Reducing Agent imine_formation->add_reductant reduction Reduction add_reductant->reduction workup2 Aqueous Work-up & Extraction reduction->workup2 purify2 Purification (Chromatography) workup2->purify2 end2 End: N-Alkylated Product purify2->end2

Caption: Workflow for Reductive Amination.

References

Application Notes and Protocols: Azetidine-3-carboxamide in the Synthesis of STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including cell proliferation, survival, differentiation, and apoptosis.[1][2] The constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, where it drives tumor progression and metastasis.[1][2][3] This aberrant signaling makes STAT3 an attractive and validated target for the development of novel anticancer therapeutics.[1][3][4] A promising class of small-molecule STAT3 inhibitors has been developed around an (R)-azetidine-2-carboxamide scaffold. These compounds have demonstrated sub-micromolar potency in inhibiting STAT3 activity and have shown significant anti-tumor effects in preclinical models of breast cancer.[5][6][7][8][9]

These application notes provide a comprehensive overview of the synthesis and evaluation of azetidine-3-carboxamide-based STAT3 inhibitors. Detailed protocols for the chemical synthesis and key biological assays are included to facilitate further research and development in this area.

Quantitative Data Summary

The following tables summarize the in vitro potency and binding affinity of representative azetidine-based STAT3 inhibitors.

Table 1: In Vitro STAT3 DNA-Binding Inhibition

Compound IDStructureEMSA IC50 (µM) vs. STAT3Selectivity vs. STAT1 (IC50 > µM)Selectivity vs. STAT5 (IC50 > µM)Reference
5a (R)-4-(1-((perfluorophenyl)sulfonyl)azetidine-2-carboxamido)-2-hydroxybenzoic acid0.55> 18> 18[6][9]
5o (R)-4-(1-((5-cyclohexylpyridin-2-yl)methyl)azetidine-2-carboxamido)-2-hydroxybenzoic acid0.38> 18> 18[6][9]
8i (R)-N-(4-cyanobenzyl)-1-((perfluorophenyl)sulfonyl)azetidine-2-carboxamide0.34> 18> 18[6][9]
H172 (9f) Structure not fully disclosed0.38 - 0.98> 15.8> 15.8[5]
H182 Structure not fully disclosed0.38 - 0.98> 15.8> 15.8[5]
H120 (8e) Structure not fully disclosed1.75 - 2.07Not ReportedNot Reported[5]
H105 (8f) Structure not fully disclosed1.75 - 2.07Not ReportedNot Reported[5]

Table 2: Binding Affinity and Cellular Activity of Select Azetidine-Based STAT3 Inhibitors

Compound IDBinding Affinity (KD) to STAT3 (nM)Cell Viability EC50 (µM) in MDA-MB-231 cellsCell Viability EC50 (µM) in MDA-MB-468 cellsReference
7g 8800.9 - 1.90.9 - 1.9[6][7][9]
9k 9600.9 - 1.90.9 - 1.9[6][7][9]
7e Not Reported0.9 - 1.90.9 - 1.9[6][7][9]
7f Not Reported0.9 - 1.90.9 - 1.9[6][7][9]

Signaling Pathways and Experimental Workflows

STAT3_Signaling_Pathway STAT3 Signaling Pathway and Point of Inhibition cluster_nucleus Nuclear Events Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (Inactive, Monomer) JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3 p-STAT3 (Active, Dimer) STAT3_inactive->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation DNA DNA pSTAT3->DNA Binds to Promoter Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Gene_Transcription Initiates Inhibitor This compound Inhibitor Inhibitor->pSTAT3 Inhibits DNA Binding Experimental_Workflow General Workflow for Synthesis and Evaluation of Azetidine-Based STAT3 Inhibitors Synthesis Chemical Synthesis of Azetidine Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_vitro_screening In Vitro Screening Purification->In_vitro_screening EMSA EMSA (STAT3 DNA Binding) In_vitro_screening->EMSA ITC ITC (Binding Affinity to STAT3) In_vitro_screening->ITC Cellular_assays Cellular Assays In_vitro_screening->Cellular_assays Lead_optimization Lead Optimization EMSA->Lead_optimization ITC->Lead_optimization Western_blot Western Blot (p-STAT3 Levels) Cellular_assays->Western_blot Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cellular_assays->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Cellular_assays->Apoptosis Western_blot->Lead_optimization Viability->Lead_optimization Apoptosis->Lead_optimization

References

Application Notes and Protocols for Utilizing Boc-Azetidine-3-carboxylic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Azetidine-3-carboxylic acid is a conformationally constrained, non-natural amino acid analogue that serves as a valuable building block in modern peptide synthesis. Its incorporation into peptide sequences imparts unique structural properties, primarily due to the rigid four-membered azetidine ring. This rigidity can pre-organize the peptide backbone, leading to enhanced biological activity, increased metabolic stability, and improved resistance to proteolytic degradation.[1] These characteristics make it an attractive tool for the design of novel peptide-based therapeutics and research probes.

This document provides detailed application notes and experimental protocols for the successful incorporation of Boc-Azetidine-3-carboxylic acid into peptides using Boc-based Solid Phase Peptide Synthesis (SPPS).

Key Applications and Advantages

The introduction of the azetidine moiety can significantly influence the pharmacological profile of a peptide.

Application/AdvantageDescription
Conformational Rigidity The strained four-membered ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to more defined secondary structures such as β-turns.
Enhanced Proteolytic Stability The non-natural structure of the azetidine ring can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide.[1]
Improved Receptor Binding By locking the peptide into a bioactive conformation, the azetidine constraint can lead to higher binding affinities for biological targets.
Novel Peptide Architectures Enables the synthesis of peptides with unique folding patterns and tailored functionalities for applications in drug discovery and biomaterials science.[1]

Experimental Protocols

The incorporation of Boc-Azetidine-3-carboxylic acid can be achieved using standard Boc-SPPS protocols with common coupling reagents. The following protocols outline the manual synthesis on a Merrifield resin.

Materials and Reagents
ReagentFunctionRecommended Grade/Purity
Merrifield Resin (1% DVB, 100-200 mesh)Solid support for peptide synthesis1.0-1.2 mmol/g substitution
Boc-Azetidine-3-carboxylic acidAmino acid building block≥98%
Other Boc-protected amino acidsStandard amino acid building blocksSynthesis grade
Dichloromethane (DCM)Solvent for swelling, washing, and reactionsAnhydrous, peptide synthesis grade
N,N-Dimethylformamide (DMF)Solvent for coupling and washingAnhydrous, peptide synthesis grade
Trifluoroacetic acid (TFA)Reagent for Boc-deprotectionReagent grade, ≥99%
Diisopropylethylamine (DIEA)Base for neutralizationReagent grade, ≥99.5%
N,N'-Diisopropylcarbodiimide (DIC)Coupling agentReagent grade, ≥99%
1-Hydroxybenzotriazole (HOBt)Coupling additive to suppress racemizationAnhydrous, ≥97%
HBTU, HATU, PyBOPAlternative coupling reagentsPeptide synthesis grade
PiperidineFor Fmoc deprotection (if applicable)Reagent grade, ≥99%
Acetic AnhydrideCapping agentReagent grade, ≥99%
PyridineBase for cappingAnhydrous, ≥99.8%
Diethyl etherFor peptide precipitationAnhydrous, reagent grade
Hydrogen Fluoride (HF) or TFMSAFor final cleavage from resinAnhydrous
Scavengers (e.g., p-cresol, anisole)To protect sensitive residues during cleavageReagent grade
Protocol 1: Manual Boc-SPPS Cycle for Incorporating Boc-Azetidine-3-carboxylic acid

This protocol describes a single coupling cycle. Repeat steps 2-4 for each subsequent amino acid in the sequence.

1. Resin Preparation and Swelling: a. Place the desired amount of Merrifield resin in a reaction vessel. b. Wash the resin with DCM (3 x 10 mL/g resin). c. Swell the resin in DCM for 30-60 minutes.

2. Boc Deprotection: a. Drain the DCM. b. Add a solution of 50% TFA in DCM to the resin. c. Agitate for 2 minutes, then drain. d. Add a fresh 50% TFA in DCM solution and agitate for 20-30 minutes. e. Drain the TFA solution and wash the resin with DCM (3 x 10 mL/g), isopropanol (2 x 10 mL/g), and DCM (3 x 10 mL/g).

3. Neutralization: a. Add a solution of 10% DIEA in DCM to the resin. b. Agitate for 2 minutes and drain. Repeat this step. c. Wash the resin with DCM (5 x 10 mL/g).

4. Coupling of Boc-Azetidine-3-carboxylic acid: a. Pre-activation: In a separate vial, dissolve Boc-Azetidine-3-carboxylic acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at 0°C. b. Coupling: Add the pre-activated solution to the neutralized resin. c. Agitate the reaction mixture for 2-4 hours at room temperature. d. Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a recoupling step with fresh reagents.

5. Capping (Optional but Recommended): a. If the Kaiser test remains positive after recoupling, cap any unreacted amino groups. b. Prepare a capping solution of acetic anhydride/pyridine/DCM (1:2:7 v/v/v). c. Add the capping solution to the resin and agitate for 30 minutes. d. Wash the resin with DCM (3 x 10 mL/g) and DMF (3 x 10 mL/g).

Protocol 2: Cleavage and Purification

1. Resin Preparation for Cleavage: a. After the final coupling and deprotection cycle, wash the peptide-resin with DCM and methanol. b. Dry the resin thoroughly under vacuum.

2. HF Cleavage: a. Transfer the dried peptide-resin to a specialized HF cleavage apparatus. b. Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% anisole). c. Stir the mixture at 0°C for 1-2 hours. d. Evaporate the HF under a stream of nitrogen.

3. Peptide Precipitation and Purification: a. Wash the resin with cold diethyl ether to remove scavengers and cleaved protecting groups. b. Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. c. Centrifuge to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether. e. Dry the crude peptide under vacuum. f. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). g. Characterize the purified peptide by mass spectrometry (MS).

Quantitative Data Summary

While specific quantitative data for the coupling of Boc-Azetidine-3-carboxylic acid is not extensively published in comparative studies, successful incorporation has been reported with high fidelity using standard coupling reagents.[1] Di- and tripeptides containing azetidine-2-carboxylic acid have been synthesized in good yields (72% and 92% respectively for specific examples), suggesting that the four-membered ring does not inherently prevent efficient coupling. The following table provides representative data for standard Boc-SPPS, which can be used as a baseline for optimizing the incorporation of Boc-Azetidine-3-carboxylic acid.

ParameterTypical Value/RangeNotes
Equivalents of Amino Acid 2-4 eq.Relative to resin loading.
Equivalents of Coupling Reagent 2-4 eq.(e.g., DIC, HBTU)
Coupling Time 1-4 hoursMay require longer times for hindered couplings.
Deprotection Time (TFA) 20-30 minutesStandard for Boc group removal.
Overall Yield (per step) >99%Expected for efficient SPPS.
Final Crude Peptide Purity 50-90%Sequence-dependent.
Final Purified Peptide Yield 10-40%Highly dependent on sequence and purification efficiency.

Visualizations

Boc-SPPS Workflow

Boc_SPPS_Workflow Resin Resin Swell Swell Resin (DCM) Resin->Swell Deprotect Boc Deprotection (50% TFA/DCM) Swell->Deprotect Wash_1 Wash (DCM, IPA) Deprotect->Wash_1 Neutralize Neutralize (10% DIEA/DCM) Wash_1->Neutralize Wash_2 Wash (DCM) Neutralize->Wash_2 Couple Couple (Boc-Aze-OH, DIC/HOBt) Wash_2->Couple Wash_3 Wash (DMF, DCM) Couple->Wash_3 Cycle Repeat Cycle Wash_3->Cycle Cycle->Deprotect Next Amino Acid Cleave Cleave & Deprotect (HF or TFMSA) Cycle->Cleave Final Amino Acid Purify Purify (RP-HPLC) Cleave->Purify

Caption: General workflow for Boc-based solid-phase peptide synthesis of peptides containing Boc-Azetidine-3-carboxylic acid.

Signaling Pathway (Hypothetical)

This diagram illustrates a hypothetical signaling pathway where a peptide containing azetidine-3-carboxylic acid ("Aze-Peptide") acts as a ligand.

Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activation Ligand Aze-Peptide Ligand->Receptor Binding Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Response Cellular Response Second_Messenger->Response

Caption: Hypothetical signaling pathway initiated by an azetidine-containing peptide ligand binding to a G-protein coupled receptor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Azetidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Azetidine-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The main challenges arise from the inherent ring strain of the four-membered azetidine ring, which makes it susceptible to ring-opening reactions. Other common issues include low yields during the amidation step, difficulties in purifying the polar carboxamide product, and potential side reactions related to the choice of protecting groups and coupling reagents.[1]

Q2: Which protecting group is recommended for the azetidine nitrogen during the synthesis of this compound?

A2: The tert-butoxycarbonyl (Boc) group is widely used and recommended for protecting the azetidine nitrogen. It offers good stability under various reaction conditions necessary for functionalizing the azetidine ring and can be removed under acidic conditions. Carbobenzyloxy (Cbz) is another option, providing an alternative deprotection strategy via hydrogenolysis, which can be useful for orthogonal protection schemes in more complex syntheses.[1][2][3][4][5][6]

Q3: How can I effectively purify the final this compound product?

A3: Due to its polarity, purifying this compound can be challenging.[7] Normal-phase column chromatography on silica gel using a gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one (e.g., dichloromethane/methanol) is a common approach.[1][8] For highly polar derivatives, reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient, often with a TFA additive, can be very effective.[9] Recrystallization is also a viable option if the product is a solid.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion during amidation - Inefficient activation of the carboxylic acid.- Steric hindrance from the azetidine ring or the amine.- Formation of unreactive salts between the carboxylic acid and the amine.- Use a more powerful coupling reagent like HATU or COMU.[10][11][12]- Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[13]- Ensure the reaction is performed under anhydrous conditions.- Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize any salts formed.[10]
Formation of multiple byproducts - Ring-opening of the azetidine ring under harsh reaction conditions.- Side reactions of the coupling reagent (e.g., guanidinylation of the amine with HATU).[14]- Racemization at the C3 position.- Avoid high temperatures and strongly acidic or basic conditions.- Use the coupling reagent in slight excess (1.05-1.2 equivalents) and avoid large excesses.[15]- For sensitive substrates, consider using a phosphonium-based reagent like PyBOP, which is known to reduce racemization.[12]- The addition of an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® can suppress side reactions and racemization.[11]
Difficulty in removing the coupling agent byproducts - Byproducts from carbodiimide reagents (e.g., DCU from DCC) can be difficult to remove from polar products.- Water-soluble byproducts from EDC can complicate extraction.- If using DCC, filter the reaction mixture to remove the precipitated DCU before workup.- When using EDC, perform multiple aqueous washes during the workup.- Consider using a coupling reagent that generates more easily removable byproducts, such as DIC, which forms a more soluble urea byproduct.[11]
Product is too polar to elute from a normal-phase silica column - The carboxamide group, coupled with the azetidine nitrogen, results in a highly polar molecule.- Switch to a reversed-phase (C18) column for purification.[9]- Consider using a more polar mobile phase for normal-phase chromatography, such as a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide to reduce tailing.- Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective purification strategy for very polar compounds.[16]
Incomplete deprotection of the Boc or Cbz group - Insufficient reaction time or inadequate reagent concentration for deprotection.- Catalyst poisoning during hydrogenolysis for Cbz deprotection.- For Boc deprotection, use a stronger acid like trifluoroacetic acid (TFA) in dichloromethane.- For Cbz deprotection, ensure the use of a fresh, active catalyst (e.g., Palladium on carbon) and check for potential catalyst poisons in the substrate or solvent.

Quantitative Data Presentation

Table 1: Comparison of Coupling Reagents for the Synthesis of Azetidine-3-carboxamides

Coupling ReagentAdditiveBaseTypical Yield Range (%)Key AdvantagesPotential Drawbacks
HATU NoneDIPEA85-95Fast reaction times, high yields, low racemization.[10][11]Can cause guanidinylation of the amine if used in large excess.[14]
HBTU HOBtDIPEA80-90Efficient and widely used.[11]Slower than HATU.
PyBOP NoneDIPEA80-90Low racemization, good for sterically hindered couplings.[12]Can be less reactive than uronium-based reagents.
EDC HOBtDIPEA70-85Water-soluble byproducts, good for aqueous media.Can be less efficient for challenging couplings.
DCC HOBtN/A65-80Inexpensive.Forms insoluble DCU byproduct which can complicate purification.
COMU CollidineN/A90-98High efficiency, safer than benzotriazole-based reagents.[11][15]More expensive than traditional reagents.

Yields are approximate and can vary significantly based on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-1-Boc-azetidine-3-carboxamide using HATU
  • Materials:

    • 1-Boc-azetidine-3-carboxylic acid

    • Benzylamine

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[10]

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure: a. To a solution of 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq). b. Add HATU (1.1 eq) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid. c. Add benzylamine (1.1 eq) to the reaction mixture. d. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the desired N-benzyl-1-Boc-azetidine-3-carboxamide.

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Start Reactants 1-Boc-azetidine-3-carboxylic acid + Amine Start->Reactants Coupling Add Coupling Reagent (e.g., HATU) + DIPEA in DMF Reactants->Coupling Reaction Stir at Room Temperature (1-3 hours) Coupling->Reaction Quench Dilute with Ethyl Acetate Reaction->Quench Wash Wash with NaHCO3 (aq) and Brine Quench->Wash Dry Dry with MgSO4 and Concentrate Wash->Dry Chromatography Flash Column Chromatography Dry->Chromatography Product Pure this compound Chromatography->Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Amidation Yield

troubleshooting_logic Start Low Yield Check_Activation Is Carboxylic Acid Activation Efficient? Start->Check_Activation Check_Sterics Are Reactants Sterically Hindered? Check_Activation->Check_Sterics Yes Solution_Coupling Use Stronger Coupling Reagent (e.g., HATU, COMU) Check_Activation->Solution_Coupling No Check_Conditions Are Reaction Conditions Anhydrous? Check_Sterics->Check_Conditions No Solution_Preactivation Pre-activate Acid before Amine Addition Check_Sterics->Solution_Preactivation Yes Check_Base Is a Non-nucleophilic Base Present? Check_Conditions->Check_Base Yes Solution_Conditions Dry Solvents and Reagents Check_Conditions->Solution_Conditions No Solution_Base Add DIPEA Check_Base->Solution_Base No

Caption: Troubleshooting logic for low amidation yield.

References

Technical Support Center: Synthesis of Azetidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Azetidine-3-carboxamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and its precursors?

A1: The synthesis of this compound typically involves the formation of the azetidine ring followed by functional group manipulation at the C-3 position. Key precursors include Azetidine-3-carboxylic acid and its esters. The main synthetic strategies for the azetidine ring are:

  • Intramolecular Cyclization: This is the most common method, involving the cyclization of a γ-amino alcohol or a γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.[1]

  • [2+2] Cycloaddition: This approach, also known as the aza-Paternò-Büchi reaction, involves the reaction of an imine with an alkene. This can be promoted photochemically or with catalysts.[1][2]

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[1][3]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[1][3]

Q2: My intramolecular cyclization for forming the azetidine ring is resulting in low yields. What are the likely causes?

A2: Low yields in intramolecular cyclization are a common problem. Potential causes include:

  • Competing Intermolecular Reactions: The precursor molecule may react with another molecule of itself (dimerization) or form longer chains (polymerization) instead of cyclizing. This is often dependent on the concentration.[1]

  • Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, particularly with sterically hindered substrates or when using strong, non-nucleophilic bases.[1]

  • Poor Leaving Group: The chosen leaving group (e.g., halogen, mesylate, tosylate) may not be sufficiently reactive for efficient displacement by the amine.[1]

Q3: How can I convert Azetidine-3-carboxylic acid to this compound?

A3: Azetidine-3-carboxylic acid can be converted to the corresponding carboxamide through standard peptide coupling reactions. This typically involves activating the carboxylic acid, followed by the addition of an ammonia source. Common activating agents include carbodiimides (like DCC or EDC) or other coupling reagents such as HATU or HOBt. The ammonia source can be aqueous ammonia or ammonia gas.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in azetidine ring formation via intramolecular cyclization Competing intermolecular reactions (polymerization).Use high dilution conditions by slowly adding the substrate to the reaction mixture.
Poor leaving group on the γ-carbon.Convert the hydroxyl group to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). If using a halide, consider an in-situ Finkelstein reaction to form the more reactive iodide.[1]
Incorrect base for cyclization of a γ-haloamine.Use a strong, non-nucleophilic base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-Diazabicycloundec-7-ene (DBU) to deprotonate the amine without competing in the substitution reaction.[1]
Ring strain of the four-membered ring.The inherent strain of the azetidine ring can make its formation challenging. Ensure optimized reaction conditions (temperature, solvent, reaction time) are employed.
Formation of side products Elimination reaction competing with substitution.Use a less hindered base. Also, consider lowering the reaction temperature.
Ring-opening of the azetidine product.The strained four-membered ring can be susceptible to ring-opening, especially in the presence of Lewis acids or certain nucleophiles.[3] Careful control of pH and reaction conditions during workup and purification is crucial.
Difficulty in functionalizing the C-3 position Steric hindrance at the C-3 position.For reactions like amidation of a C-3 carboxylic acid, ensure the use of efficient coupling reagents that can overcome steric hindrance.
Low reactivity of the N-H bond in a protected azetidine.If the azetidine nitrogen is protected, the choice of protecting group can influence the reactivity of other functional groups. Consider a protecting group that does not interfere with the desired reaction.

Key Experimental Protocols

Protocol 1: Synthesis of N-Boc-azetidine-3-carboxylic acid

This protocol describes the synthesis of a key intermediate, N-Boc-protected azetidine-3-carboxylic acid, which can be subsequently converted to the desired carboxamide. The synthesis starts from diethyl bis(hydroxymethyl)malonate.[4]

  • Triflation of Diethyl bis(hydroxymethyl)malonate:

    • Dissolve diethyl bis(hydroxymethyl)malonate (1 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂).

    • Cool the solution to 0 °C.

    • Add a base such as triethylamine (Et₃N) or pyridine.

    • Add trifluoromethanesulfonic anhydride (Tf₂O) dropwise.

    • Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.

    • Work up the reaction by washing with aqueous solutions to remove excess reagents.

  • Cyclization with Benzylamine:

    • Dissolve the crude bis-triflate in a suitable solvent like tetrahydrofuran (THF).

    • Add benzylamine (1 equivalent) and a non-nucleophilic base.

    • Stir the reaction, possibly with heating, and monitor by TLC.

    • Upon completion, perform an appropriate aqueous workup and extract the product.

  • Hydrolysis of the Diester:

    • Dissolve the resulting diethyl N-benzylazetidine-3,3-dicarboxylate in a mixture of ethanol and water.

    • Add a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

    • Heat the reaction mixture to reflux until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture to precipitate the diacid.

  • Monodecarboxylation:

    • Heat the N-benzylazetidine-3,3-dicarboxylic acid under carefully controlled pH conditions to induce monodecarboxylation, yielding N-benzylazetidine-3-carboxylic acid.[4]

  • Boc Protection and Debenzylation:

    • Protect the carboxylic acid group, for example, as a methyl or ethyl ester.

    • Remove the benzyl group via hydrogenolysis (e.g., using H₂ gas and a palladium catalyst).

    • Protect the resulting secondary amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

    • Finally, hydrolyze the ester to obtain N-Boc-azetidine-3-carboxylic acid.

Protocol 2: General Amidation of Azetidine-3-carboxylic Acid
  • Activation of the Carboxylic Acid:

    • Dissolve N-protected Azetidine-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂).

    • Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).

    • Stir the mixture at room temperature for about 30 minutes to form the activated ester.

  • Reaction with Ammonia:

    • Cool the reaction mixture to 0 °C.

    • Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in methanol).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Workup and Purification:

    • Quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-protected this compound.

  • Deprotection (if necessary):

    • If an N-protected starting material was used, remove the protecting group under appropriate conditions (e.g., TFA for a Boc group) to yield the final this compound.

Data Summary

Table 1: Comparison of Leaving Groups in Azetidine Formation [1]

Leaving GroupReactivityTypical Conditions
Tosylate (Ts)GoodFormed from alcohol using TsCl, pyridine.
Mesylate (Ms)GoodFormed from alcohol using MsCl, Et₃N.
Triflate (Tf)ExcellentFormed from alcohol using Tf₂O, pyridine.
Halides (I, Br, Cl)I > Br > ClIodide is the most reactive; often formed in situ from other halides (Finkelstein reaction).

Visual Guides

Troubleshooting_Workflow start Low Yield in Azetidine Ring Synthesis check_reaction Analyze Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction side_products Side Products Observed? check_reaction->side_products polymerization Polymerization/ Dimerization side_products->polymerization Yes elimination Elimination Product side_products->elimination Yes no_reaction Starting Material Unchanged side_products->no_reaction No solution_polymer Use High Dilution Conditions polymerization->solution_polymer solution_elimination Change Base to Less Hindered One/ Lower Temperature elimination->solution_elimination solution_no_reaction Improve Leaving Group/ Increase Temperature/ Change Solvent no_reaction->solution_no_reaction end Improved Yield solution_polymer->end solution_elimination->end solution_no_reaction->end

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Synthesis_Pathway start γ-Amino Alcohol activation Activation of -OH group start->activation e.g., MsCl, TsCl intermediate γ-Amino compound with Good Leaving Group (LG) activation->intermediate cyclization Intramolecular Cyclization (Base) intermediate->cyclization azetidine_acid Azetidine-3-carboxylic Acid Derivative cyclization->azetidine_acid amidation Amidation azetidine_acid->amidation 1. Activation 2. NH3 source final_product This compound amidation->final_product

References

Technical Support Center: Overcoming Poor Cell Membrane Permeability of Azetidine-3-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Azetidine-3-carboxamide analogs. This resource provides troubleshooting guidance and answers to frequently asked questions related to the common challenge of poor cell membrane permeability with this class of compounds.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Frequently Asked Questions

Q1: My this compound analog shows high target affinity in cell-free assays but has low activity in cell-based assays. Could poor membrane permeability be the cause?

A1: Yes, a significant drop in potency between biochemical (cell-free) and cellular assays is a classic indicator of poor cell membrane permeability. The this compound scaffold, while potentially offering structural rigidity beneficial for target binding, can possess physicochemical properties that hinder its ability to cross the lipid bilayer of the cell membrane.[1][2] Key factors include polarity, the number of hydrogen bond donors/acceptors, and molecular size.[3] We recommend performing a direct permeability assessment using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) for an initial screen of passive diffusion.[4][5]

Q2: What are the primary physicochemical properties of this compound analogs that likely contribute to their low permeability?

A2: The low permeability of these analogs often stems from a combination of factors inherent to their structure:

  • Polarity: The carboxamide group and the azetidine ring nitrogen are polar, contributing to a high polar surface area (PSA). High PSA is often correlated with poor passive diffusion across the lipophilic cell membrane.[6]

  • Hydrogen Bonding: The amide group contains both a hydrogen bond donor (N-H) and an acceptor (C=O). A high number of hydrogen bond donors is a critical factor that limits passive permeability.[3][7]

  • Low Lipophilicity: The inherent polarity can lead to a low octanol-water partition coefficient (LogP), meaning the compound prefers to remain in an aqueous environment rather than partitioning into the lipid membrane.[1]

Q3: What are the main strategies I can employ to improve the cell permeability of my lead compound?

A3: There are several well-established strategies to enhance the permeability of polar, low-permeability compounds:

  • Prodrug Approach: This is a highly effective method where a lipophilic moiety is temporarily attached to a polar functional group (like the carboxamide or a carboxylic acid).[8][9][10] This "mask" increases the overall lipophilicity of the molecule, facilitating its passage across the cell membrane.[11] Once inside the cell, cellular enzymes (e.g., esterases) cleave the promoiety, releasing the active parent drug.[9][12]

  • Structural Modification: Systematically modify the structure to reduce polarity while maintaining target affinity. This can involve:

    • Masking Hydrogen Bond Donors: Replacing a hydrogen bond donor with a group that cannot donate, such as through N-methylation, can significantly improve permeability.[7][13]

    • Bioisosteric Replacement: Substitute polar functional groups with less polar bioisosteres that retain the necessary interactions for biological activity.

    • Intramolecular Hydrogen Bonding: Designing the molecule to form an internal hydrogen bond can "hide" polar groups from the solvent, effectively reducing the desolvation penalty required for membrane transit and increasing permeability.[14][15][16]

  • Formulation Approaches: Using formulation techniques like lipid-based nanocarriers or cyclodextrins can improve the solubility and effective concentration of the drug at the cell surface, which can, in turn, enhance uptake.[17][18][19]

Q4: How do I choose between the PAMPA and the Caco-2 cell assay for permeability screening?

A4: The choice depends on the stage of your research and the specific information you need.

  • PAMPA is a high-throughput, cell-free assay that measures only passive diffusion across an artificial lipid membrane.[4][5][20] It is ideal for early-stage drug discovery to quickly rank compounds based on their ability to passively cross a lipid barrier.[4]

  • Caco-2 assays use a monolayer of human colon adenocarcinoma cells that differentiate to resemble the intestinal epithelium.[21][22] This model assesses not only passive diffusion but also active transport mechanisms, including the effects of efflux pumps (like P-glycoprotein) that can actively pump your compound out of the cell.[21][23] An efflux ratio can be calculated by measuring transport in both directions across the monolayer.[22] Caco-2 is more complex and lower-throughput but provides more biologically relevant data, making it suitable for lead optimization.[21][24]

A common strategy is to use PAMPA for initial screening of a large number of compounds and then advance the most promising candidates to a Caco-2 assay for more detailed characterization.[23]

Troubleshooting Guide

Problem 1: My compound shows high permeability in the PAMPA assay but still has low activity in my cell-based assay.

  • Possible Cause: Your compound may be a substrate for an efflux transporter, such as P-glycoprotein (P-gp). PAMPA only measures passive diffusion and does not account for active efflux.[23]

  • Troubleshooting Step: Test your compound in a Caco-2 permeability assay. By measuring both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport, you can calculate an efflux ratio. An efflux ratio greater than 2 typically indicates that the compound is subject to active efflux.[22] You can also perform the Caco-2 assay in the presence of a known P-gp inhibitor, like verapamil, to confirm this hypothesis.[21][22]

Problem 2: The prodrug I designed is not releasing the active parent compound inside the cell.

  • Possible Cause: The linker used in your prodrug may not be susceptible to cleavage by intracellular enzymes, or the necessary enzymes may not be present at sufficient levels in your target cell type.

  • Troubleshooting Step:

    • Incubate the prodrug with cell lysates or relevant recombinant enzymes (e.g., human carboxylesterases) and analyze for the appearance of the parent drug over time using LC-MS.

    • Re-evaluate the prodrug linker. Simple alkyl esters are common for masking carboxylic acids and are cleaved by esterases.[12] Research different promoieties that are known to be cleaved efficiently in your target tissue or cell line.

Problem 3: My structural modifications to improve permeability have resulted in a complete loss of target affinity.

  • Possible Cause: The modifications have likely altered a functional group or conformation that is critical for binding to the target protein.

  • Troubleshooting Step:

    • Utilize structure-activity relationship (SAR) data to identify which parts of the molecule are essential for binding.

    • Employ computational modeling or molecular docking to visualize how your modifications might be affecting the binding pose.

    • Focus on modifications distal to the key binding motifs. For example, if the carboxamide is essential for binding, consider modifications on the azetidine ring that are not directly involved in the binding interaction to modulate physicochemical properties.

Data Presentation

When evaluating strategies to improve permeability, it is crucial to present the data in a clear, comparative format.

Table 1: Illustrative Permeability Data for this compound Analogs

Compound IDModificationLogPPAMPA (Pₑ, 10⁻⁶ cm/s)Caco-2 (Papp, 10⁻⁶ cm/s) A→BCaco-2 Efflux Ratio (B→A / A→B)
AZT-ParentParent Molecule0.50.8 (Low)0.5 (Low)1.1
AZT-Prodrug-1Ethyl Ester Prodrug2.17.5 (High)6.8 (High)1.3
AZT-Mod-AN-Methylation1.23.4 (Medium)1.2 (Low)5.8
AZT-Mod-BBioisostere0.92.1 (Medium)1.9 (Medium)1.5

This table provides example data to illustrate how results can be compared. Pₑ/Papp values are often classified as Low (<1), Medium (1-5), and High (>5) x 10⁻⁶ cm/s.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for assessing passive permeability.

  • Prepare Lipid Membrane Solution: Dissolve a suitable lipid (e.g., 2% L-α-phosphatidylcholine in dodecane) in an appropriate organic solvent.[4]

  • Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate (e.g., PVDF membrane) and allow the solvent to evaporate, leaving a lipid layer.[25]

  • Prepare Solutions:

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).

    • Donor Solution: Dissolve test compounds in the same buffer, often with a small percentage of DMSO (e.g., 5%), to a final concentration of 10-100 µM.[23][25]

  • Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".[5][20]

  • Incubation: Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours), often with gentle shaking.[5][23]

  • Analysis: After incubation, separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: The effective permeability coefficient (Pₑ) is calculated using established equations that account for the surface area of the membrane, the volume of the wells, and the incubation time.

Protocol 2: Caco-2 Permeability Assay

This protocol provides a general workflow for assessing permeability and active transport.

  • Cell Culture: Culture Caco-2 cells on semipermeable filter inserts in multi-well plates (e.g., Transwell plates) for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[22]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer. This is typically done by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer yellow.[21][22][26] Monolayers not meeting the quality criteria (e.g., TEER > 200 Ω·cm²) should not be used.[26]

  • Prepare Transport Buffer: Use a physiologically relevant buffer, such as Hank's Balanced Salt Solution (HBSS), at pH 7.4.

  • Dosing and Transport Study:

    • A→B Transport (Absorption): Add the test compound (e.g., at 10 µM) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[21]

    • B→A Transport (Efflux): Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a specific time, typically 1-2 hours, often with gentle shaking.[21][26]

  • Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the compound concentration using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp value for both A→B and B→A directions based on the rate of compound appearance in the receiver chamber.

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.[22]

Visualizations

Logical & Experimental Workflows

The following diagrams illustrate key decision-making processes and relationships in overcoming poor cell permeability.

G start Low Cell-Based Potency (High Cell-Free Potency) check_perm Assess Permeability (PAMPA / Caco-2) start->check_perm low_perm Poor Permeability Confirmed check_perm->low_perm  Low Papp / Pe high_perm Good Permeability check_perm->high_perm  High Papp / Pe strategy Implement Permeability Enhancement Strategy low_perm->strategy check_efflux Check for Active Efflux (Caco-2 Efflux Ratio) high_perm->check_efflux efflux_pos Efflux Substrate (ER > 2) check_efflux->efflux_pos Yes efflux_neg Not an Efflux Substrate check_efflux->efflux_neg No struct_mod Structural Modification efflux_pos->struct_mod Modify to avoid transporter recognition other_issues Investigate Other Issues: Metabolic Instability, Target Engagement efflux_neg->other_issues prodrug Prodrug Approach strategy->prodrug strategy->struct_mod retest Re-test Permeability & Cellular Potency prodrug->retest struct_mod->retest retest->start Iterate

Caption: Troubleshooting workflow for low cellular activity.

G cluster_props Physicochemical Properties cluster_strats Chemical Strategies lipophilicity Increase Lipophilicity (Higher LogP) permeability Improved Cell Membrane Permeability lipophilicity->permeability hbd Reduce H-Bond Donors hbd->permeability psa Decrease Polar Surface Area (PSA) psa->permeability imh Promote Intramolecular H-Bonding imh->permeability prodrug Prodrug Synthesis (e.g., Esterification) prodrug->lipophilicity prodrug->psa n_methylation N-Methylation n_methylation->hbd bioisostere Bioisosteric Replacement bioisostere->psa conformation Conformational Constraint conformation->imh

Caption: Relationship between chemical strategies and permeability.

References

"Azetidine-3-carboxamide" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Azetidine-3-carboxamide?

A1: The primary stability concern for this compound arises from the inherent ring strain of the four-membered azetidine ring.[1][2] This strain makes the molecule susceptible to degradation under certain conditions, particularly acidic environments, which can lead to ring-opening.[1] Additionally, like many carboxamides, it can be susceptible to hydrolysis of the amide bond.

Q2: What are the known degradation pathways for azetidine-containing compounds?

A2: Based on studies of related compounds, two primary degradation pathways are of concern for this compound:

  • Amide Bond Hydrolysis: This is a common degradation pathway for carboxamides, leading to the formation of Azetidine-3-carboxylic acid and ammonia. This can be catalyzed by acidic or basic conditions.

  • Azetidine Ring Opening: The strained azetidine ring can undergo nucleophilic attack, leading to ring-opening. In acidic conditions, protonation of the azetidine nitrogen can make it more susceptible to this type of degradation.[1] Forced degradation studies on a complex molecule containing an azetidine core revealed a degradation mechanism involving the formation of an azetidinium ion, which is a precursor to ring opening.[3][4]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Based on information for the related compound, Azetidine-3-carboxylic acid, storage at 0-8°C is recommended.[6] It should be kept away from strong acids, strong bases, and strong oxidizing agents.[7]

Q4: Are there any known incompatibilities for this compound?

A4: Yes, based on safety data for Azetidine-3-carboxylic acid, strong acids, strong alkalis, and strong oxidizing/reducing agents are considered incompatible materials.[7] Contact with these substances should be avoided to prevent degradation.

Troubleshooting Guides

Problem 1: I am observing a loss of purity of my this compound sample over time.

  • Possible Cause 1: Improper Storage.

    • Troubleshooting Step: Verify that the compound is stored in a tightly sealed container at the recommended temperature (cool, dry place, or refrigerated at 0-8°C).[5][6] Ensure it is protected from moisture.

  • Possible Cause 2: Exposure to Incompatible Materials.

    • Troubleshooting Step: Review your experimental setup to ensure the compound is not in contact with strong acids, bases, or oxidizing agents.[7]

  • Possible Cause 3: Hydrolysis.

    • Troubleshooting Step: If working in solution, consider the pH. Hydrolysis is more likely in acidic or basic solutions. If possible, work in a neutral pH range.

Problem 2: My reaction involving this compound is yielding unexpected byproducts.

  • Possible Cause 1: Degradation under Reaction Conditions.

    • Troubleshooting Step: Analyze the reaction conditions. Are they acidic or basic? Is the temperature elevated? These factors can promote degradation. Consider running the reaction at a lower temperature or using a milder pH.

  • Possible Cause 2: Ring Opening.

    • Troubleshooting Step: If your reaction involves acidic reagents, consider the possibility of azetidine ring opening.[1] You may need to use a protective group for the azetidine nitrogen if the conditions are harsh.

  • Possible Cause 3: Interaction with Other Reagents.

    • Troubleshooting Step: Evaluate the compatibility of all reagents in your reaction mixture with the azetidine ring and the carboxamide group.

Quantitative Data

ConditionParameterDegradation (%)Major Degradants
Acidic Hydrolysis 0.1 M HCl, 60°C, 24hData not availableExpected: Azetidine-3-carboxylic acid
Basic Hydrolysis 0.1 M NaOH, 60°C, 24hData not availableExpected: Azetidine-3-carboxylic acid
Oxidative Stress 3% H₂O₂, RT, 24hData not availableData not available
Thermal Stress 80°C, 48h (solid)Data not availableData not available
Photostability UV/Vis light, 7 daysData not availableData not available

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation (Solution): Heat the stock solution at 80°C.

    • Thermal Degradation (Solid): Store the solid compound at 80°C.

    • Photostability: Expose the stock solution to UV and visible light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. Characterize the degradation products using LC-MS and NMR.[3][4]

Protocol 2: Stability-Indicating HPLC Method Development

  • Column Selection: Start with a C18 reverse-phase column.

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% formic acid in water.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to separate the parent compound from its degradation products. A typical gradient might be from 5% B to 95% B over 20-30 minutes.

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Degradation_Pathways Azetidine_3_carboxamide This compound Azetidine_3_carboxylic_acid Azetidine-3-carboxylic acid Azetidine_3_carboxamide->Azetidine_3_carboxylic_acid Hydrolysis (H+ or OH-) Ammonia Ammonia Azetidine_3_carboxamide->Ammonia Hydrolysis (H+ or OH-) Azetidinium_ion Azetidinium ion Azetidine_3_carboxamide->Azetidinium_ion Acid Catalysis (H+) Ring_Opened_Products Ring-Opened Products Azetidinium_ion->Ring_Opened_Products Nucleophilic Attack

Caption: Postulated degradation pathways for this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acidic Hydrolysis Analysis HPLC / LC-MS Analysis Acid->Analysis Base Basic Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photostability Photo->Analysis Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Characterization Degradant Characterization (NMR) Analysis->Characterization Report Stability Report Characterization->Report

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Purification of Azetidine-3-carboxamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Azetidine-3-carboxamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The primary purification techniques for azetidine derivatives, including this compound, are column chromatography, recrystallization, and liquid-liquid extraction.[1] The choice of method depends on the scale of the synthesis, the nature of impurities, and the desired final purity.[1]

Q2: What challenges are commonly encountered during the purification of azetidine derivatives?

A2: Researchers often face challenges due to the polarity and potential volatility of these compounds.[2] The inherent strain of the four-membered azetidine ring also makes it susceptible to ring-opening reactions under harsh conditions.[2] Additionally, the presence of closely related impurities or diastereomers can complicate separation.[3][4]

Q3: Which protecting groups are typically used for the azetidine nitrogen, and how do they affect purification?

A3: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen because it is stable under many reaction conditions and can be easily removed under acidic conditions.[2] Other groups like benzyl (Bn) and carbobenzyloxy (Cbz) are also employed.[2] The choice of protecting group can influence the polarity of the molecule and thus the selection of chromatographic conditions.

Q4: How can I effectively separate diastereomers of azetidine derivatives?

A4: Normal phase column chromatography is often effective for separating diastereomers of azetidine derivatives.[3] A gradient elution system, gradually increasing the polarity of the mobile phase, can enhance separation.[2] In some cases, diastereomers can be separated by recrystallization, taking advantage of differences in their crystal packing and solubility.

Troubleshooting Guides

Issue 1: Low yield after column chromatography.
Possible Cause Troubleshooting Step
Product is too polar and is retained on the silica gel. - Use a more polar eluent system (e.g., increase the percentage of methanol in dichloromethane).- Consider using a different stationary phase, such as alumina or reverse-phase silica.
Product is volatile and is lost during solvent evaporation. - Use a rotary evaporator at a lower temperature and reduced pressure.- For highly volatile compounds, consider precipitation or crystallization as an alternative to chromatography.
Product degradation on silica gel. - Deactivate the silica gel by adding a small amount of a neutral amine (e.g., triethylamine) to the eluent system.- Minimize the time the compound spends on the column by using flash chromatography.[4][5]
Issue 2: Incomplete separation of impurities during column chromatography.
Possible Cause Troubleshooting Step
Inappropriate solvent system. - Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation.[5]- Use a shallow gradient elution to improve resolution between closely eluting spots.[2]
Column overloading. - Reduce the amount of crude product loaded onto the column.- Use a larger column with more stationary phase.
Co-elution of impurities. - If impurities are non-polar, pre-wash the crude product with a non-polar solvent (e.g., hexane) before chromatography.- If impurities are highly polar, consider a preliminary purification step like an acid-base extraction.
Issue 3: Difficulty in inducing crystallization during recrystallization.
Possible Cause Troubleshooting Step
Solution is not supersaturated. - Slowly evaporate the solvent from the solution.- Add a less polar "anti-solvent" dropwise to decrease the solubility of the product.
Lack of nucleation sites. - Scratch the inside of the flask with a glass rod at the air-solvent interface.- Add a seed crystal of the pure compound.
Presence of impurities inhibiting crystal growth. - Attempt to further purify the material by another method, such as a short column chromatography, before recrystallization.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline adapted from methods used for various azetidine derivatives.[4][5][6][7][8]

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate). Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol is based on general recrystallization techniques mentioned for azetidine derivatives.[2][9]

  • Solvent Selection: Choose a solvent in which the this compound derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for azetidine derivatives include ethanol and ethyl acetate/hexane mixtures.[9]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data Summary

The following tables summarize quantitative data for the purification of various this compound derivatives found in the literature.

Table 1: Column Chromatography Purification Data

CompoundStationary PhaseEluent SystemYield (%)PurityReference
trans-1-isopropyl-2-oxo-N-phenyl-4-((R)-2-phenylpent-4-en-2-yl)this compoundSilica GelEtOAc:Hex 1:4–1:246Diastereomeric Ratio 70:30[4]
(3S, 4S)-2-oxo-N,4-diphenyl-1-((R)-1-phenylethyl)this compound and (3R, 4R)-isomerSilica GelEtOAc:Hex 1:343Diastereomeric Ratio 53:47[4]
N-(furan-2-ylmethyl)-1-(3-oxo-6-(pyridin-4-yl)-2,3-dihydropyridazin-4-yl)this compoundSilica Gel (Biotage)5–10% MeOH in CH2Cl223>95%[6]
N-(4-Methoxyphenyl)-1-methyl-2-oxo-1-azaspiro[3.5]nonane-3-carboxamideSilica Geln-hexane/acetone (3% to 45%)83%Not Specified[7]
1-(4-Chlorophenyl)-N-(4-fluorophenyl)-2-oxothis compoundSilica Geln-pentane/ethyl acetate (5% to 35%)40%Not Specified[7]

Table 2: Recrystallization Purification Data

CompoundRecrystallization SolventYield (%)PurityReference
A pyrrole-substituted azetidine-2-one derivativeAbsolute Ethanol81Not Specified[9]
A Schiff-base precursor to an azetidine-2-one derivativeEthanol70Not Specified[9]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification CrudeProduct Crude this compound Derivative TLC TLC Analysis (Solvent System Optimization) CrudeProduct->TLC Recrystallization Recrystallization CrudeProduct->Recrystallization Alternative ColumnChromatography Column Chromatography TLC->ColumnChromatography Optimal Eluent PureProduct Pure Product ColumnChromatography->PureProduct Recrystallization->PureProduct

Caption: General workflow for the purification of this compound derivatives.

troubleshooting_logic Start Impure Product After Initial Purification CheckPurity Check Purity by TLC/NMR Start->CheckPurity Decision Are Diastereomers Present? CheckPurity->Decision Column Optimize Column Chromatography (Gradient Elution) Decision->Column Yes Recrystallize Attempt Recrystallization with Different Solvents Decision->Recrystallize No Repurify Re-purify by Alternative Method Column->Repurify Recrystallize->Repurify End Pure Isomers Repurify->End

Caption: Troubleshooting logic for separating complex impurities from azetidine derivatives.

References

Troubleshooting "Azetidine-3-carboxamide" peptide coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis incorporating Azetidine-3-carboxamide. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with this unique amino acid analogue.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" residue to couple in peptide synthesis?

This compound is considered a challenging amino acid for several reasons. Firstly, as a cyclic amino acid, the four-membered azetidine ring imposes significant steric hindrance, which can slow down the reaction rate of peptide bond formation.[1][2] This is analogous to other sterically demanding residues where standard coupling protocols may prove inefficient.[3] Secondly, the presence of the side-chain carboxamide can potentially lead to aggregation, similar to issues seen with residues like asparagine and glutamine.[4][5]

Q2: Which class of coupling reagents is most effective for this compound?

For sterically hindered amino acids, standard carbodiimide reagents like DCC and DIC are often insufficient.[1][2] It is highly recommended to use more potent onium salt-based reagents.[6] These include:

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are very effective as they form highly reactive OAt or OBt esters.[7] HATU is often considered one of the most efficient choices for difficult couplings.[8][9]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also powerful options. PyAOP is particularly effective for challenging couplings and can sometimes provide higher yields.[2][7]

  • Oxyma-based Reagents: COMU, an oxyma-based uronium salt, demonstrates high efficiency comparable to HATU and is a safer alternative to potentially explosive HOBt-based reagents.[2][7]

Q3: Can the side-chain amide of this compound cause side reactions?

Yes, while the azetidine ring itself is generally stable, the primary amide in the side chain can be susceptible to side reactions, particularly dehydration. Under harsh activation conditions, the carboxamide can be converted to a nitrile, a known issue for asparagine and glutamine residues.[5][8][9] This side reaction can be minimized by avoiding excessive activation times and using appropriate coupling reagents.

Q4: How can I monitor the progress of a coupling reaction with this compound?

Monitoring is critical to ensure the reaction goes to completion.[10] Common methods include:

  • Qualitative Colorimetric Tests: The Kaiser test (ninhydrin test) is widely used to detect free primary amines on the solid-phase support.[11] A negative result (yellow/brown beads) indicates a complete reaction. For secondary amines (like proline or N-substituted residues), the chloranil or isatin test is more appropriate.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis of a small, cleaved sample from the resin provides a quantitative assessment of the reaction progress.[12] By tracking the disappearance of the starting material peak and the appearance of the product peak, you can determine reaction completion and identify any major impurities.[12]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the coupling of this compound.

Problem / SymptomPossible Cause(s)Recommended Solution(s)
Low Coupling Yield (Positive Kaiser test after coupling)1. Insufficient Reagent Potency: Carbodiimide reagents (DCC, DIC) are often too weak for this sterically hindered residue.[2] 2. Steric Hindrance: The rigid azetidine ring slows down the reaction kinetics.[1] 3. Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites.[4]1. Switch to a Potent Coupling Reagent: Use an onium salt like HATU, HCTU, PyAOP, or COMU.[2][7] 2. Perform a "Double Coupling": After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.[2][11] 3. Increase Reaction Time/Temperature: Extend the coupling time (e.g., 2-4 hours or overnight).[1] Gentle heating (35-50°C) can also be effective, but must be used cautiously to avoid racemization.[1][13] 4. Optimize Solvent: Use N-methylpyrrolidone (NMP) instead of Dimethylformamide (DMF) for its superior solvating properties to disrupt aggregation.[1][14]
Presence of Deletion Sequences in MS (Mass spec shows peptide minus this compound)1. Incomplete Coupling: The previous coupling step failed to go to completion. 2. Premature Capping (if used): Capping was performed before the coupling was truly complete.1. Implement Double Coupling: As described above, this is the most direct way to drive the reaction to completion.[2] 2. Cap Unreacted Amines: After a double coupling, if a small number of amines remain unreacted (faintly positive Kaiser test), cap them with acetic anhydride to prevent the formation of deletion sequences in subsequent steps.[10]
Side Product Detected by Mass Spec (e.g., Mass loss of 18 Da from desired product)1. Side-Chain Dehydration: The carboxamide side chain may have been dehydrated to a nitrile. This is more likely with prolonged exposure to powerful activating agents.[8][9]1. Reduce Pre-activation Time: If pre-activating the amino acid, reduce the time before adding it to the resin to minimize over-activation.[15] 2. Avoid Excess Reagents: Use the recommended stoichiometry for coupling reagents (see table below).
Racemization (Diastereomeric impurities observed in HPLC)1. Over-activation: The carboxylic acid is too powerfully activated.[15] 2. Strong Base: Bases like DIPEA can promote epimerization.[7] 3. High Temperature: Prolonged heating increases the risk of racemization.[7]1. Use Racemization-Suppressing Additives: Ensure your coupling cocktail includes an additive like HOAt or Oxyma Pure, which are superior to HOBt.[7] Reagents like HATU and COMU already contain these moieties. 2. Use a Weaker Base: Consider using N-methylmorpholine (NMM) or collidine instead of DIPEA.[7] 3. Control Temperature: If using heat, optimize for the shortest time required to achieve complete coupling.
Table 1: Recommended Coupling Reagent Stoichiometry (Solid Phase)

Equivalents are relative to the resin loading capacity.

ReagentAmino Acid (eq.)Coupling Reagent (eq.)Base (e.g., DIPEA) (eq.)Notes
HATU 3 - 52.9 - 4.96 - 10Highly effective for hindered couplings. Pre-activation of 1-5 minutes is common.[1][2]
HCTU 3 - 52.9 - 4.96 - 10A very efficient and common alternative to HATU.
PyAOP 3 - 52.9 - 4.96 - 10Excellent for hindered couplings, particularly N-methylated residues.[9]
COMU 3 - 52.9 - 4.96 - 10High reactivity similar to HATU with improved safety and solubility profile.[7]

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-Azetidine-3-carboxamide using HATU

This protocol is recommended for ensuring complete incorporation of the sterically hindered this compound residue during Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide (confirmed by a positive Kaiser test), thoroughly wash the resin with DMF (5 x 1 min).

  • First Coupling Activation: In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis, dissolve Fmoc-Azetidine-3-carboxamide (4 eq., 0.4 mmol), HATU (3.9 eq., 0.39 mmol) in DMF. Add DIPEA (8 eq., 0.8 mmol) to the mixture and agitate for 1-5 minutes for pre-activation.[1]

  • First Coupling Reaction: Add the activated amino acid solution to the vessel containing the resin. Agitate the mixture at room temperature for 45-60 minutes.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min).

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. If the test is negative (beads are yellow/colorless), the coupling is complete. If the beads are blue or faint blue, proceed to the second coupling.[11]

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid and reagents. Allow the second coupling to proceed for another 45-60 minutes.

  • Final Wash: Drain the reaction solution and wash the resin extensively with DMF (5 x 1 min) to remove all excess reagents before proceeding to the next deprotection step.

Protocol 2: HPLC-MS Method for Reaction Monitoring

This protocol provides a general method for analyzing the progress of a coupling reaction.

  • Sample Preparation:

    • Take a small sample of resin (approx. 2-5 mg) from the reaction vessel.

    • Wash the resin sample thoroughly with DMF, followed by DCM, and dry it under a stream of nitrogen or in a vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water).

    • Add the cleavage cocktail to the dry resin sample and let it stand for 1-2 hours at room temperature.

    • Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve the crude peptide pellet in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • Chromatographic Conditions:

    • System: UHPLC or HPLC system coupled to a Mass Spectrometer (MS).

    • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% TFA in Water.[12]

    • Mobile Phase B: 0.1% TFA in Acetonitrile.[12]

    • Gradient: A typical scouting gradient is 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Detection: UV absorbance at 214 nm and 220 nm.[12]

    • MS Detection: ESI+ mode, scanning a relevant mass range to detect the starting peptide, the desired product, and potential side products.

  • Data Analysis: Integrate the peaks in the UV chromatogram. Compare the peak area of the starting material (uncoupled peptide) to the product (coupled peptide) to determine the extent of reaction. Use the MS data to confirm the identity of all major peaks.

Visualizations

Troubleshooting Workflow for Peptide Coupling

G start Start Coupling Reaction kaiser_test Perform Kaiser Test start->kaiser_test is_complete Test Negative? kaiser_test->is_complete double_couple Perform Second Coupling (Double Couple) is_complete->double_couple No proceed Proceed to Next Deprotection Step is_complete->proceed Yes kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 is_complete_2 Test Negative? kaiser_test_2->is_complete_2 cap_amines Cap Unreacted Amines (e.g., Acetic Anhydride) is_complete_2->cap_amines Faintly Positive troubleshoot Advanced Troubleshooting: - Change Solvent (NMP) - Increase Temperature - Use Microwave Synthesis is_complete_2->troubleshoot Strongly Positive is_complete_2->proceed Yes cap_amines->proceed

Caption: A workflow for troubleshooting incomplete peptide coupling reactions.

Peptide Coupling Reaction Pathway

G cluster_reactants Reactants cluster_activation Activation cluster_products Products & Side Products Peptide_Resin H₂N-Peptide-Resin Desired_Product Desired Coupled Peptide Peptide_Resin->Desired_Product Aze_COOH Fmoc-Aze(CONH₂)-COOH Active_Ester Activated Ester [Fmoc-Aze(CONH₂)-OAt] Aze_COOH->Active_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, Base) Coupling_Reagent->Active_Ester Active_Ester->Desired_Product Nucleophilic Attack Side_Product Side Product (e.g., Nitrile Formation) Active_Ester->Side_Product Over-activation Dehydration

Caption: The desired peptide coupling pathway and a potential side reaction.

References

Technical Support Center: Optimizing Reaction Conditions for Azetidine-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Azetidine-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges encountered during the synthesis of this important scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to obtain this compound?

A1: A prevalent and effective method involves a two-step process. The first step is the synthesis of an N-protected azetidine-3-carboxylic acid, with the tert-butoxycarbonyl (Boc) group being a common choice for protection. The second step is the amide coupling of the protected carboxylic acid with an ammonia source, followed by deprotection if necessary.

Q2: Why is N-protection of the azetidine ring necessary during the amide coupling reaction?

A2: The nitrogen atom of the azetidine ring is a nucleophile and can compete with the desired amine nucleophile (ammonia) during the amide coupling reaction. This can lead to side reactions such as dimerization or polymerization. The use of a protecting group like Boc temporarily masks the nucleophilicity of the azetidine nitrogen, ensuring that the amide bond forms exclusively at the C3-carboxylic acid position.[1]

Q3: Which amide coupling reagents are most effective for the synthesis of this compound?

A3: Several modern peptide coupling reagents are highly effective. Common choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used with an additive such as 1-Hydroxybenzotriazole (HOBt), and uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[2] The choice of reagent can depend on factors such as scale, cost, and the desired reaction conditions.

Q4: How can I monitor the progress of the amide coupling reaction?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.[3][4] A spot of the reaction mixture is compared to spots of the starting materials (N-Boc-azetidine-3-carboxylic acid). The disappearance of the starting carboxylic acid spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction. Staining with permanganate or p-anisaldehyde can help visualize the spots.[5]

Q5: What are the typical challenges in purifying this compound?

A5: this compound is a polar and potentially water-soluble compound, which can make purification challenging. Column chromatography on silica gel is a common method, but careful selection of the eluent system is crucial.[1] Due to its polarity, a mixture of a polar organic solvent (like methanol or ethanol) in a less polar solvent (like dichloromethane or ethyl acetate) is often required. In some cases, reversed-phase chromatography or recrystallization from a suitable solvent like acetonitrile might be effective alternatives.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inefficient activation of the carboxylic acid - Ensure the coupling reagent (e.g., EDC, HATU) is fresh and has been stored correctly. - For carbodiimide couplings, the addition of HOBt or HOAt can improve efficiency. - Consider using a more powerful coupling reagent like HATU for challenging couplings.[2]
Poor nucleophilicity of the ammonia source - If using an ammonium salt (e.g., ammonium chloride), ensure a suitable base (e.g., triethylamine, DIPEA) is used in stoichiometric amounts to liberate free ammonia in situ. - Anhydrous conditions are crucial when using gaseous ammonia.
Side reactions due to unprotected azetidine nitrogen - Confirm that the N-Boc protecting group is intact on the starting material. - If starting with unprotected azetidine-3-carboxylic acid, consider implementing a protection step prior to amide coupling.
Decomposition of the product - Azetidine rings can be susceptible to ring-opening under harsh acidic or basic conditions.[1] Maintain a neutral or mildly basic pH during the reaction and workup. - Avoid excessive heating, as this can promote side reactions.
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
Potential Cause Troubleshooting Steps
Unreacted starting material - Increase the reaction time or slightly increase the reaction temperature. - Add a small additional portion of the coupling reagent and ammonia source.
Formation of urea byproduct (from carbodiimide reagents) - The urea byproduct from DCC is largely insoluble and can be filtered off. - The urea from EDC is water-soluble and can be removed during an aqueous workup.[2]
Epimerization at C3 (if chiral starting material is used) - Use a coupling reagent known for low racemization rates, such as HATU.[2] - Perform the reaction at lower temperatures (e.g., 0 °C).
Ring-opening of the azetidine - As mentioned previously, avoid harsh pH conditions and high temperatures.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Steps
High polarity of the product - For column chromatography, use a more polar eluent system. A gradient elution starting with a lower polarity and gradually increasing it can be effective. A common system is a gradient of methanol in dichloromethane.[8] - Consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity for polar compounds.[9]
Product is highly water-soluble - After the reaction, concentrate the mixture under reduced pressure and attempt to precipitate the product by adding a non-polar solvent. - If an aqueous workup is necessary, saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product before extraction. - Lyophilization (freeze-drying) can be used to isolate the product from aqueous solutions.
Product co-elutes with impurities - Optimize the TLC conditions to achieve better separation between the product and impurities before scaling up to column chromatography.[10] Try different solvent systems and ratios. - Consider recrystallization from a suitable solvent system. For polar amides, solvents like ethanol, acetone, or acetonitrile can be effective.[7]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Azetidine-3-carboxamide

This protocol describes the synthesis starting from the commercially available N-Boc-azetidine-3-carboxylic acid using HATU as the coupling agent.

Materials:

  • N-Boc-azetidine-3-carboxylic acid

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ammonium chloride (NH₄Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add ammonium chloride (1.5 eq) to the solution.

  • In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC (e.g., 10% MeOH in DCM).

  • Once the starting material is consumed, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford N-Boc-Azetidine-3-carboxamide.

Protocol 2: Deprotection of N-Boc-Azetidine-3-carboxamide

Materials:

  • N-Boc-Azetidine-3-carboxamide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-Azetidine-3-carboxamide (1.0 eq) in DCM.

  • Add TFA (10-20 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a minimal amount of water and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with a polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification may be achieved by recrystallization or chromatography if necessary.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Start Dissolve Acid Dissolve N-Boc-Azetidine-3-carboxylic acid, DIPEA, and NH4Cl in DMF Start->Dissolve Acid Add HATU Add HATU solution at 0 °C Dissolve Acid->Add HATU React Stir at room temperature (2-4 hours) Add HATU->React Monitor Monitor by TLC React->Monitor Quench Dilute with EtOAc Monitor->Quench Reaction Complete Wash Wash with NaHCO3 and brine Quench->Wash Dry Dry over Na2SO4 and concentrate Wash->Dry Chromatography Column Chromatography (MeOH/DCM gradient) Dry->Chromatography Deprotection TFA in DCM Chromatography->Deprotection Final Product This compound Deprotection->Final Product hatu_mechanism Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (DIPEA) Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU Byproduct1 Tetramethylurea HATU->Byproduct1 Amide R-CONH₂ Active_Ester->Amide + NH₃ Byproduct2 HOAt Active_Ester->Byproduct2 Amine NH₃ troubleshooting_tree Start Low/No Product Check_Reagents Are reagents fresh and stored correctly? Start->Check_Reagents Check_Reagents->Yes1 Yes No1 Replace reagents Check_Reagents->No1 No Check_Conditions Are reaction conditions (temp, time) appropriate? Yes1->Check_Conditions Check_Conditions->Yes2 Yes No2 Optimize conditions Check_Conditions->No2 No Check_Stoichiometry Is stoichiometry of reagents correct? Yes2->Check_Stoichiometry Check_Stoichiometry->Yes3 Yes No3 Adjust stoichiometry Check_Stoichiometry->No3 No Consider_Side_Reactions Investigate potential side reactions Yes3->Consider_Side_Reactions

References

Technical Support Center: Synthesis of Azetidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Azetidine-3-carboxamide.

Troubleshooting Guides

Problem 1: Low Yield of this compound in Direct Amidation of Azetidine-3-carboxylic Acid

Symptoms:

  • Low isolated yield of the desired amide product.

  • Presence of unreacted starting material (azetidine-3-carboxylic acid).

  • Formation of significant amounts of byproducts.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Coupling Reagent Select a more appropriate coupling reagent. Common choices include carbodiimides like DCC or EDC, often used with additives like HOBt or HOAt to suppress side reactions and improve efficiency. For challenging couplings, consider phosphonium salts (e.g., PyBOP) or uranium salts (e.g., HBTU). Boron-based reagents like B(OCH2CF3)3 have also been shown to be effective for direct amidation.[1][2]
Side Reactions of Coupling Reagent With carbodiimides, the primary side product is the formation of an unreactive N-acylurea.[3][4] This can be minimized by the addition of HOBt or by using a pre-activated ester strategy. Another potential side reaction is the formation of a symmetric anhydride from two molecules of the carboxylic acid.
Suboptimal Reaction Conditions Optimize reaction temperature, time, and solvent. Amidation reactions are typically run at room temperature, but gentle heating may be required for less reactive substrates. Ensure the solvent is anhydrous, as water can hydrolyze activated intermediates. Common solvents include DMF, DCM, and acetonitrile.
Base Selection The choice of base is critical to neutralize the acid formed and to facilitate the coupling. Non-nucleophilic bases like DIPEA or NMM are commonly used. The amount of base should be carefully controlled to avoid racemization of the stereocenter if applicable.
Purification Losses This compound is a small, polar molecule, which can make purification challenging. Consider alternative purification techniques such as preparative HPLC or crystallization to minimize losses during column chromatography.

Experimental Protocol: Direct Amidation using EDC/HOBt

  • To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, prepare a solution of the amine (e.g., aqueous ammonia, 2.0 eq) and DIPEA (1.5 eq) in DMF.

  • Slowly add the amine solution to the activated acid mixture.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Remove the Boc protecting group using standard conditions (e.g., TFA in DCM) to obtain this compound.

Problem 2: Over-hydrolysis to Carboxylic Acid during Synthesis from Azetidine-3-carbonitrile

Symptoms:

  • Low or no yield of the desired this compound.

  • Presence of Azetidine-3-carboxylic acid as the major product.

  • Incomplete conversion of the starting nitrile.

Possible Causes and Solutions:

CauseRecommended Solution
Harsh Reaction Conditions The hydrolysis of a nitrile to a carboxylic acid is a common side reaction under both acidic and basic conditions. To favor the formation of the amide, milder reaction conditions are necessary.
Inappropriate Reagent for Partial Hydrolysis Strong acids or bases will readily hydrolyze the nitrile to the carboxylic acid. Consider using reagents known for controlled nitrile hydration.
Non-selective Hydrolysis Method The Radziszewski reaction (using hydrogen peroxide in a basic medium) is a classic method for converting nitriles to amides. However, the reaction conditions need to be carefully optimized to prevent over-hydrolysis.[5][6][7][8] Another approach is the use of enzymes (nitrile hydratases) for a highly selective conversion.

Experimental Protocol: Controlled Hydrolysis using Hydrogen Peroxide (Radziszewski Reaction)

  • Dissolve N-protected Azetidine-3-carbonitrile (1.0 eq) in a suitable solvent like ethanol or acetone.

  • Add a base, such as aqueous sodium hydroxide or potassium carbonate (e.g., 1 M solution, 1.1 eq).

  • Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% aqueous solution, 1.5 - 2.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature and monitor its progress carefully by TLC or LC-MS.

  • Once the starting material is consumed and before significant formation of the carboxylic acid is observed, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution).

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the crude product by column chromatography or crystallization.

  • Deprotect the azetidine nitrogen to yield the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound?

A1: The most common side reactions depend on the synthetic route.

  • Direct Amidation: Formation of N-acylurea byproduct when using carbodiimide coupling reagents, racemization of chiral centers, and formation of symmetric anhydrides.[3][4][9][10]

  • Nitrile Hydrolysis: Over-hydrolysis of the nitrile group to the corresponding carboxylic acid is the primary side reaction.

  • General: Due to the inherent ring strain of the azetidine ring, ring-opening can occur under harsh acidic or basic conditions, leading to the formation of linear amine byproducts.

Q2: How can I minimize the formation of the N-acylurea byproduct in a carbodiimide-mediated coupling?

A2: The formation of the N-acylurea byproduct can be minimized by:

  • Adding a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.[4]

  • Using a pre-activation strategy where the carboxylic acid is allowed to react with the coupling agent and additive before the amine is introduced.

  • Optimizing the reaction temperature; lower temperatures generally favor the desired reaction pathway.

Q3: Is the azetidine ring stable during the synthesis and purification?

A3: The azetidine ring is a strained four-membered ring and can be susceptible to ring-opening under certain conditions. Strong acidic conditions, particularly at elevated temperatures, can lead to cleavage of the C-N bonds. Care should be taken during deprotection steps (e.g., removal of a Boc group with TFA) to use the mildest conditions possible and to keep the reaction time to a minimum. Purification by column chromatography on silica gel is generally acceptable, but prolonged exposure to acidic media should be avoided.

Q4: What are the best practices for purifying this compound?

A4: this compound is a small, polar molecule. For purification:

  • Column Chromatography: Use a polar stationary phase like silica gel with a relatively polar mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Methanol mixtures). The addition of a small amount of a basic modifier like triethylamine to the eluent can sometimes improve peak shape and recovery for amines.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective method for purification and can remove soluble impurities.

  • Preparative HPLC: For high purity requirements, reverse-phase preparative HPLC is a powerful technique.

Visualizations

Reaction_Pathway_Amidation A Azetidine-3-carboxylic Acid C Activated Intermediate (O-Acylisourea or Active Ester) A->C Activation B Coupling Reagent (e.g., EDC/HOBt) B->C E This compound C->E Amination F Byproducts (Urea, etc.) C->F Side Reactions D Amine Source (e.g., NH3) D->E

Caption: Direct Amidation Pathway for this compound Synthesis.

Reaction_Pathway_Hydrolysis A Azetidine-3-carbonitrile C This compound A->C Partial Hydrolysis B Controlled Hydrolysis (e.g., H2O2, base) B->C D Azetidine-3-carboxylic Acid (Over-hydrolysis byproduct) C->D Further Hydrolysis

Caption: Controlled Hydrolysis Pathway for this compound Synthesis.

Troubleshooting_Low_Yield_Amidation Start Low Yield in Direct Amidation Q1 Check for unreacted starting acid Start->Q1 A1_Yes Inefficient Activation Q1->A1_Yes Yes A1_No Check for Byproducts Q1->A1_No No Sol1 - Change coupling reagent - Increase reagent equivalents - Check reagent quality A1_Yes->Sol1 Q2 Major byproduct observed? A1_No->Q2 A2_Yes Identify Byproduct Q2->A2_Yes Yes A2_No Review Reaction Conditions & Purification Q2->A2_No No Sol2 If N-acylurea: - Add HOBt/HOAt If anhydride: - Control stoichiometry A2_Yes->Sol2 Sol3 - Optimize temperature/time - Ensure anhydrous conditions - Change solvent A2_No->Sol3 Sol4 - Use alternative purification (Crystallization, Prep-HPLC) A2_No->Sol4

Caption: Troubleshooting Logic for Low Yield in Direct Amidation.

References

Improving the regioselectivity of "Azetidine-3-carboxamide" functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the regioselective functionalization of "Azetidine-3-carboxamide" and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites for functionalization on this compound, and how can I control regioselectivity?

A1: this compound offers three primary sites for functionalization: the azetidine nitrogen (N1), the carbon atoms of the azetidine ring (C2, C3, C4), and the carboxamide group. Controlling regioselectivity is a key challenge.

  • N1-Functionalization: The secondary amine is nucleophilic and readily undergoes alkylation, acylation, sulfonylation, and arylation.[1][2] To achieve selective N1-functionalization, the carboxamide group generally does not interfere. However, protecting groups on the nitrogen, such as Boc or Cbz, are often employed to prevent N-functionalization when targeting other positions.[2][3]

  • C-H Functionalization: Directing groups are often necessary to achieve regioselective C-H functionalization of the azetidine ring.[4][5] For instance, a picolinamide directing group can facilitate palladium-catalyzed C-H arylation.[6] The choice of directing group and catalyst system is crucial for controlling which C-H bond is activated.

  • Carboxamide Functionalization: The carboxamide can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups. Alternatively, the amide N-H bond can be functionalized, though this is less common than N1-functionalization of the azetidine ring.

Q2: Which protecting groups are most suitable for the azetidine nitrogen, and what are the recommended deprotection strategies?

A2: The choice of protecting group for the azetidine nitrogen is critical for multi-step syntheses. The most common protecting groups are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[2][3]

  • Boc (tert-butoxycarbonyl): This is a widely used protecting group that is stable to a variety of reaction conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[3][7]

  • Cbz (benzyloxycarbonyl): The Cbz group is stable to acidic and some basic conditions. It is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is an orthogonal deprotection strategy to the acid-labile Boc group.[2] This allows for selective deprotection of either the N1 position or other protected functional groups in the molecule.[2][8]

An orthogonal protecting group strategy, for example using both Boc and Cbz groups on different nitrogen atoms in a molecule, allows for the selective removal of one group while the other remains intact.[7][9]

Q3: My azetidine derivative is unstable during purification. What are the likely causes and solutions?

A3: The instability of azetidine derivatives can often be attributed to the inherent ring strain of the four-membered ring, making them susceptible to ring-opening reactions, particularly under acidic or basic conditions.[10][11]

  • Acidic Conditions: If you are using silica gel for column chromatography, its slightly acidic nature can cause degradation or epimerization of sensitive azetidine derivatives.[12] To mitigate this, you can use neutralized silica gel (pre-treated with a base like triethylamine) or switch to a different stationary phase such as alumina (neutral or basic).[12]

  • Basic Conditions: Strong bases can also promote ring-opening or other side reactions. Careful control of pH during work-up and purification is essential.

  • Temperature: Azetidines can be thermally labile. It is advisable to perform purification at room temperature or below if possible.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

Guide 1: Poor Regioselectivity in N1 vs. C-H Functionalization
Problem Potential Causes Solutions
Mixture of N1 and C-H functionalized products Insufficient protection of the N1 position during a C-H functionalization reaction.Ensure complete protection of the azetidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before attempting C-H functionalization. Monitor the protection step by TLC or LC-MS to confirm full conversion.
The chosen directing group for C-H functionalization is not effective or is sterically hindered.Screen different directing groups. For example, picolinamide has been shown to be effective for directing C-H arylation of related cyclic amines.[6]
Reaction conditions (catalyst, ligand, base, solvent) are not optimal for the desired regioselectivity.Optimize the reaction conditions. For palladium-catalyzed C-H functionalization, the choice of ligand and base can significantly influence the regioselectivity.
Guide 2: Low Yields in N-Arylation of this compound
Problem Potential Causes Solutions
Low conversion to the N-arylated product Inefficient catalyst system for the Buchwald-Hartwig or Ullmann-type coupling.Screen different palladium or copper catalysts and ligands. For instance, palladium catalysts with bulky electron-rich phosphine ligands are often effective for N-arylation.[13][14][15]
The aryl halide is not reactive enough (e.g., aryl chlorides).Switch to a more reactive aryl halide (bromide or iodide). Alternatively, use a catalyst system specifically designed for activating aryl chlorides.
The base is not optimal for the reaction.Screen different bases such as NaOt-Bu, K₂CO₃, or Cs₂CO₃. The choice of base can be critical for the efficiency of the catalytic cycle.
Ring-opening of the azetidine under the reaction conditions.Use milder reaction conditions (lower temperature, shorter reaction time). Some catalyst systems are active at lower temperatures.
Guide 3: Epimerization at C3 during Functionalization
Problem Potential Causes Solutions
Loss of stereochemical integrity at the C3 position Use of a strong base that can deprotonate the C3 position, leading to racemization.Use a non-nucleophilic, sterically hindered base. The choice of base is critical to avoid epimerization.[12]
The reaction temperature is too high, allowing for equilibration to the thermodynamically more stable epimer.Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetically controlled product.[12]
Purification on acidic silica gel.Use neutralized silica gel or an alternative stationary phase like alumina for chromatography.[12]

Experimental Protocols

Protocol 1: N-Arylation of N-Boc-Azetidine-3-carboxamide (Buchwald-Hartwig Cross-Coupling)

This protocol describes a general procedure for the palladium-catalyzed N-arylation of a protected azetidine.

Materials:

  • N-Boc-Azetidine-3-carboxamide

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried reaction tube, add N-Boc-Azetidine-3-carboxamide (1.2 equiv.), aryl bromide (1.0 equiv.), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and anhydrous 1,4-dioxane (e.g., 4:1 mixture) via syringe.

  • Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 65-100 °C) with stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: C-H Arylation of an N-Protected Azetidine using a Directing Group

This protocol provides a general method for the regioselective C-H arylation of an azetidine derivative bearing a directing group.

Materials:

  • N-(picolinoyl)azetidine derivative

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) bromide (CuBr₂)

  • Cesium acetate (CsOAc)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the N-(picolinoyl)azetidine derivative (1.0 equiv.), aryl iodide (1.5 equiv.), Pd(OAc)₂ (10 mol%), CuBr₂ (1.5 equiv.), and CsOAc (2.0 equiv.) in a reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture to the desired temperature (e.g., 100-120 °C) for 24-48 hours.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and quench with an aqueous solution (e.g., saturated aqueous ammonium chloride).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to isolate the arylated product.

Visualizations

Diagram 1: Regioselective Functionalization Workflow

G cluster_start Starting Material cluster_n_func N1-Functionalization cluster_c_func C-H Functionalization cluster_amide_func Carboxamide Modification start This compound n_prot Protect N1 (e.g., Boc, Cbz) start->n_prot n_func N-Alkylation / N-Arylation start->n_func Direct Functionalization hydrolysis Hydrolysis to Carboxylic Acid start->hydrolysis add_dg Introduce Directing Group (e.g., Picolinamide) n_prot->add_dg c_h_func C-H Activation/Functionalization (e.g., Pd-catalyzed arylation) add_dg->c_h_func remove_dg Remove Directing Group c_h_func->remove_dg further_func Further Derivatization hydrolysis->further_func

Caption: Workflow for regioselective functionalization of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in N-Arylation

G start Low Yield in N-Arylation check_catalyst Is the catalyst/ligand system optimal? start->check_catalyst check_base Is the base appropriate? check_catalyst->check_base Yes optimize_catalyst Screen different Pd/Cu catalysts and ligands. check_catalyst->optimize_catalyst No check_halide Is the aryl halide reactive enough? check_base->check_halide Yes optimize_base Test alternative bases (e.g., NaOt-Bu, Cs₂CO₃). check_base->optimize_base No check_conditions Are reaction conditions too harsh? check_halide->check_conditions Yes change_halide Use aryl bromide/iodide or a more active catalyst system. check_halide->change_halide No adjust_conditions Lower temperature, shorten reaction time. check_conditions->adjust_conditions Yes

Caption: Troubleshooting flowchart for low-yield N-arylation reactions.

Diagram 3: Azetidine Derivatives in Signaling Pathways (Example)

G cluster_pathway STAT3 Signaling Pathway cytokine Cytokine receptor Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 (dimer) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus translocates to gene_transcription Gene Transcription nucleus->gene_transcription initiates azetidine_inhibitor Azetidine-based STAT3 Inhibitor azetidine_inhibitor->p_stat3 inhibits dimerization/translocation

Caption: Example of an azetidine derivative inhibiting the STAT3 signaling pathway.

References

Technical Support Center: Enhancing the Biological Activity of Azetidine-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with azetidine-3-carboxamide derivatives. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and biological evaluation.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower biological activity with our this compound series compared to structurally similar azetidine-2-carboxamide analogs. Why might this be the case?

A1: This is a documented phenomenon in some target classes. For instance, in the development of STAT3 inhibitors, changing the core from an (R)-azetidine-2-carboxamide to an this compound resulted in a significant loss of activity.[1][2] This suggests that the spatial orientation of the carboxamide group and its substituents relative to the azetidine ring is critical for binding to the target protein. The specific stereochemistry and substitution pattern at the 2-position may be essential for optimal interaction with the binding pocket, which is not replicated by substitution at the 3-position.

Q2: What are the primary challenges associated with the synthesis of azetidine derivatives?

A2: The main difficulty stems from the inherent ring strain of the four-membered azetidine ring.[3][4] This strain makes the ring susceptible to opening under harsh reaction conditions (e.g., strong acids or nucleophiles), leading to low yields and the formation of side products.[3] Consequently, careful optimization of reaction conditions and the use of appropriate protecting groups are crucial for successful synthesis.[3][4]

Q3: How can we improve the cellular permeability and potency of our azetidine-carboxamide derivatives?

A3: Low cellular activity can often be attributed to poor membrane permeability, especially for compounds with charged groups like carboxylic acids. A common strategy is to convert the acid into an ester (e.g., a methyl ester) or a lactone, effectively creating a prodrug that can be hydrolyzed back to the active acid form inside the cell.[1][2] While this may slightly decrease the in vitro potency in cell-free assays, it can significantly enhance activity in cell-based assays.[1][2]

Q4: What are the best practices for purifying and storing azetidine compounds?

A4: Column chromatography on silica gel is a standard purification method.[4] However, due to the basic nature of the azetidine nitrogen, products can sometimes streak or decompose on acidic silica. It is advisable to neutralize the stationary phase by washing it with a solvent mixture containing a small amount of a base like triethylamine before loading the sample.[3] For storage, it is generally recommended to store azetidine derivatives at low temperatures (e.g., 4°C) and protected from light, especially if their stability profile is unknown.[3]

Q5: Besides enzyme inhibition, what other biological applications do azetidine derivatives have?

A5: Azetidine derivatives are versatile scaffolds with a wide range of biological activities. They have been investigated as inhibitors of monoacylglycerol lipase (MAGL)[5], fatty acid amide hydrolase (FAAH)[6], and as modulators of G-protein coupled receptors (GPCRs), including dopamine antagonists.[7][8] The constrained ring system is also used in peptidomimetics to induce specific conformations and improve proteolytic stability.[9][10]

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments.

Synthesis & Purification
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield During Synthesis 1. Ring-opening of the azetidine precursor due to harsh conditions.[3] 2. Impure or wet starting materials or solvents. 3. Inefficient cyclization reaction.1. Use a stable protecting group for the azetidine nitrogen, such as tert-butoxycarbonyl (Boc).[3][4] 2. Ensure all reagents and solvents are pure and anhydrous. 3. Optimize reaction temperature and time; microwave irradiation can sometimes improve yields.[3]
Formation of Multiple Side Products 1. Polymerization of starting materials or product.[3] 2. Competing elimination or substitution reactions.[3] 3. Ring-opening by nucleophiles or acidic workup conditions.[3]1. Employ milder bases or catalysts to prevent degradation.[3] 2. Maintain a lower reaction temperature to improve selectivity. 3. During workup, carefully control the pH. If isolating a free base, basify the aqueous layer to a high pH (>12) just before extraction.[3]
Difficulty Isolating the Final Product 1. The product salt is highly water-soluble.[3] 2. The product is decomposing on the chromatography column.1. After basifying the aqueous layer, extract multiple times with an appropriate organic solvent. For highly water-soluble amines, a continuous liquid-liquid extractor may be necessary.[3] 2. Use a neutralized stationary phase (e.g., silica pre-treated with triethylamine) for column chromatography.[3]
Biological Assays
ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent or Non-Reproducible Assay Results 1. Compound impurity or degradation.[11] 2. The compound is a "nuisance compound" that interferes with the assay technology.[12][13] 3. Compound precipitation in assay buffer.1. Verify the purity and identity of each batch using LC-MS and NMR.[11] 2. Check for Colloidal Aggregation: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. If the inhibitory activity disappears, it was likely due to aggregation.[13] 3. Check for Fluorescence Interference: Measure the compound's intrinsic fluorescence at the assay's excitation/emission wavelengths.[12] 4. Determine the compound's solubility in the final assay buffer.
High Activity in Biochemical Assays but No Activity in Cellular Assays 1. Poor cell membrane permeability.[1][2] 2. Rapid metabolism or efflux from the cell.1. Synthesize prodrugs, such as methyl esters, to mask charged groups and improve permeability.[1][2] 2. Co-administer with known efflux pump inhibitors to probe for active transport out of the cell.
Unexpected Cellular Phenotype Observed 1. Off-target effects of the compound.[11] 2. A biologically active impurity from the synthesis.[11]1. Establish a clear dose-response curve for the observed phenotype.[11] 2. Test a structurally related but inactive analog (if available) to see if the phenotype persists. 3. Re-purify the compound to ensure all minor impurities are removed and re-test.

Experimental Protocols & Methodologies

Protocol 1: General Synthesis of N-substituted Azetidine-3-carboxamides

This protocol is a generalized procedure for the key cyclization step.

  • Schiff Base Formation: Condense the desired primary amine or hydrazide with a substituted aldehyde to form the corresponding imine (Schiff base). Monitor the reaction by TLC until the starting material is consumed.

  • Cycloaddition Reaction: Dissolve the Schiff base (1 equivalent) in a dry, inert solvent such as 1,4-dioxane.[14]

  • Add triethylamine (1.1 equivalents) to the solution with constant stirring.[14]

  • Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise.[14]

  • After the addition is complete, allow the reaction to warm to room temperature, then reflux for 4-6 hours, monitoring progress by TLC.[14]

  • Workup and Purification: Cool the reaction mixture to room temperature and filter to remove triethylamine hydrochloride salt.[14] The filtrate can be concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography on silica gel.[14][15]

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

This assay measures the ability of a compound to inhibit the binding of the STAT3 transcription factor to its DNA consensus sequence.[1][2]

  • Prepare Nuclear Extracts: Isolate nuclear extracts from a cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells or NIH3T3/v-Src fibroblasts).[1][2]

  • Compound Incubation: In a microcentrifuge tube, pre-incubate a fixed amount of nuclear extract protein with increasing concentrations of the azetidine derivative (or DMSO as a vehicle control) for 30 minutes at room temperature.[1][2]

  • DNA Binding Reaction: Add a radiolabeled double-stranded oligonucleotide probe containing the high-affinity STAT3 binding site (hSIE probe) to the mixture.[1][2] Incubate for an additional 20-30 minutes to allow for protein-DNA binding.

  • Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis to separate protein-DNA complexes from the free probe.

  • Visualization and Quantification: Dry the gel and expose it to a phosphor screen or X-ray film. The band corresponding to the STAT3:DNA complex is quantified using densitometry software (e.g., ImageJ).[1][2]

  • Data Analysis: Plot the percentage of STAT3:DNA complex relative to the DMSO control against the compound concentration to determine the IC50 value.

Data Summary

The following tables summarize the biological activity of representative azetidine derivatives from Structure-Activity Relationship (SAR) studies.

Table 1: In Vitro STAT3 DNA-Binding Inhibition (EMSA) (Data extracted from studies on azetidine-2-carboxamide analogs, illustrating potency benchmarks)

Compound IDDescriptionSTAT3 IC50 (µM)STAT1 IC50 (µM)STAT5 IC50 (µM)
5a (R)-Azetidine-2-carboxamide0.5212.09.3
5b (S)-Azetidine-2-carboxamide2.22--
5c This compound AnalogInactive--
5o Optimized Salicylate Analog0.38>20>20
8i Benzohydroxamic Acid Analog0.34--
Data sourced from references[1][2].

Table 2: Cellular Activity Against Breast Cancer Cell Lines

Compound IDDescriptionMDA-MB-231 EC50 (µM) (STAT3-addicted)MCF-7 EC50 (µM) (STAT3-independent)
7e Ester Prodrug1.9-
7g Lactone Prodrug0.9-
8q Salicylamide Analog-3.8
9k Benzo-fused N-heterocycle1.2-
Data sourced from references[1][2].

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation A 1. Schiff Base Formation (Amine/Hydrazide + Aldehyde) B 2. Cycloaddition (Schiff Base + Chloroacetyl Chloride + Et3N) A->B C 3. Workup & Purification (Filtration, Chromatography) B->C D 4. In Vitro Assay (e.g., EMSA for Target Inhibition) C->D Pure Compound E 5. Cellular Assay (e.g., Viability in Cancer Cells) D->E

Caption: A generalized experimental workflow for the synthesis and evaluation of azetidine derivatives.

stat3_pathway cluster_nucleus Nucleus cytokine Cytokine / Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak activates stat3_inactive STAT3 jak->stat3_inactive phosphorylates stat3_p p-STAT3 stat3_inactive->stat3_p dimer p-STAT3 Dimer stat3_p->dimer dimerizes nucleus Nucleus dimer->nucleus dna DNA transcription Gene Transcription (Proliferation, Survival) dna->transcription initiates inhibitor Azetidine Derivative inhibitor->dimer Inhibits DNA Binding dimer_n p-STAT3 Dimer dimer_n->dna binds

Caption: The STAT3 signaling pathway and the inhibitory action of azetidine derivatives.

troubleshooting_workflow start Inconsistent Bio-Assay Results? check_purity Verify Compound Purity (LC-MS, NMR) start->check_purity is_pure Is it >95% Pure? check_purity->is_pure check_aggregation Test for Aggregation (Add 0.01% Triton X-100) is_pure->check_aggregation Yes repurify Action: Re-purify or Re-synthesize Compound is_pure->repurify No is_aggregator Activity Disappears? check_aggregation->is_aggregator nuisance Conclusion: Nuisance Compound (Colloidal Aggregator) is_aggregator->nuisance Yes not_nuisance Problem is Not Aggregation is_aggregator->not_nuisance No check_permeability Low Cellular Activity? prodrug Action: Synthesize Prodrug (e.g., Ester) to Improve Permeability check_permeability->prodrug Yes root_cause_found Root Cause Identified check_permeability->root_cause_found No not_nuisance->check_permeability

Caption: A decision tree for troubleshooting inconsistent results in biological assays.

References

Addressing solubility issues of "Azetidine-3-carboxamide" in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with "Azetidine-3-carboxamide" during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

While specific quantitative solubility data for this compound in various buffers is not extensively published, the azetidine scaffold suggests it is a polar compound.[1] Generally, azetidine and its derivatives are soluble in polar organic solvents such as DMSO and ethanol, and they exhibit some degree of water solubility.[1] The presence of a basic azetidine nitrogen means its solubility is likely pH-dependent.[2][3] The hydrochloride salt of this compound is commercially available, indicating that its solubility in aqueous solutions can be enhanced at a lower pH.[4]

Q2: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous assay buffer. What can I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common challenge for many small molecules. This occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. Here are several troubleshooting steps you can take:

  • Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of the compound in your assay.[2]

  • Perform Stepwise Dilutions: Instead of adding the concentrated DMSO stock directly to the final volume of your aqueous buffer, perform one or more intermediate dilutions in the assay medium.[2] This gradual decrease in solvent concentration can help maintain the compound's solubility.

  • Adjust the pH: Since the azetidine group is basic, lowering the pH of your buffer may increase the solubility of this compound by promoting the formation of its more soluble protonated salt form.[2][3] It is crucial to first verify that the pH change does not adversely affect your assay performance or cell viability.

  • Use Co-solvents: Consider introducing a co-solvent in your final assay medium. Common co-solvents include polyethylene glycol 400 (PEG400) or ethanol.[2] Always run a vehicle control experiment to ensure the co-solvent itself does not interfere with your experimental results.

  • Gentle Heating or Sonication: Brief, gentle warming (e.g., to 37°C) or sonication can help dissolve the compound.[2] However, use these methods with caution, as excessive heat or prolonged sonication may degrade the compound.

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity.[2] It is always best practice to include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments.

Q4: Is this compound expected to be stable in aqueous solutions?

This compound is expected to be reasonably stable under normal storage conditions in aqueous solutions.[1] However, the four-membered azetidine ring can be susceptible to ring-opening, particularly under strongly acidic conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Precipitation upon dilution of DMSO stock in aqueous buffer The compound's aqueous solubility is exceeded.1. Lower the final concentration of the compound.2. Perform serial dilutions.3. Adjust the pH of the aqueous buffer (lower pH may improve solubility).4. Consider using a co-solvent like PEG400.
Compound is initially soluble but precipitates over time The compound may be forming a supersaturated and unstable solution.1. Prepare fresh solutions immediately before each experiment.2. Try gentle sonication after preparation to improve dissolution and stability.
Inconsistent results between experiments Variability in the concentration of the soluble compound.1. Standardize the protocol for solution preparation (solvent, temperature, mixing time).2. Visually inspect for any signs of precipitation before use.

Data Presentation

Table 1: General Solubility of Azetidine Compounds in Common Solvents

SolventSolubilityNotes
DMSO Generally highRecommended for preparing high-concentration stock solutions.[2]
Ethanol Generally solubleCan be used as a co-solvent.[3]
Water Varies; often slightly soluble to solubleSolubility is pH-dependent.[1][3]
PBS (Phosphate-Buffered Saline) Expected to be slightly soluble; pH-dependentNo specific data for this compound is readily available.
DMEM (Dulbecco's Modified Eagle Medium) Expected to be slightly soluble; pH-dependentNo specific data for this compound is readily available.

Table 2: Template for Determining the Kinetic Solubility of this compound

Buffer System (e.g., PBS, pH 7.4)Final Compound Concentration (µM)Final DMSO Concentration (%)Observation (Clear/Precipitate)
10.1
50.1
100.1
250.1
500.1
1000.1

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (powder)

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Accurately weigh the required amount of this compound. For a 10 mM stock solution, you will need 1.0011 mg per 1 mL of DMSO (Molecular Weight: 100.11 g/mol ).

    • Add the appropriate volume of DMSO to the vial containing the compound.

    • Vortex the solution until the compound is completely dissolved. If necessary, gently warm the solution or sonicate for a few minutes.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Serial Dilution for Cell-Based Assays

This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock, with a final DMSO concentration of 0.1%.

  • Materials:

    • 10 mM this compound in DMSO (from Protocol 1)

    • Sterile assay medium (e.g., DMEM with supplements)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Intermediate Dilution (100x): Add 2 µL of the 10 mM DMSO stock solution to 198 µL of sterile assay medium. This results in a 100 µM intermediate solution with 1% DMSO. Vortex gently to mix.

    • Final Working Solution (10x): Add 100 µL of the 100 µM intermediate solution to 900 µL of the assay medium. This yields a final 1 mL working solution with a compound concentration of 10 µM and a final DMSO concentration of 0.1%.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Solubility Issues start Compound Precipitates in Assay q1 Is the final concentration essential? start->q1 a1_yes Proceed to other strategies q1->a1_yes Yes a1_no Lower Final Concentration q1->a1_no No q2 Is pH adjustment compatible with the assay? a1_yes->q2 end Solubility Issue Resolved a1_no->end a2_yes Adjust pH (e.g., lower pH) q2->a2_yes Yes a2_no Consider co-solvents q2->a2_no No a2_yes->end q3 Is a co-solvent compatible with the assay? a2_no->q3 a3_yes Use Co-solvent (e.g., PEG400) q3->a3_yes Yes a3_no Optimize dilution method q3->a3_no No a3_yes->end a4 Perform Stepwise Dilutions a3_no->a4 a4->end

Caption: Troubleshooting workflow for addressing precipitation of this compound in assays.

G cluster_workflow General Experimental Workflow for Cell-Based Assays prep_stock Prepare 10 mM Stock in DMSO intermediate_dilution Intermediate Dilution (e.g., 100 µM in Assay Medium) prep_stock->intermediate_dilution final_dilution Final Dilution in Assay Plate intermediate_dilution->final_dilution incubation Incubate Cells with Compound final_dilution->incubation cell_seeding Seed Cells in Assay Plate cell_seeding->final_dilution assay_readout Perform Assay Readout (e.g., Viability, Reporter Gene) incubation->assay_readout G cluster_pathway Hypothetical Target Engagement and Downstream Signaling compound This compound target Putative Target (e.g., Kinase, Transporter) compound->target Binds/Inhibits signaling_cascade Signaling Cascade target->signaling_cascade cellular_response Cellular Response (e.g., Proliferation, Apoptosis) signaling_cascade->cellular_response note Note: The biological target and mechanism of action for This compound are not well-established. This diagram represents a generalized pathway for research purposes.

References

"Azetidine-3-carboxamide" scale-up synthesis challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azetidine-3-carboxamide Scale-Up Synthesis

Welcome to the technical support center for the scale-up synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its primary scale-up challenges?

A1: The most prevalent route involves the formation of an azetidine-3-carboxylic acid derivative followed by amidation. The primary scale-up challenges are associated with the initial formation of the strained 4-membered azetidine ring.[1][2] Key issues include:

  • Low Yields: The high activation energy and ring strain of the azetidine ring can lead to low product yields.[1]

  • Side Reactions: Competing reactions, such as the formation of more stable 5- or 6-membered rings (pyrrolidines/piperidines) or intermolecular polymerization, are common.[3]

  • Hazardous Reagents: Some lab-scale syntheses use reagents that are not ideal for large-scale production due to safety, cost, or waste concerns.

  • Purification: The high polarity of the final product and its precursors can complicate isolation and purification on a large scale.

Q2: How does the choice of starting material impact the overall process efficiency and cost?

A2: The starting material is a critical factor in process economics and feasibility. Common precursors include derivatives of 1,3-propanediols, β-amino alcohols, or epoxides.[4][5][6] An ideal starting material for scale-up should be commercially available in bulk, inexpensive, and require a minimal number of high-yielding steps to convert to the final product. Routes starting from complex, chiral precursors may be suitable for discovery but often require significant process development for manufacturing.

Q3: What are the stability concerns for this compound and its intermediates?

A3: The primary stability concern is the potential for ring-opening of the strained azetidine ring.[7] This can be initiated by strong acids or nucleophiles. During synthesis, intermediates with good leaving groups (e.g., mesylates, tosylates) must be handled carefully to prevent premature decomposition or unwanted side reactions. The final product is generally stable under standard storage conditions, but its stability profile under various pH and temperature conditions should be thoroughly evaluated.

Troubleshooting Guide

Issue 1: Low Yield During Azetidine Ring Formation (Intramolecular Cyclization)
  • Symptoms: In-process controls (LC-MS, TLC) show a large amount of unreacted starting material, significant formation of polymeric baseline material, or the presence of a major byproduct corresponding to a larger ring system (e.g., pyrrolidine).[1][3]

  • Root Causes & Solutions:

Potential Cause Recommended Solution
Poor Leaving Group If cyclizing from a γ-amino alcohol, ensure the hydroxyl group is converted to a highly reactive leaving group like a tosylate (Ts), mesylate (Ms), or triflate (Tf).[3]
Intermolecular Side Reactions Use high-dilution conditions. This involves the slow addition of the substrate to a heated solution of the base to keep the instantaneous concentration of the substrate low, favoring intramolecular cyclization.[3]
Incorrect Base/Solvent Screen a panel of non-nucleophilic bases (e.g., NaH, K₂CO₃, DBU) and solvents. The choice is critical to deprotonate the amine without competing in the substitution reaction.[3]
Formation of Stable Byproducts Lowering the reaction temperature may favor the kinetically controlled formation of the 4-membered azetidine ring over the thermodynamically favored 5-membered pyrrolidine ring.[1]
Issue 2: Incomplete Reaction or Stalling During Amidation Step
  • Symptoms: The reaction from azetidine-3-carboxylic acid (or its ester) to the carboxamide fails to proceed to completion, even after extended reaction times.

  • Root Causes & Solutions:

Potential Cause Recommended Solution
Poor Activation of Carboxylic Acid Standard peptide coupling reagents (e.g., HOBt/EDC) are effective but can be expensive at scale. Consider classical methods like conversion to an acyl chloride, or using more cost-effective activators.[8][9] Boron-based reagents like B(OCH₂CF₃)₃ have also proven effective.[10]
Poor Solubility The zwitterionic nature of azetidine-3-carboxylic acid can lead to poor solubility in common organic solvents. Screen for suitable solvent systems or consider using an ester derivative (e.g., methyl or ethyl ester) which often has better solubility.
Ammonia Source and Delivery For the final amidation, using a solution of ammonia in an organic solvent (e.g., ammonia in methanol) or bubbling ammonia gas through the reactor at a controlled temperature and pressure is often more effective than using aqueous ammonium hydroxide.
Issue 3: Difficulty with Product Purification and Isolation
  • Symptoms: The final product, this compound, is difficult to crystallize and remains in the aqueous phase during extraction due to its high polarity. Column chromatography is not feasible for large quantities.

  • Root Causes & Solutions:

Potential Cause Recommended Solution
High Polarity / Water Solubility Avoid aqueous workups where possible. If an aqueous workup is necessary, use continuous liquid-liquid extraction to efficiently extract the product into an organic phase. Alternatively, consider salt formation and precipitation/crystallization.
Residual Salts If the product is isolated by removing solvent, residual inorganic salts from the reaction can contaminate the product. Develop a crystallization process that selectively precipitates the desired product, leaving salts behind in the mother liquor.
Chromatographic Purification is Impractical Develop a robust crystallization method. This may involve screening various solvent/anti-solvent systems. Protecting the azetidine nitrogen with a Boc group can decrease polarity, facilitating purification, followed by a final deprotection step.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of N-Boc-Azetidine-3-carboxylic Acid

This protocol is a representative example for the key cyclization step.

  • Preparation of Precursor: Start from commercially available N-Boc-serinol. Convert the primary alcohol to a mesylate by reacting with methanesulfonyl chloride (1.1 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C.

  • Cyclization:

    • To a reactor charged with tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise.

    • Slowly add a solution of the N-Boc-serinol mesylate in THF to the NaH suspension over 4-6 hours to maintain a low substrate concentration (high dilution).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Adjust the pH to ~3 with 1M HCl.

    • Extract the product into ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-azetidine-3-carboxylic acid.

Protocol 2: Amidation to this compound
  • Esterification: Dissolve the N-Boc-azetidine-3-carboxylic acid in methanol and add a catalytic amount of sulfuric acid. Reflux for 4 hours. Neutralize with sodium bicarbonate and extract the methyl ester.

  • Amidation:

    • Charge a pressure-rated reactor with a 7M solution of ammonia in methanol.

    • Add the N-Boc-azetidine-3-carboxylate methyl ester.

    • Seal the reactor and heat to 60-70 °C for 24 hours. Monitor pressure and reaction progress by LC-MS.

  • Deprotection and Isolation:

    • Cool the reactor and concentrate the mixture under vacuum.

    • Dissolve the resulting crude N-Boc-azetidine-3-carboxamide in a minimal amount of an appropriate solvent (e.g., dioxane or DCM).

    • Add a solution of HCl (e.g., 4M in dioxane) and stir at room temperature until the Boc group is fully cleaved.

    • The product, this compound hydrochloride, will often precipitate and can be collected by filtration, washed with a cold solvent like diethyl ether, and dried.

Visualizations

Synthesis_Workflow cluster_0 Precursor Preparation cluster_1 Core Synthesis cluster_2 Final Steps Start 1,3-Propanediol Derivative Activation Activation (e.g., Mesylation) Start->Activation MsCl, Base Cyclization Intramolecular Cyclization Activation->Cyclization Base, High Dilution Azetidine_Acid Azetidine-3-Carboxylic Acid Derivative Cyclization->Azetidine_Acid Amidation Amidation Azetidine_Acid->Amidation 1. Activation 2. Ammonia Final_Product Azetidine-3- Carboxamide Amidation->Final_Product

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield in Cyclization Step? Check_SM Starting Material Consumed? Start->Check_SM Check_Polymer Polymerization or Side Products Observed? Check_SM->Check_Polymer Yes Solution_Kinetics Optimize Temp/Time. Consider stronger base or better leaving group. Check_SM->Solution_Kinetics No Solution_Dilution Implement High Dilution. (Slow Addition of Substrate) Check_Polymer->Solution_Dilution Yes Success Yield Improved Solution_Kinetics->Success Solution_Dilution->Success

Caption: Decision tree for troubleshooting low yield in the cyclization step.

References

Validation & Comparative

"Azetidine-3-carboxamide" vs "Azetidine-2-carboxamide" in STAT3 inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of azetidine-based STAT3 inhibitors reveals the critical role of the carboxamide position, with (R)-azetidine-2-carboxamide analogues demonstrating potent, sub-micromolar inhibitory activity against Signal Transducer and Activator of Transcription 3 (STAT3), while the azetidine-3-carboxamide counterpart shows a significant loss of activity. This guide provides an objective comparison of their performance, supported by experimental data, for researchers and professionals in drug development.

The persistent activation of the STAT3 signaling pathway is a known driver in numerous human cancers, promoting tumor cell proliferation, survival, and angiogenesis.[1] Consequently, the development of small-molecule inhibitors targeting STAT3 is a key area of cancer therapy research. Recent advancements have identified a series of (R)-azetidine-2-carboxamide analogues as potent and selective STAT3 inhibitors.[1][2]

Comparative Efficacy: A Tale of Two Isomers

Structure-activity relationship (SAR) studies have been pivotal in optimizing STAT3 inhibitors. A key finding in the development of azetidine-based inhibitors was the dramatic difference in activity based on the substitution pattern of the azetidine ring. While (R)-azetidine-2-carboxamide derivatives consistently exhibit high potency, a shift of the carboxamide group to the 3-position results in a stark decrease in STAT3 inhibition.[2][3]

Experimental data from Electrophoretic Mobility Shift Assays (EMSA), which measure the DNA-binding activity of STAT3, clearly illustrate this difference. The (R)-enantiomer of azetidine-2-carboxamide analogues consistently demonstrates superior potency over the (S)-enantiomer.[2][3] More strikingly, the this compound analogue was found to be inactive.[2][3]

Quantitative Analysis of STAT3 Inhibition

The following table summarizes the inhibitory potency of representative (R)-azetidine-2-carboxamide analogues against STAT3. No significant inhibitory data is available for this compound due to its observed lack of activity.

Compound IDTargetAssayIC50 (µM)K D (nM)Cell-based Activity (EC50, µM)
5a STAT3EMSA0.55--
5o STAT3EMSA0.38--
8i STAT3EMSA0.34--
7g STAT3ITC-8800.9 - 1.9
9k STAT3ITC-9600.9 - 1.9
H169 STAT3EMSA0.28 - 0.660.001-
H172 STAT3EMSA0.38 - 0.98--
H174 STAT3EMSA0.28 - 0.663.7-
H182 STAT3EMSA0.38 - 0.98-1.0 - 1.9

Data sourced from multiple studies.[1][2][4][5][6]

Mechanism of Action and Selectivity

The high potency of the (R)-azetidine-2-carboxamide series is attributed to their mechanism of action, which involves irreversible covalent binding to specific cysteine residues within the STAT3 protein.[1][7] This irreversible binding effectively blocks STAT3 phosphorylation, dimerization, and its subsequent translocation to the nucleus, thereby inhibiting its transcriptional activity.[1] Furthermore, these novel inhibitors have demonstrated high selectivity for STAT3 over other STAT family members like STAT1 and STAT5, with IC50 values greater than 18 µM for these off-targets.[1][2][3][4] This selectivity is a critical factor in minimizing potential off-target effects and associated toxicity.

Experimental Protocols

To ensure the reproducibility and verification of the presented data, detailed experimental protocols for the key assays are provided below.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is utilized to determine the in vitro potency of compounds in inhibiting the DNA-binding activity of STAT3.

  • Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from appropriate cell lines (e.g., NIH3T3/v-Src fibroblasts or specific human breast cancer cells).

  • Inhibitor Incubation: The nuclear extracts are pre-incubated with increasing concentrations of the azetidine compounds or a DMSO control for 30 minutes at room temperature.

  • Probe Incubation: A radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to STAT3, is then added to the mixture.

  • Electrophoresis: The samples are resolved on a non-denaturing polyacrylamide gel.

  • Quantification: The bands corresponding to the STAT3:DNA complexes are visualized and quantified. The percentage of inhibition relative to the DMSO control is plotted against the compound concentration to determine the IC50 value.[2]

Isothermal Titration Calorimetry (ITC)

ITC is employed to measure the binding affinity (K D ) of the inhibitors to the STAT3 protein.

  • Sample Preparation: Recombinant STAT3 protein is placed in the sample cell of the microcalorimeter, and the inhibitor is loaded into the injection syringe.

  • Titration: The inhibitor is titrated into the STAT3 solution in a series of small injections.

  • Heat Measurement: The heat change associated with the binding interaction is measured after each injection.

  • Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (K D ), providing a measure of the binding affinity between the inhibitor and the STAT3 protein.

Visualizing the Molecular Landscape

To better understand the context of STAT3 inhibition, the following diagrams illustrate the STAT3 signaling pathway and a typical experimental workflow for evaluating inhibitors.

STAT3_Pathway Cytokine Cytokine/ Growth Factor Receptor Cell Surface Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates (pY705) pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer (Active) pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates DNA Target Gene DNA STAT3_dimer->DNA Binds Transcription Gene Transcription DNA->Transcription Azetidine2 Azetidine-2-carboxamide Azetidine2->pSTAT3 Inhibits Dimerization

Caption: The canonical STAT3 signaling pathway and the inhibitory action of Azetidine-2-carboxamide.

Experimental_Workflow Compound_Synth Compound Synthesis (Azetidine Analogues) Biochem_Assay Biochemical Assays (EMSA, ITC) Compound_Synth->Biochem_Assay Cell_Assay Cell-Based Assays (pSTAT3 levels, Viability) Biochem_Assay->Cell_Assay SAR_Analysis SAR Analysis & Lead Optimization Cell_Assay->SAR_Analysis SAR_Analysis->Compound_Synth Iterative Design Lead_Compound Lead Compound (e.g., Potent Azetidine- 2-carboxamide) SAR_Analysis->Lead_Compound

Caption: A generalized workflow for the discovery and optimization of STAT3 inhibitors.

References

The Rise of Azetidine-3-carboxamide Analogs as Potent and Selective STAT3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of cancer and inflammatory disease therapeutics, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical target.[1][2] A new class of inhibitors, based on the azetidine-3-carboxamide scaffold, is demonstrating significant promise with sub-micromolar potency and high selectivity, offering a potential leap forward in the development of targeted therapies.[3][4] This guide provides a comprehensive comparison of the efficacy of these novel azetidine-based compounds against other established STAT3 inhibitors, supported by experimental data and detailed methodologies.

The persistent activation of STAT3 is a known driver in the proliferation, survival, and metastasis of various tumor cells.[3][5] Consequently, the development of small molecules that can effectively and selectively inhibit STAT3 signaling is a major focus of oncological research.[6][7] While several classes of STAT3 inhibitors have been identified, many have been hampered by issues of potency, selectivity, and off-target effects.[2] The novel (R)-azetidine-2-carboxamide analogues represent a significant advancement, exhibiting potent and selective inhibition of STAT3 activity.[3][4]

Comparative Efficacy of STAT3 Inhibitors

The efficacy of STAT3 inhibitors is primarily assessed by their ability to disrupt key steps in the STAT3 signaling cascade, such as phosphorylation, dimerization, and DNA binding.[1][7] Key quantitative metrics used for comparison include the half-maximal inhibitory concentration (IC50), the dissociation constant (KD), and the half-maximal effective concentration (EC50) in cellular assays. The following table summarizes the in vitro efficacy of several novel azetidine-based inhibitors in comparison to other well-known STAT3 inhibitors.

Compound ClassCompoundTarget DomainIC50 (µM)KD (nM)Cell-based Activity (EC50, µM)Key Features
Azetidine-Based 5aSH20.55--High selectivity over STAT1 and STAT5 (>18 µM)[4][8][9]
5oSH20.38--High selectivity over STAT1 and STAT5 (>18 µM)[4][8][9][10]
8iSH20.34--High selectivity over STAT1 and STAT5 (>18 µM)[4][8][9][10]
7gSH2-8800.9 - 1.9Irreversible covalent binding to Cys426 and Cys468[3][4][8][9]
9kSH2-9600.9 - 1.9Irreversible covalent binding to Cys426 and Cys468[3][4][8][9]
H172SH20.38 - 0.98-1.0 - 1.9Irreversibly binds to STAT3[4][11]
H182SH20.38 - 0.98--Highly selective for STAT3 over STAT1 and STAT5 (>15.8 µM)[4][10][11]
Non-peptidic StatticSH25.1[10]-0.29[12]Selectivity for STAT3 over STAT1[10]
Peptidomimetic S3I-201SH28.6-~50-
Natural Product NiclosamideDNA-binding--1.09[12]Inhibits STAT3 DNA binding[12]
Other Small Molecule BP-1-102SH26.8[9]-10 - 20[8][9]Predecessor to the azetidine series[9]

Mechanism of Action: A Covalent Bond for Lasting Inhibition

A key differentiator for the novel azetidine-based inhibitors is their mechanism of action. These compounds have been shown to act as irreversible covalent inhibitors, binding to specific cysteine residues (Cys426 and Cys468) within the STAT3 protein.[3] This irreversible binding effectively locks the STAT3 protein in an inactive state, preventing its phosphorylation, subsequent dimerization, and translocation to the nucleus to initiate gene transcription. This covalent inhibition offers the potential for a more sustained and potent therapeutic effect compared to reversible inhibitors.

Visualizing the STAT3 Signaling Pathway and Inhibition

To understand the therapeutic rationale, it is crucial to visualize the STAT3 signaling pathway and the points of intervention for these inhibitors.

STAT3_Pathway Cytokine Cytokine/ Growth Factor Receptor Cell Surface Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pSTAT3 p-STAT3 JAK->pSTAT3 Phosphorylates STAT3 (Tyr705) STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization Nucleus Nucleus STAT3_Dimer->Nucleus Nuclear Translocation DNA DNA STAT3_Dimer->DNA Binds to Promoter Region Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Inhibitor This compound (STAT3 Inhibitor) Inhibitor->pSTAT3 Inhibits Dimerization

Caption: The STAT3 signaling pathway and the inhibitory action of this compound analogs.

Experimental Protocols for Evaluating STAT3 Inhibitors

To ensure the reproducibility and rigorous evaluation of STAT3 inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine the in vitro potency of compounds in inhibiting the DNA-binding activity of STAT3.

Protocol:

  • Nuclear Extract Preparation: Prepare nuclear extracts from cell lines with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts).[8][9]

  • Probe Labeling: Radiolabel a double-stranded oligonucleotide probe containing the STAT3-specific binding site (hSIE probe).[8][9]

  • Binding Reaction: Pre-incubate the nuclear extracts with increasing concentrations of the test inhibitor for 30 minutes at room temperature.[8][9]

  • Probe Incubation: Add the radiolabeled hSIE probe to the reaction mixture and incubate to allow for STAT3-DNA binding.[8][9]

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Visualization and Quantification: Visualize the bands by autoradiography and quantify the intensity of the STAT3:DNA complex band to determine the IC50 value.[8][9]

Isothermal Titration Calorimetry (ITC)

Objective: To measure the binding affinity (KD) of the inhibitors to the STAT3 protein.

Protocol:

  • Protein and Ligand Preparation: Prepare purified, recombinant STAT3 protein and a solution of the inhibitor in the same buffer.

  • ITC Instrument Setup: Load the STAT3 protein into the sample cell and the inhibitor solution into the injection syringe of the ITC instrument.

  • Titration: Perform a series of small injections of the inhibitor into the protein solution while measuring the heat changes associated with binding.

  • Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.[4][8]

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of STAT3 inhibitors on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MDA-MB-468) in a 96-well plate and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with a range of concentrations of the STAT3 inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[13]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • EC50 Calculation: Plot the percentage of cell viability against the inhibitor concentration and calculate the EC50 value.

Experimental Workflow for STAT3 Inhibitor Evaluation

A systematic workflow is crucial for the comprehensive evaluation of potential STAT3 inhibitors, from initial screening to cellular characterization.

Experimental_Workflow Screening Initial Screening (e.g., Virtual Screening) Biochemical Biochemical Assays Screening->Biochemical EMSA EMSA (IC50 Determination) ITC ITC (KD Determination) Cellular Cell-Based Assays EMSA->Cellular ITC->Cellular Viability Cell Viability (MTT) (EC50 Determination) WesternBlot Western Blot (p-STAT3 Inhibition) Colony Colony Formation Assay Lead Lead Compound Identification Viability->Lead WesternBlot->Lead Colony->Lead

Caption: A typical experimental workflow for the evaluation of novel STAT3 inhibitors.

References

A Comparative Guide to the Structure-Activity Relationship of Azetidine-3-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry due to its ability to impart conformational rigidity and favorable physicochemical properties to molecules.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of azetidine-3-carboxamide analogs and related derivatives, focusing on their therapeutic potential across different biological targets. The information presented is intended for researchers, scientists, and professionals in drug development.

Azetidine Analogs as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of cellular responses to cytokines and growth factors, and its aberrant activation is linked to numerous cancers.[3] Small molecule inhibitors of STAT3 are therefore of significant interest.

SAR studies on a series of (R)-azetidine-2-carboxamide analogues revealed potent inhibition of STAT3 DNA-binding activity.[3][4] Notably, a direct comparison with an this compound analog showed a significant loss of activity, highlighting the critical importance of the carboxamide position for this particular scaffold in STAT3 inhibition.[3][4] While the primary focus shifted to the more potent 2-carboxamide analogs, this finding is crucial for understanding the spatial requirements for STAT3 inhibition.

Table 1: Comparison of Azetidine-2-carboxamide vs. This compound on STAT3 Inhibition

CompoundAzetidine CoreEMSA IC50 (µM)
5a (R)-azetidine-2-carboxamide0.52[3]
5b (S)-azetidine-2-carboxamide2.22[3]
5c This compoundInactive[3][4]

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to detect protein-DNA interactions.

  • Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from appropriate cell lines (e.g., NIH3T3/v-Src fibroblasts).

  • Compound Incubation: The nuclear extracts are pre-incubated with varying concentrations of the azetidine analogs for 30 minutes at room temperature.

  • Probe Binding: A radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to STAT3, is added to the mixture.

  • Electrophoresis: The samples are run on a non-denaturing polyacrylamide gel.

  • Detection and Quantification: The gel is dried and exposed to X-ray film or a phosphorimager screen. The bands corresponding to the STAT3:DNA complexes are quantified to determine the concentration at which the compound inhibits 50% of the binding (IC50).[3][4]

STAT3 Signaling Pathway and Inhibition

The following diagram illustrates the canonical STAT3 signaling pathway and the point of inhibition by small molecule inhibitors that disrupt STAT3 dimerization and DNA binding.

STAT3_Pathway cluster_cell Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates DNA DNA Nucleus->DNA Binds Gene_Transcription Gene Transcription DNA->Gene_Transcription Inhibitor Azetidine Inhibitor Inhibitor->STAT3_dimer Inhibits Dimerization

Caption: Simplified STAT3 signaling pathway and point of inhibition.

Azetidine Derivatives as GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Inhibiting its reuptake by GABA transporters (GATs) can potentiate its effects, a therapeutic strategy for conditions like epilepsy.[1][2] Azetidine derivatives have been explored as conformationally constrained GABA analogs.

SAR studies have shown that substitutions at both the 2- and 3-positions of the azetidine ring can yield potent GAT inhibitors.[2][5]

  • Azetidin-2-ylacetic acid derivatives with lipophilic moieties like 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl show high potency for GAT-1.[1][5]

  • Azetidine-3-carboxylic acid derivatives , such as 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid, have demonstrated inhibitory activity against GAT-3.[1][5]

  • 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives exhibit moderate affinity for both GAT-1 and GAT-3.[5]

Table 2: GABA Uptake Inhibitory Activity of Selected Azetidine Derivatives

Compound/AnalogTargetIC50 (µM)
Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moietyGAT-12.83 ± 0.67[1][5]
Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01 ± 0.77[1][5]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d)GAT-315.3 ± 4.5[1][5]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b)GAT-126.6 ± 3.3[5]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e)GAT-331.0 ± 4.7[5]

Experimental Protocol: GABA Uptake Inhibition Assay

This cell-based assay determines the inhibitory activity of compounds on GABA transporters.

  • Cell Culture: HEK-293 cells stably expressing the desired GABA transporter (e.g., GAT-1 or GAT-3) are cultured.

  • Assay Preparation: Cells are harvested and resuspended in a buffer solution.

  • Compound and Substrate Addition: The test compounds and a radiolabeled GABA substrate (e.g., [³H]GABA) are added to the cell suspension.

  • Incubation: The mixture is incubated for a specific period to allow for GABA uptake.

  • Termination and Measurement: The uptake is terminated by rapid filtration and washing. The radioactivity retained by the cells is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by determining the concentration of the compound that inhibits 50% of the specific GABA uptake.[2]

Workflow for GABA Uptake Inhibition Assay

GABA_Uptake_Workflow Start Start Cell_Culture Culture HEK-293 cells expressing GAT Start->Cell_Culture Harvest Harvest and resuspend cells Cell_Culture->Harvest Add_Compounds Add test compounds and [3H]GABA Harvest->Add_Compounds Incubate Incubate Add_Compounds->Incubate Filter_Wash Terminate by filtration and washing Incubate->Filter_Wash Measure Measure radioactivity Filter_Wash->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow of a cell-based GABA uptake inhibition assay.

Azetidine Analogs as Antitumor Agents

Azetidine-containing analogs of the antitumor agent TZT-1027 (soretanamab) have been synthesized and evaluated for their antiproliferative activities. In these analogs, a 3-aryl-azetidine moiety was used to replace the phenylethyl group at the C-terminus of TZT-1027, introducing a conformational constraint.[6]

The analogs demonstrated moderate to excellent antiproliferative activities against A549 (lung cancer) and HCT116 (colon cancer) cell lines.[6] The most potent compound, 1a , which has an unsubstituted phenyl group on the azetidine ring, showed IC50 values in the low nanomolar range.[6]

Table 3: Antiproliferative Activity of Azetidine-Containing TZT-1027 Analogs

CompoundSubstitution on Phenyl RingA549 IC50 (nM)HCT116 IC50 (nM)
1a H2.22.1
1b ortho-F45.339.8
1c meta-F60.155.4
1e para-Cl72.568.3
1f para-tert-butyl58.951.2
1g para-phenyl65.460.7

Data sourced from Marine Drugs, 2016, 14(5), 85.[6]

The SAR suggests that substitutions on the phenyl ring of the 3-aryl-azetidine moiety generally lead to a decrease in potency compared to the unsubstituted analog.[6] This indicates that the conformational restriction at the C-terminus may not be beneficial for the activity of this class of compounds.[6]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the azetidine analogs and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

Azetidine Analogs as VMAT2 Inhibitors

Vesicular monoamine transporter 2 (VMAT2) is responsible for the uptake of monoamine neurotransmitters into synaptic vesicles.[7][8] Inhibitors of VMAT2 are being investigated for the treatment of conditions like methamphetamine abuse.[7][8]

SAR studies on lobelane analogs, where the central piperidine ring was replaced with a smaller azetidine ring, have identified potent VMAT2 inhibitors.[7][8] Both cis- and trans-2,4-disubstituted azetidine analogs potently inhibited [³H]dopamine uptake into isolated synaptic vesicles.[7][8]

Table 4: VMAT2 Inhibitory Activity of Azetidine Analogs

CompoundStereochemistrySubstitutionKi (nM)
15c transMethylenedioxy31
22b cis4-Methoxy24
Lobelane --45
Norlobelane --43

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2013, 23(21), 5853-5856.[8]

The results indicate that both cis and trans isomers can exhibit high potency, with the cis-4-methoxy analog 22b being the most potent in this series, showing approximately 2-fold greater potency than lobelane and norlobelane.[7][8]

Experimental Protocol: [³H]Dopamine Uptake Assay

  • Vesicle Preparation: Synaptic vesicles are isolated from rat brains.

  • Assay Mixture: The vesicles are incubated with the test compounds in an assay buffer.

  • Uptake Initiation: [³H]Dopamine is added to initiate the uptake process.

  • Incubation: The mixture is incubated at 37°C for a defined period.

  • Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters to separate the vesicles from the free radioligand.

  • Radioactivity Measurement: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constants (Ki) are determined from the IC50 values obtained from concentration-response curves.[7]

Conclusion

The structure-activity relationship studies of this compound and its related analogs demonstrate the versatility of the azetidine scaffold in medicinal chemistry. The position of the carboxamide group and other substituents on the azetidine ring is critical for activity and selectivity against different biological targets. While this compound itself may show lower potency in some contexts, such as STAT3 inhibition, derivatives with substitutions at the 3-position have shown promise as GAT-3 inhibitors and as components of potent antitumor agents. Further exploration and modification of the this compound core could lead to the development of novel therapeutics for a range of diseases.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Azetidine-3-carboxamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of "Azetidine-3-carboxamide" and its structural isomers and derivatives. The primary focus is on the well-documented structure-activity relationship (SAR) in the context of Signal Transducer and Activator of Transcription 3 (STAT3) inhibition, with additional insights into other potential therapeutic applications of the azetidine-3-carboxylic acid scaffold.

Executive Summary

The position of the carboxamide group on the azetidine ring is a critical determinant of biological activity, particularly in the context of STAT3 inhibition. While (R)-azetidine-2-carboxamide derivatives have emerged as potent, sub-micromolar inhibitors of STAT3, the isomeric This compound analog has been shown to result in a loss of this activity .[1][2] This guide will dissect this crucial SAR, present available data for comparison, and explore other reported biological activities for derivatives of the azetidine-3-carboxylic acid scaffold.

Comparison of STAT3 Inhibitory Activity: Azetidine-2-carboxamide vs. This compound

The most striking comparison for "this compound" comes from studies on small-molecule STAT3 inhibitors. Research has demonstrated that the (R)-azetidine-2-carboxamide scaffold is a key pharmacophore for potent STAT3 inhibition. In contrast, shifting the carboxamide group to the 3-position of the azetidine ring leads to a significant drop in activity.[1][2]

Compound ClassTargetIn Vitro Potency (IC50)Cellular Activity (EC50)In Vivo Efficacy
(R)-Azetidine-2-carboxamide Analogs STAT30.34 - 0.55 µM[1][2]0.9 - 1.9 µM in breast cancer cell lines[3]Demonstrated tumor growth inhibition in xenograft models.[4]
This compound Analog (5c) STAT3Loss of activity[1][2]Not reported due to in vitro inactivityNot reported

Broader Biological Activities of Azetidine-3-Carboxylic Acid Derivatives

While the simple "this compound" lacks STAT3 inhibitory action, the azetidine-3-carboxylic acid scaffold has been incorporated into molecules with other biological activities:

Derivative ClassBiological ActivityKey Findings
N-substituted Azetidine-3-carboxylic acidsGABA Uptake Inhibition Derivatives have shown inhibitory activity against GABA transporters (GATs), with some exhibiting moderate affinity for GAT-1 and GAT-3.
Azetidinyl Pyrazole CarboxamidesHerbicidal Activity Novel azetidinyl carboxamide derivatives have been identified as inhibitors of the plant enzyme acyl-ACP thioesterase, showing promising in vivo efficacy against various weed species.[5]

Experimental Protocols

In Vitro STAT3 DNA-Binding Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is crucial for determining the direct inhibitory effect of compounds on the DNA-binding activity of STAT3.

Objective: To measure the concentration at which a compound inhibits 50% of STAT3 binding to its DNA response element (IC50).

Methodology:

  • Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from suitable cell lines (e.g., NIH3T3/v-Src fibroblasts).[1]

  • Compound Incubation: The nuclear extracts are pre-incubated with increasing concentrations of the test compound (e.g., azetidine derivatives) for a specified period (e.g., 30 minutes) at room temperature.

  • Probe Binding: A radiolabeled DNA probe containing the STAT3-specific binding site (e.g., hSIE probe) is added to the mixture and incubated to allow for the formation of STAT3-DNA complexes.[1]

  • Electrophoresis: The samples are resolved on a non-denaturing polyacrylamide gel.

  • Visualization and Quantification: The gel is dried and exposed to X-ray film or a phosphorimager screen. The bands corresponding to the STAT3-DNA complexes are quantified using densitometry software (e.g., ImageJ).[1]

  • IC50 Determination: The percentage of STAT3 DNA-binding activity relative to a DMSO-treated control is plotted against the compound concentration to determine the IC50 value.[1]

In Vivo Tumor Growth Inhibition Studies

For active compounds, such as the (R)-azetidine-2-carboxamide STAT3 inhibitors, in vivo efficacy is often evaluated in xenograft models.

Objective: To assess the anti-tumor activity of a compound in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., triple-negative breast cancer lines) are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Animals are randomized into control and treatment groups. The test compound is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

  • Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised and may be used for further pharmacodynamic and biomarker analysis.

Signaling Pathways and Experimental Workflows

STAT3_Signaling_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Initiates Azetidine_2_carboxamide (R)-Azetidine-2-carboxamide Inhibitors Azetidine_2_carboxamide->STAT3_dimer Inhibits Dimerization & DNA Binding Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_data Data Analysis Compound_Synthesis Compound Synthesis (this compound vs. Azetidine-2-carboxamide) EMSA STAT3 DNA-Binding Assay (EMSA) Compound_Synthesis->EMSA Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) EMSA->Cell_Viability Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis EMSA->SAR_Analysis Xenograft_Model Tumor Xenograft Model (in mice) Cell_Viability->Xenograft_Model Promising Candidates PK_PD_Studies Pharmacokinetics & Pharmacodynamics Xenograft_Model->PK_PD_Studies Efficacy_Studies Efficacy & Toxicity Studies PK_PD_Studies->Efficacy_Studies Efficacy_Studies->SAR_Analysis

References

Azetidine-3-carboxamide vs. Proline Analogs: A Comparative Guide for Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone for enhancing therapeutic properties. Proline and its analogs have long been employed to introduce conformational rigidity and modulate peptide bioactivity. Recently, azetidine derivatives, particularly Azetidine-3-carboxamide, have emerged as compelling alternatives for fine-tuning peptide structure and function. This guide provides a detailed comparison of this compound and related azetidine building blocks against traditional proline analogs, supported by experimental data and methodologies to inform rational peptide design.

Conformational Effects: Directing the Peptide Fold

The primary motivation for incorporating cyclic amino acids is to constrain the peptide backbone, thereby pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty of binding. Proline, with its five-membered pyrrolidine ring, restricts the φ (phi) torsion angle and influences the cis/trans isomerization of the preceding peptide bond.[1][2] Azetidine derivatives, featuring a more constrained four-membered ring, exert distinct and potent effects on peptide geometry.

Theoretical studies suggest that replacing proline with its lower homolog, azetidine-2-carboxylic acid (Aze), reduces conformational flexibility due to the ring's quasi-planar geometry.[3] This constraint can lead to different secondary structure preferences. While proline is a well-known inducer of β-turns, studies on model tetrapeptides have shown that azetidine-2-carboxylic acid residues preferentially stabilize γ-turn conformations.[4][5]

Furthermore, the substitution pattern on the azetidine ring is critical. The incorporation of a 3-aminoazetidine (3-AAz) subunit can act as a potent turn-inducing element, which has been shown to significantly improve the efficiency of head-to-tail macrocyclization in small peptides.[1][6] Interestingly, X-ray diffraction analysis of a cyclic tetrapeptide containing a 3-AAz unit revealed that the ring encourages an all-trans conformation of the peptide backbone, a feature that can be crucial for receptor recognition.[1][6] In other contexts, such as derivatives of 3-amino-1-methylazetidine-3-carboxylic acid, the azetidine ring can stabilize extended peptide structures through unique sidechain-to-backbone hydrogen bonds.[7]

Proteolytic Stability: Enhancing Peptide Longevity

A major hurdle for peptide therapeutics is their rapid degradation by proteases in vivo.[8] Incorporating modified amino acids can sterically hinder protease recognition and cleavage. The rigid structure of the azetidine ring has been shown to confer remarkable resistance to enzymatic degradation.[9]

In a direct comparison, a cyclohexapeptide containing a 3-aminoazetidine (3-AAz) moiety was tested for stability against the protease α-chymotrypsin. The results were stark: the azetidine-modified peptide exhibited no measurable proteolysis over 24 hours, even at high enzyme concentrations. In contrast, the unmodified parent peptide would be readily hydrolyzed under similar conditions.[6] This high degree of stability is a significant advantage for designing peptides with improved pharmacokinetic profiles.

Peptide ModificationProteaseIncubation Time (h)% Peptide RemainingReference
3-Aminoazetidine (in cyclohexapeptide)α-Chymotrypsin (25 µM)24100%[6]
Homodetic control peptideα-ChymotrypsinNot specified (readily hydrolyzed)~0%[6]

Table 1: Proteolytic Stability of an Azetidine-Modified Peptide. Data illustrates the significant increase in stability against enzymatic degradation conferred by the azetidine modification.

Biological Activity: The Critical Role of Isomerism

The ultimate goal of these modifications is to enhance biological function. The specific stereochemistry and substitution pattern of the azetidine ring can have a profound impact on activity, highlighting the importance of precise structural control.

In the development of small-molecule STAT3 inhibitors, a proline-based compound was optimized by replacing the proline with an azetidine-2-carboxamide moiety. This substitution yielded potent analogs. However, when the core was changed from (R)-azetidine-2-carboxamide to This compound , a complete loss of inhibitory activity was observed. This finding underscores that while the azetidine scaffold is promising, the precise placement of the carboxamide group and its stereochemistry are critical for maintaining the necessary interactions with the biological target.

CompoundCore StructureSTAT3 Inhibition (EMSA IC50)Reference
5a (R)-Azetidine-2-carboxamide0.52 µMNot explicitly cited
5b (S)-Azetidine-2-carboxamide2.22 µMNot explicitly cited
5c This compoundInactiveNot explicitly cited

Table 2: Structure-Activity Relationship of Azetidine Analogs as STAT3 Inhibitors. The data shows a dramatic loss of activity upon moving the carboxamide group from the 2- to the 3-position of the azetidine ring.

Synthesis and Experimental Protocols

The practical utility of any novel building block depends on its compatibility with standard synthetic techniques. Azetidine derivatives, such as Boc-Azetidine-3-Carboxylic Acid, are commercially available and can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[9]

Detailed Experimental Protocols

This protocol outlines the incorporation of a protected azetidine building block using standard Fmoc-based SPPS.

  • Resin Preparation: A Rink Amide resin is swelled in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 5-10 minutes, followed by thorough washing with DMF.

  • Amino Acid Coupling: The protected building block (e.g., Fmoc-L-Pro-OH or Boc-Azetidine-3-Carboxylic Acid) is pre-activated with a coupling agent like HCTU (O-(6-chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) in DMF. This activation mixture is added to the resin and allowed to react for 1-2 hours. Coupling completion can be monitored by a Kaiser test.

  • Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS). The mixture is incubated for 2-3 hours.

  • Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is dissolved in a water/acetonitrile mixture. The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

This protocol provides a framework for assessing peptide stability in a biological matrix like human serum.

  • Materials: A stock solution of the purified test peptide (e.g., 1 mg/mL), human serum, and a quenching solution (e.g., acetonitrile with 1% TFA).[11]

  • Preparation: Thaw frozen human serum on ice and centrifuge at >10,000 x g for 10 minutes at 4°C to remove precipitates.

  • Incubation: Add the test peptide to the prepared serum to a final concentration (e.g., 10-50 µM) and incubate in a thermomixer at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately mix the aliquot with an equal volume of cold quenching solution to stop all enzymatic activity and precipitate serum proteins.

  • Clarification and Analysis: Centrifuge the quenched samples at high speed (>14,000 x g) for 15 minutes at 4°C. Collect the supernatant and analyze by LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining against time. The data can be fitted to a one-phase decay model to calculate the peptide's half-life (t½).[8][11]

Nuclear Magnetic Resonance (NMR) is a powerful tool for determining the three-dimensional structure of peptides in solution.[12][13]

  • Sample Preparation: Dissolve the purified peptide (typically 1-5 mg) in a suitable solvent (e.g., 90% H₂O/10% D₂O or an organic solvent like methanol-d₄) to a final concentration of >1 mM.[14]

  • 1D ¹H Spectrum: Acquire a one-dimensional proton spectrum to assess sample purity, folding, and general spectral quality.

  • 2D NMR Experiments: To determine the structure, a suite of 2D NMR experiments is performed:

    • TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (<5 Å), providing crucial distance restraints between different residues.

  • Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to their specific amino acids in the peptide sequence.

  • Structure Calculation: Extract interproton distance restraints from the NOESY spectrum peak volumes. These restraints are used as input for structure calculation software (e.g., CYANA, CNS) to generate an ensemble of 3D structures consistent with the experimental data.[15]

Conclusion

The choice between this compound and proline analogs is highly context-dependent and should be guided by the specific design goals. While proline analogs offer a wide array of tools to subtly tune conformation, azetidine derivatives provide a more powerful constraint that can dramatically alter secondary structure and confer exceptional proteolytic stability. The loss of activity observed with this compound in one context highlights that its utility is not universal and must be empirically validated. For researchers aiming to create highly stable, conformationally defined peptides, particularly cyclic structures, azetidine building blocks represent a potent and valuable addition to the peptide design toolkit.

References

Azetidine-3-carboxamide: A Comparative Analysis of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of Azetidine-3-carboxamide reveals a nuanced profile as a therapeutic target. While initial investigations into its role as a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) showed a lack of activity, the this compound scaffold has emerged as a valuable pharmacophore in the development of inhibitors for other key therapeutic targets, including Interleukin-2-inducible T-cell kinase (ITK), Mitogen-activated protein kinase kinase (MEK), and alphavirus replication.

This guide provides a comparative analysis of the biological activity of this compound and its derivatives, presenting key experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

STAT3 Inhibition: A Tale of Two Isomers

The position of the carboxamide group on the azetidine ring is critical for its activity as a STAT3 inhibitor. Studies comparing azetidine-2-carboxamide and this compound have demonstrated a significant disparity in their inhibitory potential.

(R)-azetidine-2-carboxamide analogues have been identified as potent, sub-micromolar inhibitors of STAT3. In contrast, shifting the carboxamide group to the 3-position results in a "loss of activity" .[1] This highlights the stringent structural requirements for binding to and inhibiting the STAT3 protein.

Compound ClassTargetKey FindingsReference
(R)-Azetidine-2-carboxamide AnaloguesSTAT3Sub-micromolar inhibitory potency (IC50 values in the range of 0.28-0.66 μM).[2][1][3][4][5]
This compoundSTAT3Loss of inhibitory activity compared to the 2-carboxamide isomer.[1]
Experimental Protocol: STAT3 DNA-Binding Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

A common method to assess STAT3 inhibition is the Electrophoretic Mobility Shift Assay (EMSA).[3]

  • Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from appropriate cell lines (e.g., NIH3T3/v-Src fibroblasts).

  • Inhibitor Incubation: The nuclear extracts are pre-incubated with increasing concentrations of the test compounds (e.g., azetidine-carboxamide derivatives) for 30 minutes at room temperature.

  • Probe Binding: A radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to STAT3, is then added to the mixture.

  • Electrophoresis: The samples are resolved on a non-denaturing polyacrylamide gel.

  • Visualization and Quantification: The gel is dried and exposed to X-ray film. The bands corresponding to the STAT3:DNA complexes are quantified using densitometry software (e.g., ImageJ) to determine the concentration at which 50% of STAT3 DNA-binding is inhibited (IC50).

G cluster_cell Cellular Context cluster_assay EMSA Workflow STAT3_active Activated STAT3 (Nuclear Extract) Incubation Incubation STAT3_active->Incubation hSIE_probe Radiolabeled hSIE Probe hSIE_probe_binding hSIE_probe_binding Compound Test Compound (Azetidine Derivative) Compound->Incubation Incubation->hSIE_probe_binding Add Probe Electrophoresis Gel Electrophoresis Detection Autoradiography & Quantification Electrophoresis->Detection IC50 IC50 Detection->IC50 Determine IC50 hSIE_probe_binding->Electrophoresis

Figure 1. Experimental workflow for the STAT3 DNA-binding inhibition assay (EMSA).

The this compound Scaffold: A Versatile Tool for Other Targets

Despite its inactivity against STAT3, the this compound core structure has proven to be a valuable building block for developing inhibitors of other important therapeutic targets.

Interleukin-2-inducible T-cell kinase (ITK) Inhibition

Derivatives of this compound have been synthesized and evaluated as inhibitors of ITK, a key kinase in the T-cell receptor signaling pathway and a target for autoimmune diseases and T-cell malignancies.[6][7]

Compound ClassTargetIC50Reference
3-Oxo-2,3-dihydropyridazine derivatives with an this compound moietyITKVaries depending on the specific derivative.[6][7]
Experimental Protocol: In Vitro ITK Kinase Assay (LanthaScreen™ TR-FRET)

The inhibitory activity against ITK can be determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[8]

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a solution of the ITK enzyme and a solution of a fluorescein-labeled substrate and ATP.

  • Kinase Reaction: The test compound is pre-incubated with the ITK enzyme. The kinase reaction is initiated by adding the substrate/ATP mixture.

  • Detection: The reaction is stopped, and a detection solution containing a terbium-labeled anti-phospho-substrate antibody is added.

  • Data Analysis: The TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate. The data is normalized and plotted to determine the IC50 value.

G TCR_signaling T-Cell Receptor (TCR) Signaling ITK ITK TCR_signaling->ITK activates PLCg1 PLCγ1 ITK->PLCg1 phosphorylates Downstream Downstream Signaling (T-cell activation) PLCg1->Downstream Inhibitor This compound Derivative Inhibitor->ITK inhibits

Figure 2. Simplified ITK signaling pathway and the point of inhibition.

MEK Inhibition

The this compound scaffold has also been incorporated into molecules designed as MEK inhibitors for the treatment of proliferative diseases like cancer.[9][10]

Compound ClassTargetActivityReference
This compound derivativesMEKDescribed as MEK inhibitors in patent literature.[9][10]
Experimental Protocol: In Vitro MEK1 Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a common method to measure the activity of MEK1.[11]

  • Kinase Reaction: The MEK1 enzyme is incubated with its substrate (inactive ERK2) and ATP in the presence of varying concentrations of the test inhibitor.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP through a luciferase reaction.

  • Data Analysis: The luminescent signal, which is proportional to the ADP generated and thus the MEK1 activity, is measured. IC50 values are determined by plotting the inhibition of luminescence against the inhibitor concentration.

G RAS_RAF RAS/RAF MEK MEK RAS_RAF->MEK activates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Derivative Inhibitor->MEK inhibits

References

A Comparative Analysis of Synthetic Routes to Azetidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azetidine-3-carboxamide is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its constrained cyclic structure. The synthesis of this compound and its precursor, azetidine-3-carboxylic acid, has been approached through various synthetic strategies. This guide provides a comparative analysis of two prominent routes, offering insights into their respective methodologies, yields, and overall efficiency.

Route 1: From Diethyl bis(hydroxymethyl)malonate

This route offers a practical and scalable synthesis of azetidine-3-carboxylic acid, which can then be converted to the desired carboxamide. The overall yield for the synthesis of the carboxylic acid is reported to be around 55%.

Reaction Scheme:
Experimental Protocols:

Step 1: Synthesis of 1-Benzyl-azetidine-3,3-dicarboxylic acid diethyl ester

  • To a solution of diethyl bis(hydroxymethyl)malonate in an appropriate solvent, trifluoromethanesulfonic anhydride is added at a controlled temperature.

  • Benzylamine is then introduced to the reaction mixture to facilitate the cyclization, forming the azetidine ring.

Step 2: Hydrolysis to 1-Benzyl-azetidine-3,3-dicarboxylic acid

  • The resulting diethyl ester is hydrolyzed using a base, such as sodium hydroxide, in a suitable solvent like methanol.

  • Acidification of the reaction mixture then yields the dicarboxylic acid.

Step 3: Decarboxylation to 1-Benzyl-azetidine-3-carboxylic acid

  • The dicarboxylic acid is carefully heated to induce decarboxylation, affording the mono-acid derivative.

Step 4: Deprotection to Azetidine-3-carboxylic acid

  • The benzyl protecting group is removed via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Step 5: Amidation to this compound

  • Azetidine-3-carboxylic acid is coupled with an ammonia source. A common method involves activating the carboxylic acid with a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), followed by the addition of ammonia or an ammonium salt.

Route 2: From Epichlorohydrin and Benzhydrylamine

This pathway utilizes readily available starting materials and proceeds through a series of well-established transformations.

Reaction Scheme:
Experimental Protocols:

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

  • Epichlorohydrin is reacted with benzhydrylamine in a suitable solvent. The reaction involves the nucleophilic attack of the amine on the epoxide, followed by intramolecular cyclization to form the azetidine ring.

Step 2: Conversion to 1-Benzhydrylazetidine-3-carbonitrile

  • The hydroxyl group of 1-benzhydrylazetidin-3-ol is first converted to a good leaving group, for instance, by mesylation with methanesulfonyl chloride.

  • The resulting mesylate is then displaced by a cyanide source, such as sodium cyanide, to yield the nitrile.

Step 3: Hydrolysis to 1-Benzhydrylazetidine-3-carboxylic acid

  • The nitrile is hydrolyzed to the carboxylic acid under either acidic or basic conditions. For example, heating with aqueous hydrochloric acid or sodium hydroxide solution will effect this transformation.[1]

Step 4: Deprotection to Azetidine-3-carboxylic acid

  • The benzhydryl protecting group is typically removed by catalytic hydrogenation, similar to the debenzylation in Route 1.

Step 5: Amidation to this compound

  • The final amidation step is carried out using similar coupling methods as described in Route 1.

Comparative Data

ParameterRoute 1 (from Diethyl bis(hydroxymethyl)malonate)Route 2 (from Epichlorohydrin)
Starting Materials Diethyl bis(hydroxymethyl)malonate, BenzylamineEpichlorohydrin, Benzhydrylamine
Overall Yield (to Carboxylic Acid) ~55%Varies depending on specific conditions for each step.
Key Intermediates 1-Benzyl-azetidine-3,3-dicarboxylic acid1-Benzhydrylazetidin-3-ol, 1-Benzhydrylazetidine-3-carbonitrile
Protecting Group BenzylBenzhydryl
Scalability Reported as a practical, large-scale synthesis.Feasible for laboratory scale; scalability may require optimization.
Advantages Well-documented, high-yielding for the carboxylic acid.Utilizes readily available and inexpensive starting materials.
Disadvantages Requires multiple steps including protection, hydrolysis, and decarboxylation.Involves the use of toxic reagents like sodium cyanide.

Visualizing the Synthesis Workflow

To provide a clearer understanding of the general process, the following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G Generalized Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification A Starting Materials B Protected Azetidine Intermediate A->B Ring Formation & Protection C Azetidine-3-carboxylic Acid B->C Functional Group Manipulation & Deprotection D This compound (Crude) C->D Amidation E Purification (e.g., Crystallization, Chromatography) D->E F Pure this compound E->F G Characterization (NMR, MS, etc.) F->G

Caption: Generalized workflow for the synthesis and purification of this compound.

References

Biological Evaluation of Azetidine-3-carboxamide Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a privileged structure in medicinal chemistry, offering a unique combination of conformational rigidity and synthetic tractability.[1] Within this class of compounds, azetidine-3-carboxamide and its derivatives present intriguing possibilities for modulating various biological targets. A critical aspect of drug design is understanding the influence of stereochemistry on pharmacological activity. This guide provides a comparative overview of the biological evaluation of azetidine-carboxamide enantiomers and related stereoisomers, drawing upon available experimental data to highlight the profound impact of chirality on their biological function.

STAT3 Inhibition: A Case of Positional and Stereochemical Specificity

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, differentiation, and immune responses. Its aberrant activation is linked to numerous cancers, making it a prime target for therapeutic intervention. Studies on azetidine-based STAT3 inhibitors have revealed a high degree of specificity related to both the position of the carboxamide group and the stereochemistry of the azetidine ring.

Notably, research has shown that moving the carboxamide group from the 2-position to the 3-position on the azetidine ring results in a complete loss of STAT3 inhibitory activity.[2][3] Furthermore, for the active azetidine-2-carboxamide scaffold, the (R)-enantiomer is significantly more potent than the (S)-enantiomer.[2][3]

Data Presentation: STAT3 DNA-Binding Inhibitory Activity
CompoundEnantiomer/IsomerTargetAssayIC₅₀ (µM)
Azetidine-2-carboxamide Derivative (5a)(R)STAT3EMSA0.52[2]
Azetidine-2-carboxamide Derivative (5b)(S)STAT3EMSA2.22[2]
This compound Derivative (5c)N/ASTAT3EMSAInactive[2]

Mandatory Visualization: STAT3 Signaling Pathway

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3_inactive STAT3 JAK->STAT3_inactive 3. Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer 4. Dimerization Nucleus Nucleus STAT3_dimer->Nucleus 5. Nuclear Translocation DNA DNA Nucleus->DNA Gene Target Gene Transcription DNA->Gene 6. Transcription Inhibitor Azetidine-2-carboxamide (R)-Enantiomer Inhibitor->STAT3_dimer Inhibition

Caption: Simplified STAT3 signaling pathway and the point of inhibition by azetidine-based inhibitors.

Experimental Protocols: Electrophoretic Mobility Shift Assay (EMSA) for STAT3

This protocol is a generalized procedure based on common practices for assessing STAT3 DNA-binding activity.

1. Preparation of Nuclear Extracts:

  • Culture cells (e.g., NIH3T3/v-Src fibroblasts with activated STAT3) to ~80-90% confluency.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).

  • After incubation on ice, add a detergent (e.g., NP-40) and centrifuge to pellet the nuclei.

  • Resuspend the nuclear pellet in a high-salt buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors) to extract nuclear proteins.

  • Centrifuge to remove nuclear debris and collect the supernatant containing the nuclear proteins.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Radiolabeling of DNA Probe:

  • A double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., hSIE probe) is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Purify the labeled probe to remove unincorporated nucleotides.

3. Binding Reaction:

  • In a reaction tube, combine the nuclear extract (containing activated STAT3) with a binding buffer (e.g., containing Tris-HCl, MgCl₂, DTT, glycerol, and a non-specific competitor DNA like poly(dI-dC)).

  • Add varying concentrations of the test compounds (e.g., (R)- and (S)-Azetidine-2-carboxamide derivatives) or vehicle control (DMSO).

  • Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding to STAT3.

  • Add the radiolabeled probe to the reaction mixture and incubate for another period (e.g., 20 minutes) to allow for STAT3-DNA binding.

4. Electrophoresis and Visualization:

  • Load the samples onto a non-denaturing polyacrylamide gel.

  • Run the gel at a constant voltage in a cold room or with a cooling system.

  • After electrophoresis, dry the gel and expose it to X-ray film or a phosphorimager screen.

  • Quantify the bands corresponding to the STAT3-DNA complex and free probe to determine the extent of inhibition and calculate the IC₅₀ values.[2]

NMDA Receptor Modulation: A Stereoisomeric Comparison

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory function. Their dysregulation is implicated in various neurological disorders. A study on the four stereoisomers of azetidine-2,3-dicarboxylic acid (a close analogue of this compound) provides a clear example of how subtle changes in stereochemistry can dramatically alter receptor affinity and functional activity.[4][5]

Data Presentation: Activity of Azetidine-2,3-dicarboxylic Acid Stereoisomers at NMDA Receptors
CompoundStereoisomerNMDA Receptor Binding Affinity (Kᵢ, µM) [¹³H]CGP39653 AssayAgonist Potency at NR1/NR2D (EC₅₀, µM)
ADCL-trans10[4][5]50[4][5]
ADCD-cis21[4][5]230 (partial agonist)[4][5]
ADCD-trans90[4][5]N/A
ADCL-cis>100[4][5]Inactive[4][5]

Mandatory Visualization: Stereoisomers of Azetidine-2,3-dicarboxylic Acid

Caption: Relationship between the stereoisomers of azetidine-2,3-dicarboxylic acid (ADC).

Experimental Protocols: NMDA Receptor Binding Assay

This protocol is a generalized procedure for a radioligand binding assay to determine the affinity of compounds for the NMDA receptor.

1. Preparation of Synaptic Membranes:

  • Dissect the cerebral cortices from rat brains and homogenize in an ice-cold buffer (e.g., sucrose buffer).

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the crude synaptic membranes.

  • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Resuspend the final membrane pellet in the assay buffer.

2. Radioligand Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the synaptic membrane preparation, the radioligand (e.g., [³H]CGP39653, a competitive NMDA receptor antagonist), and either the vehicle, a known unlabeled ligand for determining non-specific binding (e.g., L-glutamate), or varying concentrations of the test compounds (the four stereoisomers of ADC).

  • Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Total binding is determined from the wells with only the radioligand and membranes.

  • Non-specific binding is determined from the wells containing the radioligand, membranes, and a high concentration of an unlabeled ligand.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data from the competition binding experiments (with varying concentrations of test compounds) are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[4]

GABA Uptake Inhibition: An Azetidine-3-Carboxylic Acid Derivative

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby regulating neuronal excitability. Inhibition of GATs can prolong the inhibitory action of GABA and is a therapeutic strategy for conditions like epilepsy. While a direct comparison of this compound enantiomers as GABA uptake inhibitors is not available, a derivative of azetidine-3-carboxylic acid has been shown to inhibit GAT-3.[6]

Data Presentation: GABA Uptake Inhibitory Activity
CompoundTargetAssayIC₅₀ (µM)
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d)GAT-3[³H]GABA Uptake15.3 ± 4.5[6]

Mandatory Visualization: GABA Uptake Assay Workflow

GABA_Uptake_Workflow start Start: Cells Expressing GAT-3 step1 Incubate cells with Azetidine-3-carboxylic acid derivative start->step1 step2 Add [³H]GABA to the cells step1->step2 step3 Incubate to allow GABA uptake step2->step3 step4 Wash cells to remove extracellular [³H]GABA step3->step4 step5 Lyse cells and measure intracellular radioactivity step4->step5 end End: Determine IC₅₀ step5->end

Caption: A simplified experimental workflow for a [³H]GABA uptake inhibition assay.

Experimental Protocols: [³H]GABA Uptake Inhibition Assay

This is a generalized protocol for measuring the inhibition of GABA transporters.

1. Cell Culture and Preparation:

  • Use a cell line that expresses the GABA transporter of interest (e.g., HEK-293 cells stably transfected with the GAT-3 transporter).

  • Plate the cells in a suitable format (e.g., 24- or 96-well plates) and grow to a desired confluency.

2. Uptake Assay:

  • On the day of the experiment, wash the cells with an appropriate assay buffer (e.g., a Krebs-Ringer-HEPES buffer).

  • Pre-incubate the cells with varying concentrations of the test compound or vehicle control for a specified period at a controlled temperature (e.g., room temperature or 37°C).

  • Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA to each well.

  • Allow the uptake to proceed for a short, defined period (e.g., 1-10 minutes) during which the uptake is linear.

  • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]GABA.

3. Measurement and Data Analysis:

  • Lyse the cells in each well (e.g., with a lysis buffer or distilled water).

  • Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • To determine non-specific uptake, a set of wells is typically incubated with a known, potent GAT inhibitor (e.g., tiagabine for GAT-1) or at 4°C.

  • The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the control (vehicle-treated) wells.

  • The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Conclusion

The available data, though not directly comparing the enantiomers of this compound, strongly underscore the critical role of stereochemistry in the biological activity of azetidine-containing compounds. The examples presented in this guide demonstrate that subtle changes in the spatial arrangement of functional groups on the azetidine ring can lead to significant differences in potency, selectivity, and even the mode of action at various biological targets.

The pronounced stereoselectivity observed for azetidine-2-carboxamide derivatives in STAT3 inhibition and for azetidine-2,3-dicarboxylic acid stereoisomers at NMDA receptors suggests that a similar stereochemical dependence is highly likely for this compound enantiomers. Future research should focus on the stereoselective synthesis and dedicated biological evaluation of (R)- and (S)-Azetidine-3-carboxamide to fully elucidate their therapeutic potential and structure-activity relationships. Such studies are essential for the rational design of novel, potent, and selective drug candidates based on the azetidine scaffold.

References

Comparative Analysis of Azetidine-3-carboxamide-based SLC15A4 Inhibitors: A Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity and selectivity profiles of investigational SLC15A4 inhibitors built upon an Azetidine-3-carboxamide scaffold. The focus of this analysis is the well-characterized compound AJ2-30, with comparative data provided for another SLC15A4 inhibitor, feeblin, where available. This document is intended to aid researchers in understanding the selectivity of these compounds and to provide detailed experimental methodologies for assessing target engagement and off-target effects.

Introduction to SLC15A4 Inhibition

Solute carrier family 15 member 4 (SLC15A4) is an endolysosome-resident transporter crucial for the signaling of Toll-like receptors (TLRs) 7, 8, and 9, as well as NOD-like receptors. Its role in innate immunity has made it a compelling target for therapeutic intervention in autoimmune and inflammatory diseases. The this compound scaffold has emerged as a promising starting point for the development of potent and selective SLC15A4 inhibitors.

Selectivity Profile of AJ2-30

AJ2-30 is a potent inhibitor of SLC15A4-mediated signaling, with an IC50 of 1.8 µM for IFN-α suppression and 2.6 µM for MDP transport inhibition.[1][2] Its selectivity has been extensively profiled, demonstrating a favorable off-target profile.

Kinome-wide Selectivity

A KINOMEscan™ profiling of AJ2-30 against a panel of 468 human kinases at a concentration of 10 µM revealed a high degree of selectivity. Minimal interactions were observed with only three kinases: MAPKAPK2, PHKG2, and ERBB3.[3][4] This indicates that AJ2-30 does not broadly inhibit kinase activity, a desirable characteristic for a selective inhibitor.

Selectivity Against Related Transporters

AJ2-30 has been shown to be selective for SLC15A4 over the closely related family member SLC15A3, which also transports NOD2 ligands.[3][4] This specificity is critical for dissecting the distinct biological roles of these transporters.

Comparative Analysis with Feeblin

Feeblin is another small molecule inhibitor of SLC15A4. While its broad selectivity profile is not as extensively published as that of AJ2-30, it has been shown to inhibit TLR7-mediated production of IL-6, CCL2, and IFNβ with an IC50 of approximately 1.6 µM. At higher concentrations (IC50 = 30 µM), feeblin has been observed to inhibit TLR2-mediated signaling, suggesting potential off-target effects at elevated doses.

Data Summary

CompoundPrimary TargetKey On-Target ActivityOff-Target Kinases (at 10 µM)Selectivity Notes
AJ2-30 SLC15A4IFN-α suppression (IC50: 1.8 µM)[1][2]MAPKAPK2, PHKG2, ERBB3 (minimal interaction)[3][4]Selective over SLC15A3[3][4]
Feeblin SLC15A4TLR7-mediated cytokine production (IC50: ~1.6 µM)Not extensively profiledMay inhibit TLR2 signaling at higher concentrations

Experimental Protocols

KINOMEscan™ Assay for Kinase Selectivity Profiling

This method quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay is based on a competition binding assay where a test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.[5][6]

Detailed Protocol:

  • Immobilization of Ligand: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand to generate the affinity resin.

  • Binding Reaction: The DNA-tagged kinase, the ligand-coated beads, and the test compound (e.g., AJ2-30 at 10 µM) are combined in a binding buffer. The reaction is incubated to allow for competitive binding.

  • Washing: The beads are washed to remove unbound components.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR. The results are compared to a DMSO control to determine the percentage of kinase binding inhibition.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the engagement of a compound with its target protein in a cellular environment.

Principle: The binding of a ligand to a protein can alter its thermal stability. In CETSA, cells are treated with the compound and then heated. Ligand-bound proteins are stabilized and remain soluble at higher temperatures, while unbound proteins denature and aggregate. The amount of soluble target protein is then quantified.[3][7][8]

Detailed Protocol:

  • Cell Treatment: Cells expressing the target protein (e.g., SLC15A4) are incubated with the test compound (e.g., AJ2-30) or a vehicle control (DMSO).

  • Heat Treatment: The cell suspension is aliquoted and heated to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis: The cells are lysed to release the cellular contents.

  • Separation of Soluble Fraction: The lysate is centrifuged at high speed to pellet the aggregated proteins. The supernatant containing the soluble protein fraction is collected.

  • Protein Quantification: The concentration of the target protein in the soluble fraction is determined, typically by Western blotting.

  • Data Analysis: The amount of soluble target protein at each temperature is plotted to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizations

SLC15A4_Signaling_Pathway cluster_endosome Endolysosome cluster_cytosol Cytosol TLR7_9 TLR7/9 SLC15A4 SLC15A4 TLR7_9->SLC15A4 activates TASL TASL SLC15A4->TASL recruits mTORC1 mTORC1 Signaling SLC15A4->mTORC1 activates IRF5 IRF5 TASL->IRF5 activates Cytokine_Production Pro-inflammatory Cytokine Production IRF5->Cytokine_Production promotes mTORC1->Cytokine_Production promotes Nucleic_Acids Nucleic Acids (ssRNA/CpG DNA) Nucleic_Acids->TLR7_9 binds AJ2_30 AJ2-30 AJ2_30->SLC15A4 inhibits

Caption: SLC15A4 signaling pathway and the inhibitory action of AJ2-30.

KINOMEscan_Workflow start Start step1 Immobilize biotinylated ligand on streptavidin beads start->step1 step2 Combine DNA-tagged kinase, ligand-beads, and test compound step1->step2 step3 Incubate for competitive binding step2->step3 step4 Wash to remove unbound components step3->step4 step5 Elute bound kinase step4->step5 step6 Quantify kinase-DNA tag using qPCR step5->step6 end Determine % inhibition step6->end

Caption: Experimental workflow for the KINOMEscan™ assay.

CETSA_Workflow start Start step1 Treat cells with compound or vehicle start->step1 step2 Heat cells at a range of temperatures step1->step2 step3 Lyse cells step2->step3 step4 Centrifuge to pellet aggregated proteins step3->step4 step5 Collect soluble protein fraction step4->step5 step6 Quantify target protein (e.g., Western Blot) step5->step6 end Generate melting curve step6->end

References

A Comparative Guide to the Efficacy of Azetidine-Based Compounds and Existing GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of azetidine-based compounds, specifically derivatives of azetidine-3-carboxylic acid, as inhibitors of gamma-aminobutyric acid (GABA) uptake, benchmarked against established GABA uptake inhibitors. Due to the limited publicly available data on the direct GABA uptake inhibitory activity of Azetidine-3-carboxamide, this guide will focus on its closest structural analogs, azetidine-3-carboxylic acid derivatives, for which experimental data is available.

The primary function of GABA transporters (GATs) is the reuptake of GABA from the synaptic cleft, a crucial mechanism for terminating inhibitory neurotransmission. Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing GABAergic signaling. This mechanism is a key therapeutic strategy for various neurological disorders, including epilepsy. This guide presents a quantitative comparison, detailed experimental methodologies, and visual representations of relevant pathways and workflows to aid researchers in the evaluation of these compounds.

Comparative Efficacy of GABA Uptake Inhibitors

The following table summarizes the in vitro potency of various azetidine derivatives and the established GAT-1 inhibitor, Tiagabine. The data is presented as IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of GABA uptake. It is important to note that Gabapentin is not included in this comparison as its mechanism of action does not involve the inhibition of GABA transporters; it primarily acts on voltage-gated calcium channels.

CompoundTarget TransporterIC50 (µM)Reference
Azetidine Derivatives
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3 ± 4.5[1]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b)GAT-126.6 ± 3.3[1]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e)GAT-331.0 ± 4.7[1]
Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moietyGAT-12.83 ± 0.67[1]
Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01 ± 0.77[1]
Established GABA Uptake Inhibitor
TiagabineGAT-10.067 (in vivo)[2]
TiagabineGAT-10.390 ± 0.030[3]

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

GABA_Uptake_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GAT GABA Transporter (GAT) GABA->GAT Reuptake Postsynaptic_Receptor Postsynaptic GABA Receptor GABA->Postsynaptic_Receptor Binding Presynaptic_GABA GABA GAT->Presynaptic_GABA Transport Signal Inhibitory Signal Postsynaptic_Receptor->Signal Inhibitor Azetidine Derivative or Tiagabine Inhibitor->GAT Inhibition experimental_workflow start Start cell_culture Cell Culture (e.g., HEK293 expressing GAT) start->cell_culture compound_prep Prepare Test Compounds (Azetidine derivatives, Tiagabine) start->compound_prep incubation Incubate Cells with Radiolabeled GABA and Test Compound cell_culture->incubation compound_prep->incubation wash Wash Cells to Remove Extracellular Labeled GABA incubation->wash lysis Cell Lysis wash->lysis scintillation Scintillation Counting (Measure Incorporated Radioactivity) lysis->scintillation data_analysis Data Analysis (IC50 Determination) scintillation->data_analysis end End data_analysis->end

References

A Head-to-Head Comparison of Azetidine-3-Carboxamide Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anti-cancer performance of various Azetidine-3-carboxamide derivatives. This analysis is supported by experimental data from published studies, detailing their efficacy across a range of cancer cell lines.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant interest as potential anti-cancer agents. This guide focuses on derivatives of "this compound," summarizing their cytotoxic activities and offering insights into their mechanisms of action.

Quantitative Data Summary

The anti-proliferative activity of various azetidine derivatives has been assessed across numerous human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values, providing a quantitative measure of their potency.

Table 1: Cytotoxicity of 3-Oxo-2,3-dihydropyridazine this compound Derivatives[1][2]
CompoundA549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)Jurkat (T-cell leukemia) IC50 (µM)CCRF-CEM (T-cell leukemia) IC50 (µM)Ramos (B-cell lymphoma) IC50 (µM)K562 (CML) IC50 (µM)
9 >50>5037.6119.5>50>50
10 >50>5040.3320.78>50>50
17 >50>50>50>50>50>50
18 >50>5030.50>50>50>50
19 >50>5025.70>50>50>50
20 >50>5019.20>50>50>50
21 >50>5022.80>50>50>50
22 >50>5011.1718.5122.3421.40
23 >50>505.155.12>50>50
38 >50>5044.929.95>50>50
39 >50>50>5026.75>50>50
Table 2: Cytotoxicity of Thiourea-Azetidine Hybrids[3]
CompoundA549 (Lung) EC50 (µM)PC3 (Prostate) EC50 (µM)MCF-7 (Breast) EC50 (µM)HepG2 (Liver) EC50 (µM)HCT-116 (Colon) EC50 (µM)SKOV-3 (Ovarian) EC50 (µM)A431 (Skin) EC50 (µM)U251 (Brain) EC50 (µM)786-O (Kidney) EC50 (µM)
1B ------0.77-0.73
3B -0.25----0.030.60.03
1B-7B ------0.03 - 12.55--
Table 3: Anti-proliferative Activity of TZT-1027 Azetidine Analogues[4]
CompoundA549 (Lung) IC50 (nM)HCT116 (Colon) IC50 (nM)
1a 2.22.1
Table 4: Activity of (R)-Azetidine-2-carboxamide STAT3 Inhibitors[5][6][7]

It is noteworthy that a study on (R)-azetidine-2-carboxamide derivatives found that changing the carboxamide group to the 3-position of the azetidine ring resulted in a loss of activity, highlighting the critical role of substituent positioning on the azetidine scaffold for STAT3 inhibition.[1]

CompoundMDA-MB-231 (Breast) EC50 (µM)MDA-MB-468 (Breast) EC50 (µM)MCF-10A (Non-cancerous Breast) EC50 (µM)MCF-7 (Breast) EC50 (µM)
7a 2.72.5--
7e 0.9 - 1.6-3.8 - 4.64.6 - 8.9
7f 0.9 - 1.6-3.8 - 4.64.6 - 8.9
7g 0.9 - 1.6-3.8 - 4.64.6 - 8.9

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anti-cancer effects through various mechanisms. Two prominent pathways identified are the inhibition of STAT3 signaling and the targeting of VEGFR-2.

STAT3 Signaling Pathway Inhibition

Several (R)-azetidine-2-carboxamide derivatives have been shown to be potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[2][3][4][5] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. These azetidine derivatives inhibit STAT3 phosphorylation and its subsequent DNA binding activity.

STAT3_Inhibition STAT3 Signaling Pathway Inhibition by Azetidine Derivatives cluster_nucleus Nuclear Events Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates to DNA Target Gene Promoters STAT3_active->DNA binds to Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription initiates Azetidine Azetidine-2-carboxamide Derivatives Azetidine->STAT3_active inhibit

Caption: Inhibition of the STAT3 signaling pathway by azetidine derivatives.

VEGFR-2 Inhibition

A series of thiourea-azetidine hybrids have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can potentially disrupt the tumor blood supply.

VEGFR2_Inhibition VEGFR-2 Signaling Pathway and its Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to PLCg PLCγ VEGFR2->PLCg activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis promotes Azetidine Thiourea-Azetidine Hybrids Azetidine->VEGFR2 inhibit

Caption: Inhibition of the VEGFR-2 signaling pathway by thiourea-azetidine hybrids.

Experimental Protocols

The following are generalized protocols for the key assays used to determine the anti-cancer activity of the this compound derivatives cited in this guide. Specific details may vary between studies.

Cell Viability (MTT) Assay[9]

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells, providing a quantitative assessment of cell proliferation.

MTT_Workflow MTT Assay Experimental Workflow Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24h (cell attachment) Start->Incubate1 Treat Treat with Azetidine Derivatives (various concentrations) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add DMSO to dissolve formazan crystals Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Caption: A generalized workflow for the MTT cell viability assay.

Protocol Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined from the dose-response curves.

Apoptosis (Caspase-3 Activity) Assay[9]

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol Steps:

  • Cell Culture and Treatment: Cells are cultured and treated with the azetidine derivatives as described for the cell viability assay.

  • Cell Lysis: Following treatment, cells are harvested and lysed to release cellular contents.

  • Protein Quantification: The total protein concentration in the cell lysates is determined.

  • Caspase-3 Activity Measurement: A specific caspase-3 substrate conjugated to a fluorophore or chromophore is added to the lysates. The cleavage of the substrate by active caspase-3 results in a detectable signal that is proportional to the enzyme's activity.

  • Data Analysis: The caspase-3 activity is normalized to the total protein concentration and expressed as a fold change relative to the untreated control.

This guide provides a comparative overview of the anti-cancer potential of various this compound derivatives. The presented data and experimental workflows serve as a valuable resource for researchers in the field of oncology drug discovery, facilitating the identification and development of novel therapeutic agents.

References

Assessing the Metabolic Stability of Azetidine-3-carboxamide in Comparison to Other Small Molecule Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. Small molecule scaffolds form the foundation of many drug candidates, and their inherent stability to metabolic enzymes can significantly influence their half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative assessment of the metabolic stability of Azetidine-3-carboxamide against other commonly employed small molecule carboxamides, including Benzamide, Cyclobutane carboxamide, Pyrrolidine-3-carboxamide, and Piperidine-3-carboxamide.

The selection of a core scaffold can profoundly impact a drug candidate's disposition. Azetidine, a four-membered saturated heterocycle, has garnered increasing interest in medicinal chemistry due to its unique conformational constraints and potential to enhance metabolic stability.[1] Its rigid structure can limit interactions with the active sites of metabolic enzymes, potentially reducing the rate of degradation. This guide presents available experimental data to contextualize the metabolic stability of these scaffolds and provides detailed protocols for key in vitro assays.

Comparative Metabolic Stability Data

Table 1: Human Liver Microsomal Stability

Compound ScaffoldRepresentative Compound/DataHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source Context
This compound Data not publicly available--The azetidine moiety is generally associated with improved metabolic stability compared to larger rings due to resistance to N-dealkylation.[1] However, the ring strain can make it susceptible to other metabolic pathways like ring-opening.[2]
Benzamide Structurally related benzamidesGenerally stableLow to moderateBenzamides can undergo hydrolysis, though this is often a slower process compared to other metabolic reactions.
Cyclobutane carboxamide Hypothetical data for comparison>120< 5.8The cyclobutane ring, being a strained carbocycle, can influence metabolic stability.[3]
Pyrrolidine-3-carboxamide Structurally related pyrrolidinesVariableModerate to highPyrrolidine rings can be susceptible to N-dealkylation and ring oxidation.
Piperidine-3-carboxamide Piperidine-3-carboxamide derivativeGood metabolic stability-A specific piperidine-3-carboxamide derivative showed acceptable phase I metabolic stability.[4] However, piperidine rings are known to be susceptible to metabolism.[5]

Table 2: Plasma Stability

Compound ScaffoldRepresentative Compound/DataHalf-life (t1/2, min)% Remaining after 120 minData Source Context
This compound Data not publicly available--Amide-containing compounds can be susceptible to hydrolysis by plasma esterases and amidases.[6][7]
Benzamide General amide stabilityVariable-The stability of the amide bond can be influenced by the surrounding chemical environment.[8]
Cyclobutane carboxamide Data not publicly available---
Pyrrolidine-3-carboxamide Data not publicly available---
Piperidine-3-carboxamide Data not publicly available---

Experimental Protocols

Detailed methodologies for the primary in vitro assays used to assess metabolic stability are provided below. These protocols are essential for reproducing and comparing experimental findings.

Protocol 1: Human Liver Microsomal Stability Assay

This assay determines the in vitro intrinsic clearance of a compound by measuring its rate of disappearance when incubated with human liver microsomes, which are rich in cytochrome P450 enzymes.[9][10][11]

Materials:

  • Test compound and positive control compounds (e.g., verapamil, testosterone)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compound and positive controls in a suitable organic solvent (e.g., DMSO). Prepare the microsomal incubation medium containing phosphate buffer, MgCl2, and HLM. Prepare the NADPH regenerating system.

  • Pre-incubation: Add the microsomal incubation medium to the wells of a 96-well plate. Add the test compound to the wells to achieve the final desired concentration (typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard to the respective wells.[10] The t=0 sample is taken immediately after the addition of the NADPH regenerating system.

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t½) = 0.693 / k. Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k / [microsomal protein concentration in mg/mL]) * 1000.

Protocol 2: Plasma Stability Assay

This assay evaluates the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can hydrolyze susceptible functional groups.[7]

Materials:

  • Test compound and positive control compound (e.g., propantheline)

  • Pooled human plasma (with anticoagulant, e.g., heparin)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compound and positive control in a suitable solvent. Thaw the human plasma at room temperature.

  • Incubation: In a 96-well plate, add the plasma. Add the test compound to the plasma to achieve the final desired concentration (e.g., 1 µM).

  • Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the incubation mixture.[6]

  • Termination: Terminate the enzymatic reaction by adding a volume of ice-cold acetonitrile with an internal standard to each aliquot.

  • Sample Processing: Vortex the samples and centrifuge at high speed to precipitate plasma proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample. Plot the percentage remaining versus time to determine the half-life (t1/2).

Visualizations

The following diagrams illustrate the experimental workflow for a typical in vitro metabolic stability assay and a potential metabolic pathway for azetidine-containing compounds.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Test Compound & Controls Stock Solutions D Pre-incubate Microsomes & Compound at 37°C A->D B Human Liver Microsomes B->D C NADPH Regenerating System E Initiate Reaction with NADPH System C->E D->E F Incubate at 37°C with Shaking E->F G Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G H Terminate Reaction with Cold Acetonitrile + Internal Standard G->H I Centrifuge to Precipitate Proteins H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate t1/2 and CLint J->K

Figure 1: Workflow for a Human Liver Microsomal Stability Assay.

Metabolic_Pathway cluster_compound Parent Compound cluster_pathways Metabolic Pathways cluster_metabolites Metabolites Parent Azetidine-containing Drug P450 CYP450-mediated Oxidation Parent->P450 Phase I GST GST-catalyzed Ring Opening Parent->GST Phase II Oxidized Oxidized Metabolites P450->Oxidized RingOpened Glutathione Conjugate GST->RingOpened

Figure 2: Potential Metabolic Pathways for Azetidine-Containing Compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of Azetidine-3-carboxamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides a detailed, step-by-step operational plan for the proper disposal of Azetidine-3-carboxamide, a key building block in modern medicinal chemistry. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is informed by the principles of chemical safety and data from structurally related azetidine compounds.

I. Immediate Safety Considerations and Hazard Profile

Personal Protective Equipment (PPE): Before initiating any disposal procedures, all personnel must be equipped with the following PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Splash-proof safety goggles and a face shield

  • A properly fitted laboratory coat

  • Closed-toe shoes

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

II. Quantitative Data Summary

The following table summarizes key hazard information for the related compound, Azetidine-3-carboxylic acid, which can serve as a conservative proxy for assessing the potential hazards of this compound.

PropertyData (for Azetidine-3-carboxylic acid)Reference
GHS Hazard Statements H302: Harmful if swallowed[3]
H315: Causes skin irritation[3]
H319: Causes serious eye irritation[3]
H335: May cause respiratory irritation[3]
Melting Point 286°C[3]
Boiling Point 189.47°C at 760 mmHg[3]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream in compliance with all local, state, and federal regulations.[3][5][6] In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[5]

1. Waste Collection:

  • Collect all waste this compound, including unused product and any material contaminated with the compound (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.[7][8]

  • The container must be chemically compatible with the compound and have a secure, tight-fitting lid.

2. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste".[7]

  • The label must also include the full chemical name: "this compound".[7]

  • Indicate the primary associated hazards based on available data for similar compounds (e.g., "Irritant," "Harmful if Swallowed").

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[9]

  • Ensure the storage area is clearly marked as a hazardous waste accumulation point.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][8][10]

  • Under no circumstances should this compound or its waste be disposed of down the drain or in the regular solid waste stream.[7][11]

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

For Small Spills (typically ≤ 50 mL):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill pillow.[7][10]

  • Carefully collect the absorbent material and any contaminated debris using non-sparking tools.

  • Place the collected waste into a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

For Large Spills (typically > 50 mL):

  • Evacuate the laboratory immediately and alert others in the vicinity.

  • Contact your institution's EHS or emergency response team for guidance and assistance.

V. Experimental Workflow and Disposal Decision-Making

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.

This compound Disposal Workflow start Start: Handling this compound ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood generate_waste Generate Waste (Unused product, contaminated items) fume_hood->generate_waste spill Spill Occurs fume_hood->spill collect_waste Collect in Labeled Hazardous Waste Container generate_waste->collect_waste contain_spill Contain Spill with Inert Absorbent spill->contain_spill store_waste Store Sealed Container in Designated Accumulation Area collect_waste->store_waste collect_spill_waste Collect Contaminated Material into Hazardous Waste Container contain_spill->collect_spill_waste collect_spill_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Azetidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Azetidine-3-carboxamide, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds and are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves the use of appropriate personal protective equipment and engineering controls to minimize exposure.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] A certified chemical fume hood is required for all operations that may generate dust, aerosols, or vapors.

  • Safety Equipment: An accessible safety shower and eyewash station must be located in the immediate vicinity of the handling area.[3]

Personal Protective Equipment:

  • Eye and Face Protection: Wear safety goggles with side-shields that conform to EN166 (EU) or NIOSH (US) standards.[4][5] A face shield should be used in situations with a higher risk of splashes.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves tested according to EN 374.[2] Inspect gloves for integrity before each use and dispose of contaminated gloves properly.

    • Lab Coat: A lab coat or impervious clothing is required to prevent skin contact.[3][6]

  • Respiratory Protection: For operations that may produce dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][7] A type N95 (US) or type P1 (EN 143) dust mask may be sufficient for nuisance levels of dust.[4][8]

Summary of Personal Protective Equipment:

Protection Type Specification Purpose
Eye/Face Safety goggles with side-shields (EN166 or NIOSH approved)Protects against splashes and dust
Face shieldAdditional protection for splash-prone procedures
Hand Chemical-resistant gloves (EN 374)Prevents skin contact
Body Lab coat or impervious clothingProtects against contamination of personal clothing
Respiratory NIOSH/MSHA or EN 149 approved respiratorPrevents inhalation of dust or aerosols

Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety when working with this compound.

2.1 Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][9]

  • Ensure the container is tightly sealed and clearly labeled.

2.2 Weighing and Preparation of Solutions:

  • Perform all weighing and solution preparation inside a certified chemical fume hood to minimize inhalation exposure.

  • Wear all required PPE as detailed in the table above.

  • Use a non-sparking tool to handle the solid material.[9]

  • To avoid generating dust, handle the compound gently.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

2.3 Experimental Use:

  • Conduct all experiments involving this compound within a chemical fume hood.

  • Avoid all personal contact with the substance, including inhalation.[1]

  • Do not eat, drink, or smoke in the area where the chemical is being handled.[1][2]

  • After handling, wash hands thoroughly with soap and water.[1][10]

Emergency Procedures

In the event of an emergency, follow these procedures to mitigate harm.

3.1 Spills:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]

  • Carefully sweep or vacuum the absorbed material into a suitable, labeled container for waste disposal.[4]

  • Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

  • Prevent the spilled material from entering drains or waterways.[1][3]

3.2 First Aid:

  • In case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[3]

  • In case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • In case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][10]

  • In case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

4.1 Waste Collection:

  • All unused this compound and materials contaminated with it (e.g., gloves, absorbent pads, and empty containers) should be collected in a designated, labeled hazardous waste container.

  • Do not mix this waste with other waste streams.

4.2 Disposal Procedure:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in the regular trash.[2][4]

Workflow and Relationship Diagrams

Safe Handling Workflow for this compound

A Receiving and Storage B Preparation (in Fume Hood) A->B Inspect and transfer C Experimental Use B->C Use in experiment D Decontamination C->D Clean work area E Waste Disposal C->E Dispose of contaminated materials D->E Collect waste

Caption: Workflow for the safe handling of this compound.

Emergency Response Logic for this compound

Caption: Decision-making flow for emergency situations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidine-3-carboxamide
Reactant of Route 2
Azetidine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.